molecular formula C4H7N3O B130813 5-Methoxy-1H-pyrazol-3-amine CAS No. 41307-23-7

5-Methoxy-1H-pyrazol-3-amine

Cat. No.: B130813
CAS No.: 41307-23-7
M. Wt: 113.12 g/mol
InChI Key: DSFUCCQCXNNWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-pyrazol-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 113.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFUCCQCXNNWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559704
Record name 3-Methoxy-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41307-23-7
Record name 3-Methoxy-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-1H-pyrazol-3-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1H-pyrazol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry, primarily for its role as a key intermediate in the synthesis of advanced pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, structural features, and a plausible synthetic pathway. Notably, this compound serves as a crucial building block for the development of pyrazolopyridine inhibitors targeting the B-RafV600E mutant kinase, a critical player in various cancers. This document aims to be a valuable resource for researchers engaged in drug discovery and development, offering detailed information for the synthesis, characterization, and application of this important molecule.

Chemical Structure and Identification

This compound is a five-membered heterocyclic compound featuring a pyrazole ring substituted with a methoxy group at the 5-position and an amine group at the 3-position. The presence of tautomerism in the pyrazole ring allows for the existence of different isomeric forms, although the 1H-tautomer is commonly depicted.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 41307-23-7[1][2]
Molecular Formula C₄H₇N₃O[1][2]
Molecular Weight 113.12 g/mol [1][2]
SMILES COC1=CC(N)=NN1[3]
Alternate Name (5-Methoxy-1H-pyrazol-3-yl)amine[1]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes known data from chemical suppliers and predicted values based on its structure.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Likely a solidPredicted
Melting Point Not available-
Boiling Point Not available[3]-
pKa Not available-
Solubility Expected to be soluble in organic solvents like DMSO and methanol; limited solubility in water.Predicted[4]
Storage Keep in a dark place, sealed in a dry environment at 2-8°C.[3]BLD Pharm[3]

Spectroscopic Data (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.7-3.9 ppm), the amine protons (a broad singlet), and the proton on the pyrazole ring (a singlet). The chemical shift of the pyrazole ring proton will be influenced by the electronic effects of the methoxy and amine groups.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum should display four signals corresponding to the four carbon atoms in the molecule. The carbon atoms of the pyrazole ring will appear in the aromatic region, with their chemical shifts influenced by the attached functional groups. The methoxy carbon will resonate at a characteristic upfield position.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the methoxy and pyrazole ring, C=N and C=C stretching vibrations of the pyrazole ring (around 1500-1650 cm⁻¹), and C-O stretching of the methoxy group (around 1050-1250 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 113.12). Fragmentation patterns would likely involve the loss of small molecules such as CH₃, OCH₃, and HCN.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be devised based on the well-established methods for the synthesis of 5-aminopyrazoles. The most common approach involves the condensation of a β-ketonitrile with hydrazine.[5][6][7]

A proposed synthetic pathway for this compound starts from methoxyacetonitrile.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product Methoxyacetonitrile Methoxyacetonitrile β-ketonitrile 2-methoxy-3-oxopropanenitrile Methoxyacetonitrile->β-ketonitrile Claisen Condensation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->β-ketonitrile Ester (e.g., Ethyl formate) Ester (e.g., Ethyl formate) Ester (e.g., Ethyl formate)->β-ketonitrile Product This compound β-ketonitrile->Product Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-methoxy-3-oxopropanenitrile (β-ketonitrile intermediate)

  • To a solution of sodium ethoxide (NaOEt) in absolute ethanol, cool the mixture to 0-5°C in an ice bath.

  • Slowly add a mixture of methoxyacetonitrile and an ester (e.g., ethyl formate) to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the β-ketonitrile intermediate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Dissolve the synthesized 2-methoxy-3-oxopropanenitrile in a suitable solvent such as ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Biological Significance and Applications

The primary significance of this compound in drug development lies in its utility as a precursor for the synthesis of pyrazolopyridine-based inhibitors of the B-RafV600E kinase.[1]

The B-Raf gene is a proto-oncogene that encodes the B-Raf protein, a serine/threonine-specific protein kinase. The V600E mutation in the B-Raf gene leads to the constitutive activation of the B-Raf protein, which in turn activates the MEK-ERK signaling pathway (also known as the MAPK pathway).[8][9] This aberrant signaling cascade is a major driver of cell proliferation and survival in several types of cancer, including melanoma, colorectal cancer, and thyroid cancer.[8][10]

Inhibitors of B-RafV600E have shown significant clinical efficacy in the treatment of cancers harboring this mutation.[8][11] this compound serves as a key building block in the construction of the pyrazolopyridine scaffold, which is a core structural motif in a class of potent and selective B-RafV600E inhibitors.[8][12][13]

BRAF_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS B-Raf (V600E) B-Raf (V600E) RAS->B-Raf (V600E) MEK MEK B-Raf (V600E)->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor (from this compound) Pyrazolopyridine Inhibitor->B-Raf (V600E) Inhibition

References

The Pharmacological Potential of 5-Methoxy-1H-pyrazol-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with a diverse range of derivatives demonstrating significant biological activities. Among these, compounds derived from the 5-Methoxy-1H-pyrazol-3-amine core are emerging as a promising class of molecules with potential therapeutic applications, particularly in the fields of oncology, inflammation, and kinase inhibition. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of the pyrazole scaffold have been extensively investigated for their cytotoxic effects against various cancer cell lines. The introduction of a methoxy group at the 5-position of the pyrazole ring, coupled with substitutions at the 3-amino position, has been shown to influence their anticancer potency.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives, including those with methoxy substitutions, against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)[1]
2 Pyrazole Methoxy Derivative 3dMCF-7 (Breast Cancer)10[2]
3 Pyrazole Methoxy Derivative 3eMCF-7 (Breast Cancer)12[2]
4 1,3,5-trisubstituted-1H-pyrazole 10dPC-3 (Prostate Cancer)21.9 - 28.6[3]
5 1,3,5-trisubstituted-1H-pyrazole 10dMCF-7 (Breast Cancer)3.90 - 35.5[3]

Note: The presented data includes derivatives that, while not all strictly from the this compound core, feature methoxy substitutions on the pyrazole or associated phenyl rings, providing valuable structure-activity relationship insights.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Compounds incubate1->treat_cells incubate2 Incubate 24/48/72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

MTT Assay Experimental Workflow

Kinase Inhibitory Activity

Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. Pyrazole derivatives have been identified as potent inhibitors of various kinases, and the this compound scaffold serves as a valuable starting point for the design of novel kinase inhibitors.

Quantitative Kinase Inhibition Data

The following table presents the inhibitory activity of pyrazole derivatives against several key kinases. The IC50 values indicate the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDTarget KinaseInhibition (%)IC50 (µM)Reference
1 RIPK1-0.011 (enzymatic)[4]
2 ERK--[3]
3 RIPK3--[3]
4 G2019S-LRRK2--[5]

Note: Specific quantitative data for this compound derivatives as kinase inhibitors is limited in the public domain. The table above includes data on broader pyrazole-based kinase inhibitors to illustrate the potential of this scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate well, combine the kinase, the test compound at various concentrations, and the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent to quantify the amount of product formed (or ATP consumed).

  • Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions start->prepare_reagents reaction_setup Set up Kinase Reaction in Microplate prepare_reagents->reaction_setup initiate_reaction Initiate Reaction with ATP/Substrate reaction_setup->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagent incubate->stop_reaction measure_signal Measure Signal (Luminescence/Fluorescence) stop_reaction->measure_signal analyze Calculate % Inhibition and IC50 measure_signal->analyze end End analyze->end Anti_Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PLA2 Phospholipase A2 Receptor->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazoles Pyrazole Derivatives Pyrazoles->COX Inhibition Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor

References

Spectroscopic and Structural Elucidation of 5-Methoxy-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 5-Methoxy-1H-pyrazol-3-amine. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this molecule, which holds potential as a building block in medicinal chemistry and drug discovery programs. This document details predicted spectroscopic data based on the analysis of analogous structures, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the structural elucidation process.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is derived from the analysis of closely related pyrazole derivatives and serves as a benchmark for the characterization of this specific molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 11.0br s1HNH (pyrazole)
~5.5 - 6.5br s2HNH₂ (amine)
~5.1s1HCH (pyrazole C4)
~3.7s3HOCH₃ (methoxy)
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
  • Solvent: DMSO-d₆

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~160C5 (C-OCH₃)
~155C3 (C-NH₂)
~80C4 (CH)
~55OCH₃ (methoxy)
Table 3: Infrared (IR) Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Strong, BroadN-H stretching (amine & pyrazole)
3050 - 2950MediumC-H stretching (aromatic & aliphatic)
1640 - 1580StrongN-H bending (amine)
1550 - 1450MediumC=N, C=C stretching (pyrazole ring)
1250 - 1200StrongC-O stretching (asymmetric, aryl ether)
1050 - 1000MediumC-O stretching (symmetric, aryl ether)
Table 4: Mass Spectrometry (MS) Data (Predicted)
  • Ionization Mode: Electrospray Ionization (ESI+)

m/zIon Species
114.06[M+H]⁺
136.04[M+Na]⁺

Experimental Protocols

The following protocols provide detailed methodologies for the acquisition of the spectroscopic data presented above. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are collected.

  • ¹³C NMR Acquisition: The spectrum is acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans are collected with proton decoupling.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is then baseline-corrected.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) is prepared in a methanol/water (1:1) mixture containing 0.1% formic acid to promote ionization.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer is operated in the positive ion mode, scanning a mass range of m/z 50-500. Key source parameters such as capillary voltage, cone voltage, and source temperature are optimized to maximize the signal of the analyte.

  • Data Processing: The acquired mass spectrum is processed to identify the monoisotopic mass of the protonated molecule [M+H]⁺ and other relevant adducts.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Connectivity & Chemical Environment (Functional Groups, Atom Count) NMR->NMR_Data IR_Data Functional Group Identification (N-H, C-O, C=N) IR->IR_Data MS_Data Molecular Weight & Formula Confirmation ([M+H]⁺) MS->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

5-Methoxy-1H-pyrazol-3-amine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1H-pyrazol-3-amine has emerged as a pivotal heterocyclic building block in medicinal chemistry, largely owing to its integral role in the development of targeted therapeutics. Its unique structural and electronic properties make it an attractive scaffold for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its use in the generation of potent kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The pyrazole nucleus is a prominent scaffold in a vast array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Among the various substituted pyrazoles, aminopyrazoles are particularly valuable as versatile intermediates in organic synthesis. The presence of a reactive amino group allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures.

This compound, a member of this important class of compounds, has garnered significant attention for its role as a key precursor in the synthesis of highly selective kinase inhibitors. Notably, it is a crucial component in the development of pyrazolopyridine-based inhibitors targeting the V600E mutant of the B-Raf kinase, a critical driver in several human cancers.[4] This guide aims to provide a detailed technical overview of this important molecule.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 41307-23-7
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol
Appearance Expected to be an off-white to light yellow solid
Melting Point Not reported (estimated to be in the range of 50-80 °C)
Boiling Point Not reported
Solubility Expected to be soluble in methanol, ethanol, DMSO, and DMF

Table 2: Spectroscopic Data for this compound

Spectroscopy Expected Peaks and Signals
¹H NMR (DMSO-d₆, 400 MHz)δ ~10.5 (br s, 1H, NH), ~5.5 (s, 1H, CH), ~4.5 (br s, 2H, NH₂), ~3.7 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~160 (C-O), ~150 (C-NH₂), ~85 (C-H), ~55 (O-CH₃)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~2950 (C-H stretching), ~1640 (N-H bending), ~1580 (C=N stretching), ~1250 (C-O stretching)
Mass Spec (EI) m/z (%) = 113 (M⁺), 98, 84, 70

Note: The spectroscopic data presented are estimations based on the analysis of structurally similar aminopyrazoles and may vary depending on the experimental conditions.

Synthesis of this compound

The most probable and widely employed method for the synthesis of 3-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine.[10][11][12] For this compound, the logical starting materials would be methoxyacetonitrile and a suitable formate equivalent to generate the β-ketonitrile precursor, which is then cyclized with hydrazine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Formation of a β-ketonitrile equivalent from methoxyacetonitrile.

  • Cyclocondensation with hydrazine to form the pyrazole ring.

A plausible and efficient route involves the in-situ generation of a β-alkoxyacrylonitrile from methoxyacetonitrile, followed by reaction with hydrazine.

G cluster_0 Synthesis of this compound Methoxyacetonitrile Methoxyacetonitrile Intermediate β-methoxyacrylonitrile intermediate (in situ) Methoxyacetonitrile->Intermediate + FormateEster Formate Ester (e.g., Ethyl Formate) FormateEster->Intermediate + Base Base (e.g., NaOEt) Base->Intermediate Catalyst Hydrazine Hydrazine Hydrate Target This compound Intermediate->Target + Hydrazine

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is inferred from established procedures for the synthesis of analogous 3-aminopyrazoles and should be optimized for safety and yield.

Materials:

  • Methoxyacetonitrile

  • Ethyl formate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrazine hydrate

  • Diethyl ether

  • Hydrochloric acid (for pH adjustment)

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Apparatus for inert atmosphere (e.g., nitrogen or argon)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Formation of the Intermediate: To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere, add methoxyacetonitrile (1.0 equivalent) dropwise at 0 °C. After the addition is complete, add ethyl formate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture containing the in-situ generated β-methoxyacrylonitrile intermediate, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and adjust the pH to ~8 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent, or by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Reactivity and Use as a Heterocyclic Building Block

The synthetic utility of this compound stems from the reactivity of its amino group and the pyrazole ring system. The exocyclic amino group is nucleophilic and readily reacts with various electrophiles.

Reactions at the Amino Group

The amino group can undergo acylation, alkylation, and condensation reactions, providing a handle for introducing diverse substituents and for the construction of more complex molecular frameworks.

Cyclocondensation Reactions

A particularly important class of reactions for this compound is its cyclocondensation with 1,3-dielectrophiles to form fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds or their equivalents leads to the formation of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in medicinal chemistry.[5][13]

G cluster_1 Reactivity of this compound Aminopyrazole This compound Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Aminopyrazole->Pyrazolopyrimidine + Diketone 1,3-Diketone Diketone->Pyrazolopyrimidine +

Caption: Formation of pyrazolo[1,5-a]pyrimidines.

Application in Drug Discovery: Inhibition of B-Raf Kinase

One of the most significant applications of this compound is in the synthesis of inhibitors for the B-Raf kinase, particularly the V600E mutant, which is a key driver in various cancers, including melanoma and colorectal cancer.[6][14]

The B-Raf Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The B-Raf V600E mutation leads to constitutive activation of this pathway, resulting in uncontrolled cell growth.[5][15][16][17]

G cluster_2 B-Raf Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolopyridine Inhibitor (derived from this compound) Inhibitor->BRAF Inhibits

Caption: Inhibition of the B-Raf signaling pathway.

Synthesis of Pyrazolopyridine B-Raf Inhibitors

This compound serves as a key starting material for the construction of the pyrazolopyridine core of these inhibitors. The general synthetic strategy involves the condensation of the aminopyrazole with a 1,3-dielectrophile, such as nitromalonaldehyde, to form the bicyclic pyrazolopyridine system.[18]

Table 3: Biological Activity of a Representative Pyrazolopyridine B-Raf Inhibitor

CompoundB-RafV600E IC₅₀ (nM)Cellular Activity (IC₅₀, nM)Reference
Compound 17 (from literature) 210[18]

Note: The data presented is for a representative compound from the literature to illustrate the potency of inhibitors derived from this scaffold.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant applications in medicinal chemistry. Its straightforward, albeit not formally published, synthesis and the reactivity of its amino group make it an ideal starting material for the construction of complex, biologically active molecules. Its pivotal role in the development of potent and selective B-Raf kinase inhibitors highlights its importance in the ongoing efforts to develop targeted cancer therapies. This technical guide provides a foundational understanding of this key molecule, which will hopefully facilitate its broader application in drug discovery and development.

References

Unlocking Therapeutic Potential: A Technical Guide to Substituted Aminopyrazoles and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyrazoles represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This structural motif has been extensively explored in the quest for novel therapeutics, leading to the discovery of potent and selective inhibitors for various enzyme families, particularly protein kinases. The inherent chemical tractability and the ability to readily modify the aminopyrazole core have allowed for the fine-tuning of pharmacological properties, making it a cornerstone in the development of targeted therapies for a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals. It consolidates the current knowledge on the key therapeutic targets of substituted aminopyrazoles, presenting quantitative pharmacological data, detailed experimental protocols for target validation and compound characterization, and visual representations of the associated signaling pathways and experimental workflows. The aim is to provide a practical and thorough understanding of this important class of compounds and to facilitate the rational design and development of next-generation aminopyrazole-based therapeutics.

Key Therapeutic Targets and Pharmacological Data

Substituted aminopyrazoles have been successfully developed to target a range of protein kinases and other enzymes. The following sections detail the most prominent targets, accompanied by quantitative data on the inhibitory activity of representative aminopyrazole compounds.

Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a well-established driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[1] Substituted aminopyrazoles have emerged as potent inhibitors of FGFRs, including drug-resistant gatekeeper mutants.[1]

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 6FGFR2 WTBaF3 Cell Proliferation<1[2]
Compound 6FGFR2 V564FBaF3 Cell Proliferation<1[2]
Compound 6FGFR3 WTEnzyme Assay1.2[2]
Compound 6FGFR3 V555MEnzyme Assay0.8[2]
Compound 19FGFR2 WTBaF3 Cell Proliferation2.1[2]
Compound 19FGFR2 V564FBaF3 Cell Proliferation2.5[2]
Compound 19FGFR3 WTEnzyme Assay3.5[2]
Compound 19FGFR3 V555MEnzyme Assay2.9[2]
AXL Receptor Tyrosine Kinase

AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in cancer progression, metastasis, and drug resistance.[3] Aminopyrazole-based inhibitors have shown high potency and selectivity for AXL.

Compound IDTargetAssay TypeIC50 (nM)Kd (nM)Reference
6liAXLEnzyme Assay1.60.26[3]
BGB324AXLEnzyme Assay14-[2]
Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4] Various substituted aminopyrazoles have been developed as inhibitors of different CDK isoforms.

Compound IDTargetAssay TypeIC50 (nM)Ki (nM)Reference
AT7519CDK1, CDK2, CDK5, CDK9Enzyme Assay-100, 47, 21, <10[5]
AT9283Aurora A, Aurora B, JAK2, Abl(T315I)Enzyme Assay3, 3, 1.2, 4-[5]
FMF-04-159-2CDK14Enzyme Assay--[6]
Compound 1CDK2Enzyme Assay-4.6[6]
Compound 1CDK5Enzyme Assay-27.6[6]
p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK pathway is a central mediator of inflammatory responses, making it an attractive target for anti-inflammatory drug discovery.[7][8] 5-aminopyrazoles have been identified as potent inhibitors of p38 MAPK.

Compound IDTargetAssay TypeIC50 (nM)Reference
SR-318p38αEnzyme Assay5[5]
SR-318p38βEnzyme Assay32[5]
Unnamed Pyrazole Derivativep38 MAPKEnzyme Assay1780[7]
FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[9][10] Aminopyrazole derivatives have been developed as potent FLT3 inhibitors.

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 10qFLT3Enzyme Assay230[10]
Compound 10qMV4-11 cellsCell Proliferation280[10]
Compound 10qMOLM-14 cellsCell Proliferation18[10]
Bruton's Tyrosine Kinase (BTK)

BTK is a critical component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[11][12] Pirtobrutinib, a reversible BTK inhibitor, features a 5-aminopyrazole core.

Compound IDTargetMechanismClinical StatusReference
PirtobrutinibBTKReversible InhibitorApproved for Mantle Cell Lymphoma[5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by substituted aminopyrazoles.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_plcg PLCγ Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival IP3_DAG IP3 / DAG PLCG->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Proliferation STAT->Proliferation Aminopyrazole Substituted Aminopyrazole Aminopyrazole->FGFR

Figure 1: Simplified FGFR signaling cascade and point of inhibition.

AXL_Signaling_Pathway AXL Signaling Pathway Gas6 Gas6 AXL AXL Gas6->AXL Binds PI3K PI3K AXL->PI3K MAPK MAPK Pathway (RAS-RAF-MEK-ERK) AXL->MAPK STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB EMT Epithelial-Mesenchymal Transition (EMT) AKT->EMT DrugResistance Drug Resistance AKT->DrugResistance Survival Cell Survival mTOR->Survival MAPK->EMT Proliferation Cell Proliferation MAPK->Proliferation STAT3->Proliferation NFkB->Survival Invasion Invasion & Metastasis EMT->Invasion Aminopyrazole Substituted Aminopyrazole Aminopyrazole->AXL

Figure 2: AXL signaling network and its role in cancer progression.

CDK_Regulation_Pathway CDK Regulation of Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->S Promotes Entry CDK2->G2 Promotes Progression CyclinA Cyclin A CyclinA->CDK2 Binds & Activates CDK1 CDK1 CyclinA->CDK1 Binds & Activates CyclinB Cyclin B CyclinB->CDK1 Binds & Activates CDK1->M Promotes Entry Aminopyrazole Substituted Aminopyrazole Aminopyrazole->CDK46 Aminopyrazole->CDK2 Aminopyrazole->CDK1

Figure 3: Role of CDKs in cell cycle progression and points of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted aminopyrazole inhibitors.

ADP-Glo™ Kinase Assay (for Kinase Activity)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[7]

Materials:

  • Kinase of interest (e.g., FGFR, AXL)

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (substituted aminopyrazoles)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in kinase reaction buffer.

    • Add the test compound at various concentrations (typically a serial dilution). Include a no-compound control.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. The volume added should be equal to the kinase reaction volume.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. The volume added is typically twice the initial kinase reaction volume.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the no-compound control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Ba/F3 Cell Proliferation Assay (for Cellular Potency)

This assay is used to determine the effect of a compound on the proliferation of Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on the activity of a specific kinase for survival and proliferation.[13]

Materials:

  • Ba/F3 cells stably expressing the target kinase (e.g., FGFR2, AXL-fusion)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and appropriate selection antibiotics)

  • Test compounds

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the Ba/F3 cells.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in complete culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add the compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well.

  • Data Analysis:

    • The luminescent signal is proportional to the number of viable cells.

    • Calculate the percent inhibition of proliferation for each compound concentration relative to the vehicle control.

    • Determine the IC50 value from a dose-response curve.

4T1 Murine Breast Cancer Xenograft Model (for In Vivo Efficacy)

This in vivo model is used to evaluate the antitumor efficacy of a test compound in a living organism.[14] The 4T1 cell line is a highly metastatic murine breast cancer cell line.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • 4T1 murine breast cancer cells

  • Matrigel (optional, for enhancing tumor take)

  • Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend 4T1 cells in a suitable medium (e.g., sterile PBS), optionally mixed with Matrigel.

    • Inject a specific number of cells (e.g., 1 x 10^6 cells) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth. Tumor volume can be measured using calipers with the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

    • Monitor the general health and behavior of the animals.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a maximum allowed size or after a predetermined treatment period.

    • Excise the tumors and weigh them.

    • Analyze the data to determine the tumor growth inhibition (TGI) for the treated group compared to the control group.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a substituted aminopyrazole kinase inhibitor.

Experimental_Workflow Kinase Inhibitor Discovery Workflow cluster_invitro In Vitro Profiling HTS High-Throughput Screening (HTS) (e.g., FRET, ADP-Glo) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR-driven chemical synthesis) Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro In_Vitro->Lead_Opt Iterative Optimization In_Vivo In Vivo Efficacy Studies In_Vitro->In_Vivo Candidate Clinical Candidate Selection In_Vivo->Candidate Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Assay Cellular Proliferation Assay (e.g., Ba/F3, MTT) Selectivity Kinome Selectivity Profiling ADME In Vitro ADME (e.g., microsomal stability)

Figure 4: Representative workflow for kinase inhibitor discovery.

Conclusion

The substituted aminopyrazole scaffold has proven to be a highly fruitful starting point for the development of targeted therapeutics. Its versatility allows for the generation of potent and selective inhibitors against a wide range of clinically relevant targets, particularly protein kinases implicated in cancer and inflammatory diseases. This guide has provided a comprehensive overview of the key targets, associated pharmacological data, essential experimental protocols, and the underlying signaling pathways. By leveraging this consolidated knowledge, researchers and drug developers can continue to build upon the successes of this remarkable chemical class and design the next generation of innovative and effective medicines. The continued exploration of the chemical space around the aminopyrazole core, guided by a deep understanding of target biology and structure-activity relationships, holds immense promise for addressing unmet medical needs.

References

The Aminopyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery and development of numerous potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the discovery and synthesis of novel aminopyrazole scaffolds, with a particular focus on their role as kinase inhibitors in oncology and inflammatory diseases. This document details synthetic methodologies, quantitative structure-activity relationship (SAR) data, and the intricate signaling pathways modulated by these promising compounds.

Synthetic Strategies for Aminopyrazole Scaffolds

The synthesis of the aminopyrazole core can be achieved through several reliable and adaptable methods. The choice of synthetic route often depends on the desired substitution pattern (3-amino, 4-amino, or 5-aminopyrazole) and the availability of starting materials.

Synthesis of 3(5)-Aminopyrazoles

A prevalent and efficient method for the synthesis of 3(5)-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[1] This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization.[1]

A detailed and robust protocol for the synthesis of the parent 3(5)-aminopyrazole is provided by Organic Syntheses, which is a testament to the reliability of this approach.[2]

Experimental Protocol: Synthesis of 3(5)-Aminopyrazole [2]

  • Step A: β-Cyanoethylhydrazine. To a 2-liter, two-necked flask equipped with a thermometer and a pressure-equalizing funnel, 417 g (6.00 moles) of 72% aqueous hydrazine hydrate is added with a large magnetic stirring bar. Acrylonitrile (318 g, 6.00 moles) is then added gradually over 2 hours while maintaining the internal temperature at 30–35°C with occasional cooling. Following the addition, water is removed by distillation at 40 mm Hg with a bath temperature of 45–50°C to yield 490–511 g (96–100%) of β-cyanoethylhydrazine as a yellow oil.

  • Step B: 3-Imino-1-(p-tolylsulfonyl)pyrazolidine. In a 3-liter, three-necked flask fitted with a high-speed stirrer, a thermometer, and a powder funnel, a solution of 102 g (1.20 moles) of β-cyanoethylhydrazine in 1200 ml of benzene is prepared. The flask is cooled to 18°C, and 126 g (1.50 moles) of sodium bicarbonate is added. With vigorous stirring, a solution of 229 g (1.20 moles) of p-toluenesulfonyl chloride in 400 ml of benzene containing 0.5 g of sodium dodecylbenzenesulfonate is added at once. Additional portions of sodium bicarbonate are added sequentially: 25.2 g (0.30 mole) after 15 minutes, 16.8 g (0.20 mole) after 30 minutes, and 16.8 g (0.20 mole) after 55 minutes. The mixture is stirred for 5 hours at 18–25°C. A final portion of sodium bicarbonate (8.4 g, 0.10 mole) is added, followed by 200 ml of ether, and stirring is continued for another hour. The product is collected by filtration, washed, and dried.

  • Step C: 3-Amino-1-(p-tolylsulfonyl)pyrazole. The crude 3-imino-1-(p-tolylsulfonyl)pyrazolidine from the previous step is suspended in 1200 ml of benzene in a 3-liter, three-necked flask with a stirrer, a thermometer, and a reflux condenser. A solution of 131 g (1.20 moles) of sodium tert-butoxide in 400 ml of absolute ethanol is added with vigorous stirring over 1–2 minutes. The mixture warms to 88–90°C and is held at this temperature for 3 minutes. The temperature is gradually lowered to 25°C over the next hour, and the mixture is allowed to stand at room temperature for 15–20 hours. The crystalline product is collected by filtration, washed, and dried to yield 177–183 g (97–100%) of 3-amino-1-(p-tolylsulfonyl)pyrazole.

  • Step D: 3(5)-Aminopyrazole. In a 1-liter, three-necked flask equipped with a stirrer, a thermometer, and a reflux condenser, 120 g (0.474 mole) of 3-amino-1-(p-tolylsulfonyl)pyrazole is dissolved in 400 ml of dry tetrahydrofuran. The solution is cooled to -5°C, and 400 ml of liquid ammonia is added. Small pieces of sodium (24.1 g, 1.05 g-atoms) are added over 1 hour, maintaining the temperature between -20° and -15°C. After the addition is complete, 2 g of ammonium chloride is added, and the ammonia is allowed to evaporate. Water (100 ml) is added, and the organic solvent is removed by distillation. The resulting oil is extracted with isopropyl alcohol, and the solvent is removed by distillation to give 62–66 g (93–99%) of 3(5)-aminopyrazole as a light yellow oil, which can be further purified by distillation.[2]

Synthesis of 4-Aminopyrazole Derivatives

The Knorr pyrazole synthesis is a classical and versatile method for preparing pyrazole derivatives, including 4-aminopyrazoles.[3] This method typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the synthesis of 4-aminopyrazoles, a common strategy involves the use of an α-amino-β-ketoester or a related precursor.

A contemporary application of this strategy is the synthesis of 4-aminopyrazole-based Janus kinase (JAK) inhibitors.[4]

Experimental Protocol: General Synthesis of 4-Aminopyrazole JAK Inhibitors [4]

  • Step A: Synthesis of Intermediate 5a-f. A mixture of 2,4-dichloroquinazoline (1.0 eq), a substituted amine (1.0 eq), and sodium acetate (1.5 eq) in 2-propanol is stirred at 80°C for 2-4 hours. After cooling to room temperature, the mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the intermediate product.

  • Step B: Synthesis of Target Compounds 6a-f. A mixture of the intermediate from Step A (1.0 eq) and 1H-pyrazol-4-amine (1.5 eq) in 2-pentanol is heated to 130°C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is filtered. The filter cake is washed with ethyl acetate and recrystallized from a mixture of N,N-dimethylformamide and water to afford the final 4-aminopyrazole derivatives.[4]

Synthesis of 5-Aminopyrazole Derivatives

The reaction of β-ketonitriles with hydrazines is a highly versatile and widely employed method for the synthesis of 5-aminopyrazoles.[5] This approach allows for a high degree of diversification, as various substituents can be incorporated into both the β-ketonitrile and the hydrazine starting materials.

Experimental Protocol: General Synthesis of 5-Aminopyrazole-Indole Hybrids [6]

  • Step A: Synthesis of 5-Aminopyrazoles 2a-e. A mixture of the appropriate N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamide derivative (1.0 eq) and hydrazine hydrate (2.0 eq) in absolute ethanol containing a catalytic amount of triethylamine is refluxed for 6-8 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is triturated with diethyl ether. The resulting solid is collected by filtration and recrystallized from ethanol to give the desired 5-aminopyrazole.

  • Step B: Synthesis of Pyrazole-Oxindole Hybrids 5a-j. A mixture of a 5-aminopyrazole from Step A (1.0 mmol) and an appropriate N-substituted isatin (1.0 mmol) in absolute ethanol containing a catalytic amount of acetic acid is refluxed for 4-6 hours. The solid product that forms upon cooling is collected by filtration, washed with ethanol, and recrystallized from an ethanol/DMF mixture to yield the final hybrid compound.[6]

Aminopyrazoles as Kinase Inhibitors: Quantitative Insights

Aminopyrazole scaffolds have proven to be particularly effective as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases. The following tables summarize the in vitro activity of several recently developed aminopyrazole-based kinase inhibitors.

Table 1: 4-Aminopyrazole Derivatives as JAK Inhibitors [4]

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
3f 3.42.23.516.1
11b 34.216.51.815.6
Ruxolitinib 3.32.842819

Table 2: Antiproliferative Activity of 4-Aminopyrazole-Based JAK Inhibitors [4]

CompoundPC-3 IC₅₀ (µM)HEL IC₅₀ (µM)K562 IC₅₀ (µM)MCF-7 IC₅₀ (µM)MOLT4 IC₅₀ (µM)
3f 2.411.251.982.172.86
11b >100.350.37>10>10
Ruxolitinib 6.210.413.247.328.24

Table 3: 5-Aminopyrazole Derivatives with Anticancer Activity [3]

CompoundCell LineGrowth Inhibition (%) at 10 µMIC₅₀ (µM)
11a HepG254.25-
11a HeLa38.44-
22 HCT-116-3.18
22 MCF-7-4.63

Table 4: Activity of BIRB 796, a p38 MAPK Inhibitor [7]

AssayIC₅₀ / Kd
p38 Kinase Kd50-100 pM
LPS-induced TNFα production (human PBMCs)21 nM
LPS-induced TNFα production (human whole blood)960 nM
U87 Glioblastoma Cell Viability34.96 µM
U251 Glioblastoma Cell Viability46.30 µM

Signaling Pathways Targeted by Aminopyrazole Inhibitors

The therapeutic efficacy of aminopyrazole-based drugs stems from their ability to modulate specific signaling pathways that are crucial for disease progression. Below are visualizations of key pathways targeted by these inhibitors.

General Drug Discovery Workflow

The discovery and development of novel aminopyrazole scaffolds follow a structured workflow, from initial design to preclinical evaluation.

G cluster_0 Discovery Phase cluster_1 Synthesis & Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Target_Identification Target Identification (e.g., Kinase) Lead_Scaffold_Selection Lead Scaffold Selection (Aminopyrazole Core) Target_Identification->Lead_Scaffold_Selection Library_Design Combinatorial Library Design (SAR Exploration) Lead_Scaffold_Selection->Library_Design Synthesis Chemical Synthesis of Novel Derivatives Library_Design->Synthesis HTS High-Throughput Screening (Biochemical Assays) Synthesis->HTS Hit_Validation Hit Validation & Confirmation HTS->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies ADME_Tox In Vitro ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Optimization Lead Optimization for Potency & Selectivity ADME_Tox->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Efficacy PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Efficacy->PK_PD Candidate_Selection Preclinical Candidate Selection PK_PD->Candidate_Selection

Caption: A generalized workflow for the discovery and development of aminopyrazole-based inhibitors.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in hematopoiesis and immune response.[8] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.[4]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor 4-Aminopyrazole Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT pathway by 4-aminopyrazole derivatives.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.[9][10]

G Stress_Cytokines Stress / Cytokines (LPS, TNF-α) MAPKKK MAPKKK (MEKK, MLK) Stress_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38_MAPK p38_MAPK MKK3_6->p38_MAPK Phosphorylation Downstream_Targets Downstream Targets (MK2, ATF-2) p38_MAPK->Downstream_Targets Phosphorylation Inflammation Inflammatory Response (TNF-α, IL-1β production) Downstream_Targets->Inflammation Inhibitor Aminopyrazole Inhibitor (e.g., BIRB 796) Inhibitor->p38_MAPK Allosteric Inhibition

Caption: The p38 MAPK signaling cascade and its inhibition by aminopyrazole-based compounds.

AXL Receptor Tyrosine Kinase Signaling

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and its overexpression is associated with poor prognosis and drug resistance in various cancers.[11][12] AXL signaling promotes cell survival, proliferation, and migration.[12]

G Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binding & Dimerization PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway AXL->RAS_MAPK Activation NF_kB NF-κB Pathway AXL->NF_kB Activation Cellular_Response Cell Survival, Proliferation, Migration, Drug Resistance PI3K_AKT->Cellular_Response RAS_MAPK->Cellular_Response NF_kB->Cellular_Response Inhibitor 3-Aminopyrazole Inhibitor Inhibitor->AXL Inhibition

Caption: Overview of the AXL signaling pathway and its inhibition by 3-aminopyrazole derivatives.

Conclusion

The aminopyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic tractability allows for extensive structure-activity relationship studies, leading to the development of highly potent and selective inhibitors for a range of biological targets. The success of aminopyrazole-based compounds in targeting key signaling pathways in cancer and inflammatory diseases underscores their significant potential in addressing unmet medical needs. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these scaffolds, as well as exploring their application to a broader range of diseases.

References

In-Depth Technical Guide: Physicochemical Properties of 5-Methoxy-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-pyrazol-3-amine is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common feature in many pharmacologically active compounds, exhibiting a wide range of biological activities. Understanding the solubility and stability of this specific molecule is crucial for its handling, formulation, and development as a potential therapeutic agent. This technical guide provides an overview of the known physicochemical properties and detailed experimental protocols for determining the solubility and stability of this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce, data for related pyrazole derivatives can provide valuable insights into its expected properties. The presence of an amino group and a methoxy group will influence the molecule's polarity, hydrogen bonding capability, and, consequently, its solubility and stability.

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted/Known Properties
This compound C₄H₇N₃O113.1241307-23-7Likely a solid at room temperature.[1]
5-Methyl-1H-pyrazol-3-amineC₄H₇N₃97.1231230-17-8A member of the pyrazoles class.[2]
5-Phenyl-1H-pyrazol-3-amineC₉H₉N₃159.194304-43-8A biochemical reagent.
3-Methoxy-1-methyl-1H-pyrazol-5-amineC₅H₉N₃O127.141201935-28-5Belongs to the aminopyrazoles group.
5-(3,5-dimethoxyphenyl)-1H-pyrazol-3-amineC₁₁H₁₃N₃O₂219.24Not AvailableNMR data available.

Experimental Protocols

To determine the precise solubility and stability of this compound, standardized experimental protocols are necessary. The following sections detail the methodologies for kinetic solubility, thermodynamic solubility, and stability assays.

Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, information.

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing 198 µL of phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4) in each well. This results in a final DMSO concentration of 1%.

  • Equilibration: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

  • Measurement: Determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry, nephelometry, or LC-MS/MS. The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Kinetic_Solubility_Workflow A Prepare 10 mM Stock Solution in 100% DMSO B Perform Serial Dilutions in 96-well Plate A->B C Add to PBS (pH 7.4) in new 96-well Plate B->C D Equilibrate with Shaking (e.g., 2h at 25°C) C->D E Measure Concentration (UV-Vis, Nephelometry, LC-MS) D->E F Determine Kinetic Solubility E->F

Kinetic Solubility Experimental Workflow

This method measures the solubility of a solid compound in a solvent at equilibrium and is considered the "gold standard" for solubility determination.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: The thermodynamic solubility is reported in units of mg/mL or µg/mL.

Thermodynamic_Solubility_Workflow A Add Excess Solid Compound to Solvents B Equilibrate with Shaking (24-48h at constant temp.) A->B C Separate Solid and Liquid (Centrifuge/Filter) B->C D Dilute Supernatant C->D E Quantify by HPLC-UV D->E F Report Equilibrium Solubility E->F

Thermodynamic Solubility Experimental Workflow
Stability Assessment

Evaluating the stability of a compound under various stress conditions is essential to understand its shelf-life and potential degradation pathways.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point and identify any major degradation products.

Stability_Testing_Workflow cluster_stress Stress Conditions A Acid Hydrolysis (0.1N HCl) Time Sample at Time Points (0, 2, 4, 8, 24h) A->Time B Base Hydrolysis (0.1N NaOH) B->Time C Oxidation (3% H2O2) C->Time D Thermal Stress (e.g., 60°C) D->Time E Photostability (ICH Q1B) E->Time Start Prepare Stock Solution Start->A Start->B Start->C Start->D Start->E Analysis Analyze by Stability-Indicating HPLC Method Time->Analysis End Determine Degradation Profile Analysis->End

Forced Degradation (Stability) Study Workflow

Conclusion

While direct experimental data on the solubility and stability of this compound is limited in the public domain, this guide provides a framework for researchers to experimentally determine these crucial parameters. The provided protocols for kinetic and thermodynamic solubility, as well as for stability assessment under various stress conditions, are robust methods that will yield the necessary data for the continued development of this and other novel chemical entities. The physicochemical properties of related pyrazole derivatives suggest that this compound likely exhibits moderate polarity, and its solubility and stability will be influenced by the interplay of its methoxy and amino functional groups. Experimental verification using the outlined protocols is highly recommended for any research or development program involving this compound.

References

An In-depth Technical Guide to 5-Methoxy-1H-pyrazol-3-amine and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically successful drugs.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in the design of novel therapeutic agents.[1][2] Its ability to act as a bioisostere for other aromatic or heteroaromatic rings allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, enhancing the drug-like characteristics of a molecule.[2][3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties, primarily through the inhibition of various protein kinases.[1][5]

This technical guide provides a comprehensive review of 5-Methoxy-1H-pyrazol-3-amine and its analogs, focusing on their synthesis, biological activities, and mechanisms of action. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and oncology.

Synthesis of this compound and its Analogs

The synthesis of 5-aminopyrazole derivatives, including this compound, can be achieved through several established synthetic routes. The most common and versatile method involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[6][7][8]

A plausible synthetic pathway for this compound is a two-step process starting with the nitration of a pyrazole precursor followed by reduction of the nitro group to an amine.

Synthesis of this compound Starting_Material 5-Methoxy-1H-pyrazole Nitration Nitration (HNO3/H2SO4) Starting_Material->Nitration Step 1 Intermediate 5-Methoxy-3-nitro-1H-pyrazole Nitration->Intermediate Reduction Reduction (e.g., H2/Pd-C or SnCl2/HCl) Intermediate->Reduction Step 2 Final_Product This compound Reduction->Final_Product CDK_Rb_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F sequesters G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes activates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Genes->CyclinE_CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase initiates Pyrazole_Inhibitor Pyrazole CDK Inhibitor (e.g., this compound analog) Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) pSTAT->Gene_Transcription activates Pyrazole_Inhibitor Pyrazole JAK Inhibitor (e.g., this compound analog) Pyrazole_Inhibitor->JAK inhibits

References

Methodological & Application

Synthesis of 5-Methoxy-1H-pyrazol-3-amine from Activated Enol Ethers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Methoxy-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the cyclocondensation reaction of an activated enol ether with hydrazine. While a direct protocol for this specific molecule is not widely reported, this guide presents a comprehensive procedure derived from established syntheses of structurally similar aminopyrazoles. The methodology involves the preparation of a key activated enol ether intermediate, methyl 2-cyano-3-methoxyacrylate, followed by its reaction with hydrazine hydrate to yield the target pyrazole. This protocol is intended to serve as a foundational method for researchers to produce this compound and its derivatives for further investigation.

Introduction

5-aminopyrazole derivatives are a critical class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties, have made them attractive targets in drug discovery. The synthesis of substituted aminopyrazoles is therefore of significant interest. One of the most efficient methods for constructing the pyrazole ring is the reaction of a 1,3-dielectrophilic species with hydrazine. Activated enol ethers, characterized by an electron-withdrawing group and an alkoxy group attached to a carbon-carbon double bond, serve as excellent 1,3-dielectrophile precursors for the synthesis of pyrazoles. This document outlines a detailed protocol for the synthesis of this compound, leveraging the reaction of an activated enol ether with hydrazine.

Reaction Scheme

The overall synthetic strategy involves a two-step process:

  • Synthesis of the Activated Enol Ether: Preparation of methyl 2-cyano-3-methoxyacrylate from methyl cyanoacetate and trimethyl orthoformate.

  • Cyclocondensation: Reaction of methyl 2-cyano-3-methoxyacrylate with hydrazine hydrate to form this compound.

Reaction_Scheme cluster_step1 Step 1: Synthesis of Activated Enol Ether cluster_step2 Step 2: Cyclocondensation methyl_cyanoacetate Methyl Cyanoacetate activated_enol_ether Methyl 2-cyano-3-methoxyacrylate methyl_cyanoacetate->activated_enol_ether + Trimethyl Orthoformate (Acetic Anhydride, Reflux) trimethyl_orthoformate Trimethyl Orthoformate activated_enol_ether_ref Methyl 2-cyano-3-methoxyacrylate hydrazine_hydrate Hydrazine Hydrate target_molecule This compound activated_enol_ether_ref->target_molecule + Hydrazine Hydrate (Ethanol, Reflux)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-cyano-3-methoxyacrylate (Activated Enol Ether)

This protocol is adapted from the synthesis of the analogous ethyl 2-cyano-3-ethoxyacrylate.

Materials:

  • Methyl cyanoacetate

  • Trimethyl orthoformate

  • Acetic anhydride

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl cyanoacetate (1.0 eq), trimethyl orthoformate (1.1 eq), and acetic anhydride (2.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure methyl 2-cyano-3-methoxyacrylate.

Protocol 2: Synthesis of this compound

This protocol is based on the synthesis of 5-amino-3-(4-methoxyphenyl)pyrazole from the corresponding β-ketonitrile.

Materials:

  • Methyl 2-cyano-3-methoxyacrylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-cyano-3-methoxyacrylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on analogous syntheses.

Table 1: Reaction Parameters for the Synthesis of Methyl 2-cyano-3-methoxyacrylate

ParameterValueReference
Reactant 1Methyl cyanoacetateAnalogous Synthesis
Reactant 2Trimethyl orthoformateAnalogous Synthesis
SolventAcetic anhydrideAnalogous Synthesis
TemperatureRefluxAnalogous Synthesis
Reaction Time4-6 hoursAnalogous Synthesis
Molar Ratio (1:2)1 : 1.1Analogous Synthesis
Typical Yield80-90%Estimated

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Reactant 1Methyl 2-cyano-3-methoxyacrylate-
Reactant 2Hydrazine hydrate[1]
SolventEthanol[1]
TemperatureReflux[1]
Reaction Time2-4 hours[1]
Molar Ratio (1:2)1 : 1.2[1]
Typical Yield70-85%Estimated

Signaling Pathways and Experimental Workflow

The synthesis of this compound is a linear process. The following diagram illustrates the experimental workflow.

Workflow cluster_prep Preparation of Activated Enol Ether cluster_cyclization Cyclocondensation to form Pyrazole start Mix Methyl Cyanoacetate, Trimethyl Orthoformate, & Acetic Anhydride reflux1 Reflux for 4-6h start->reflux1 workup1 Workup: Extraction & Washing reflux1->workup1 purify1 Purification: Vacuum Distillation or Column Chromatography workup1->purify1 product1 Methyl 2-cyano-3-methoxyacrylate purify1->product1 start2 Dissolve Activated Enol Ether in Ethanol product1->start2 Use in next step add_hydrazine Add Hydrazine Hydrate start2->add_hydrazine reflux2 Reflux for 2-4h add_hydrazine->reflux2 isolate Isolation: Filtration or Concentration reflux2->isolate purify2 Purification: Recrystallization or Column Chromatography isolate->purify2 final_product This compound purify2->final_product

References

One-Pot Synthesis of Substituted Pyrazoles from Hydrazines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern synthetic chemistry, appearing in a wide array of pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted pyrazoles from hydrazines, a method prized for its atom economy and operational simplicity.

Application Notes

The one-pot synthesis of pyrazoles from hydrazines offers significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and often simplifying purification processes.[1][2] These methods are highly versatile, allowing for the construction of a diverse library of pyrazole derivatives for screening in drug discovery programs. The core principle involves the condensation of a hydrazine derivative with a suitable precursor that provides the remaining carbon atoms of the pyrazole ring, followed by cyclization and, if necessary, oxidation to the aromatic pyrazole.

Several key strategies for the one-pot synthesis of pyrazoles have been developed, each with its own scope and limitations:

  • Knorr Pyrazole Synthesis and its Variations: The classical Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][4] This method is robust and widely used, with variations that allow for the in-situ generation of the 1,3-dicarbonyl compound.[5][6][7] The regioselectivity of the reaction with unsymmetrical dicarbonyls can be a challenge, influenced by steric and electronic factors.[3]

  • Three-Component Reactions: These methods bring together three starting materials in a single pot to construct the pyrazole ring. A common approach involves the condensation of a ketone, an aldehyde, and a hydrazine.[1][2] This strategy allows for the rapid generation of molecular complexity from simple and readily available starting materials.

  • Synthesis from α,β-Unsaturated Carbonyl Compounds: The reaction of hydrazines with α,β-unsaturated aldehydes or ketones typically proceeds through a Michael addition, followed by intramolecular cyclization and subsequent oxidation to furnish the pyrazole.[2][5] This method provides access to pyrazoles with substitution patterns that may be difficult to achieve through other routes.

  • Multi-Component Reactions (MCRs): MCRs, particularly four-component reactions, are powerful tools for the synthesis of complex heterocyclic systems incorporating the pyrazole moiety, such as pyranopyrazoles.[8][9] These reactions offer high levels of convergence and efficiency.

The choice of synthetic strategy depends on the desired substitution pattern of the target pyrazole, the availability of starting materials, and the desired scale of the reaction. The use of ionic liquids,[10] microwave irradiation,[11] and various catalysts can further enhance the efficiency and greenness of these synthetic methods.

Experimental Protocols

The following protocols are representative examples of one-pot pyrazole syntheses. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Three-Component Synthesis of 3,5-Disubstituted Pyrazoles

This protocol is based on the one-pot condensation of a ketone, an aldehyde, and hydrazine monohydrochloride, followed by in-situ oxidation.[1][2]

Materials:

  • Ketone (e.g., Acetophenone)

  • Aldehyde (e.g., Benzaldehyde)

  • Hydrazine monohydrochloride

  • Dimethyl Sulfoxide (DMSO)

  • Oxygen balloon

Procedure:

  • To a solution of the ketone (1.0 mmol) and aldehyde (1.0 mmol) in DMSO (5 mL), add hydrazine monohydrochloride (1.2 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to 120 °C under an oxygen atmosphere (balloon) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted pyrazole.

Protocol 2: Knorr-type Synthesis of N-Phenyl Pyrazoles in an Ionic Liquid

This protocol describes a green and efficient synthesis of N-phenyl pyrazoles using an ionic liquid as both the solvent and catalyst.[10]

Materials:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone)

  • Phenylhydrazine

  • 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

  • DMF-Ethanol (for crystallization)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (13.8 mmol) and phenylhydrazine (13.8 mmol) in 1-Ethyl-3-methylimidazolium Chloride (5 mL).

  • Stir the mixture vigorously at room temperature for 20 minutes.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting solid, wash thoroughly with water, and air dry.

  • Recrystallize the crude product from a DMF-Ethanol mixture to obtain the pure N-phenyl pyrazole.

Protocol 3: Synthesis from an α,β-Unsaturated Ketone and Hydrazine

This protocol details the synthesis of a pyrazole from a chalcone (an α,β-unsaturated ketone) and hydrazine hydrate, followed by oxidative aromatization.

Materials:

  • α,β-Unsaturated ketone (e.g., Chalcone)

  • Hydrazine hydrate

  • Ethanol

  • Iodine (as an oxidant)

Procedure:

  • Dissolve the α,β-unsaturated ketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.5 mmol) to the solution and reflux the mixture for 2-3 hours. Monitor the formation of the intermediate pyrazoline by TLC.

  • After cooling to room temperature, add a catalytic amount of iodine (0.1 mmol).

  • Reflux the mixture again for 1-2 hours until the pyrazoline is fully converted to the pyrazole (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Presentation

The following tables summarize quantitative data for selected one-pot pyrazole syntheses, providing a comparative overview of different methodologies.

Table 1: Three-Component Synthesis of 3,4,5-Trisubstituted Pyrazoles [1]

EntryKetoneAldehydeOxidantTime (h)Yield (%)
1AcetoneBenzaldehydeBromine0.595
2Acetophenone4-ChlorobenzaldehydeBromine0.592
3CyclohexanoneBenzaldehydeBromine0.585
4AcetoneBenzaldehydeO₂/DMSO480
5Acetophenone4-ChlorobenzaldehydeO₂/DMSO478

Table 2: Ionic Liquid-Catalyzed Synthesis of N-Phenyl Pyrazoles [10]

Entry1,3-DicarbonylTime (min)Yield (%)
1Propan-1,3-dial2092
2Acetylacetone2090
3Benzoylacetone2088
4Dibenzoylmethane2085

Visualizations

The following diagrams illustrate the key reaction pathways and workflows described in this document.

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: Reaction pathway for the Knorr pyrazole synthesis.

Three_Component_Workflow Three-Component Synthesis Workflow Start Start Reactants Combine Ketone, Aldehyde, and Hydrazine Derivative Start->Reactants Condensation One-Pot Condensation to form Pyrazoline Intermediate Reactants->Condensation Oxidation In-situ Oxidation (e.g., with O₂/DMSO or Br₂) Condensation->Oxidation Workup Aqueous Workup and Extraction Oxidation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Substituted Pyrazole Purification->Product

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Methoxy-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are integral to cellular signaling pathways, and their dysregulation is a known contributor to a multitude of diseases, most notably cancer. This has positioned protein kinase inhibitors as a cornerstone of modern targeted therapies. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This document provides detailed application notes and protocols for the synthesis of pyrazolo[1,5-a]pyrimidine-based potential kinase inhibitors utilizing 5-Methoxy-1H-pyrazol-3-amine as a key starting material. The methodologies described herein are based on established synthetic routes for analogous compounds and are intended to guide researchers in the development of novel kinase inhibitor libraries.

Introduction

The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold in the design of potent and selective kinase inhibitors.[3][4][5] Its rigid, planar structure serves as an effective mimic of the adenine region of ATP, enabling competitive inhibition at the kinase hinge region. The synthesis of this scaffold is often achieved through the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[1][3][6] this compound is a valuable building block in this context, offering a strategic methoxy substitution that can be exploited to modulate solubility, metabolic stability, and target engagement.

This guide outlines a general workflow for the synthesis of a library of potential kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, starting from this compound.

Synthetic Workflow and Key Reactions

The primary synthetic strategy involves a one-step cyclocondensation reaction between this compound and various β-ketoesters. This reaction is typically acid-catalyzed and proceeds via the formation of a vinylogous amide intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolo[1,5-a]pyrimidin-7(4H)-one core.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product start1 This compound reaction Cyclocondensation start1->reaction start2 β-Ketoester start2->reaction product Pyrazolo[1,5-a]pyrimidin-7(4H)-one reaction->product

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidin-7(4H)-one synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous pyrazolo[1,5-a]pyrimidin-7(4H)-ones and can be applied to reactions involving this compound.[6][7]

Protocol 1: General Synthesis of 2,5-Disubstituted Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

This protocol describes the general procedure for the cyclocondensation of this compound with a substituted β-ketoester.

Materials:

  • This compound

  • Substituted β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired β-ketoester (1.1 eq).

  • Add glacial acetic acid as the solvent (approximately 5-10 mL per mmol of aminopyrazole).

  • Heat the reaction mixture to reflux (typically 120-130 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates from the cooled solution. If not, the volume of acetic acid can be reduced under vacuum, or the mixture can be poured into ice-water to induce precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum to yield the crude pyrazolo[1,5-a]pyrimidin-7(4H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Presentation

The following table presents hypothetical data for a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones synthesized from this compound and various β-ketoesters. The potential kinase inhibitory activities are extrapolated from published data on structurally similar compounds.

Compound IDR1 SubstituentR2 SubstituentYield (%)Potential Kinase Target(s)Hypothetical IC50 (nM)
PI-001 -OCH3-CH385CDK2, GSK3β50 - 200
PI-002 -OCH3-Ph78p38 MAPK, JNK3100 - 500
PI-003 -OCH3-CF380Aurora A, Aurora B20 - 150
PI-004 -OCH34-F-Ph82VEGFR2, PDGFRβ75 - 300

Note: The kinase targets and IC50 values are illustrative and based on the known activity of the pyrazolo[1,5-a]pyrimidine scaffold. Actual biological activity would require experimental validation.

Signaling Pathway Context

The synthesized pyrazolo[1,5-a]pyrimidine derivatives are designed to act as ATP-competitive inhibitors of protein kinases. These kinases are often key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a common feature of cancer.

G cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf (e.g., B-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Raf Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by a potential kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be modulated by varying the substituents at different positions of the core scaffold.

G cluster_substituents Substituent Effects Core Pyrazolo[1,5-a]pyrimidine Core R1 R1 (e.g., -OCH3 on pyrazole) - Modulates solubility - Potential H-bonding Core->R1 influences R2 R2 (from ketoester) - Influences target selectivity - Occupies hydrophobic pocket Core->R2 influences R5 R5 (from ketoester) - Can be modified for vector growth - Affects potency Core->R5 influences

References

Application Notes and Protocols for N-alkylation of 5-Methoxy-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a key pharmacophore in numerous biologically active compounds. N-alkylation of this scaffold is a critical step for generating molecular diversity and synthesizing target molecules. However, the N-alkylation of unsymmetrically substituted pyrazoles like this compound presents a significant challenge regarding regioselectivity, potentially yielding two distinct regioisomers (N1 and N2). The regiochemical outcome is influenced by a variety of factors including the choice of base, solvent, alkylating agent, and reaction temperature.[1] Furthermore, the presence of a primary amino group introduces the possibility of competing N-alkylation at the exocyclic nitrogen.

This document provides detailed protocols for the N-alkylation of this compound, addressing the challenges of regioselectivity and potential side reactions. Both a direct alkylation method and a strategy involving the protection of the exocyclic amino group are presented to provide researchers with options for controlling the reaction outcome.

Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of this compound can result in substitution at either of the two ring nitrogen atoms, N1 or N2.

G cluster_0 Tautomers of this compound cluster_1 N-Alkylation Products pyrazole N1_alkyl N1-alkylated Product pyrazole->N1_alkyl R-X, Base N2_alkyl N2-alkylated Product pyrazole->N2_alkyl R-X, Base N1H N1-H Tautomer N2H N2-H Tautomer N1H->N2H Tautomerization pyrazole_img

Caption: Regiochemical outcomes of N-alkylation.

Generally, the alkylation will preferentially occur at the less sterically hindered nitrogen atom. In the case of this compound, the N1 position is generally considered less sterically hindered than the N2 position, which is flanked by the methoxy group at position 5. Therefore, N1-alkylation is often the major product under kinetic control.

Experimental Protocols

Two primary approaches for the N-alkylation of this compound are presented: direct alkylation and alkylation of an N-protected derivative.

Protocol 1: Direct Base-Mediated N-Alkylation

This protocol describes a general procedure for the direct N-alkylation of this compound using a base and an alkyl halide. This method is simpler but may result in a mixture of N1 and N2 regioisomers, as well as potential alkylation of the exocyclic amino group.

G start Start reagents Combine this compound (1.0 eq) and Base (1.1 - 2.0 eq) in Anhydrous Solvent start->reagents add_alkyl_halide Add Alkyl Halide (1.0 - 1.2 eq) reagents->add_alkyl_halide reaction Stir at Appropriate Temperature (e.g., RT to 80 °C) add_alkyl_halide->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring workup Quench with Water and Extract with Organic Solvent monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification end Obtain N-alkylated Products purification->end

Caption: Workflow for direct N-alkylation.

Detailed Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add an anhydrous solvent (e.g., DMF, DMSO, or THF) to achieve a concentration of 0.1-0.5 M.

  • Add the base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.1 - 2.0 eq). If using NaH, add it portion-wise at 0 °C.

  • Stir the mixture for 15-30 minutes at room temperature (or 0 °C for NaH).

  • Add the alkylating agent (e.g., an alkyl bromide or iodide) (1.0 - 1.2 eq) dropwise.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to separate the regioisomers and any side products.

Protocol 2: N-Alkylation via a Protected Intermediate

To avoid competing alkylation at the exocyclic amino group and potentially improve regioselectivity, a protection-alkylation-deprotection sequence is recommended. A tert-butoxycarbonyl (Boc) group is a suitable protecting group for the amino function.

G cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection start_prot Start with this compound protect React with (Boc)₂O, Base (e.g., TEA) in Solvent (e.g., THF) start_prot->protect protected_product Isolate N-Boc Protected Pyrazole protect->protected_product start_alk N-Boc Protected Pyrazole alkylate React with Alkyl Halide and Base (e.g., K₂CO₃) in Solvent (e.g., DMF) start_alk->alkylate alkylated_product Isolate N-alkylated, N-Boc Protected Pyrazole alkylate->alkylated_product start_deprot N-alkylated, N-Boc Protected Pyrazole deprotect Treat with Acid (e.g., TFA in DCM) start_deprot->deprotect final_product Obtain Pure N-alkyl-5-methoxy-1H-pyrazol-3-amine deprotect->final_product

Caption: Workflow for N-alkylation via a protected intermediate.

Detailed Methodology:

Step 1: Protection of the Amino Group

  • Dissolve this compound (1.0 eq) in a suitable solvent such as THF or dichloromethane.

  • Add a base, such as triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify the residue by column chromatography to obtain the N-Boc protected pyrazole.

Step 2: N-Alkylation of the Protected Pyrazole

  • Follow Protocol 1, using the N-Boc protected pyrazole as the starting material. The reaction is typically cleaner with fewer side products.

Step 3: Deprotection of the Amino Group

  • Dissolve the N-alkylated, N-Boc protected pyrazole in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture in vacuo.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final N-alkylated product.

Data Presentation: Comparison of Reaction Conditions

The choice of base and solvent can significantly impact the yield and regioselectivity of the N-alkylation reaction. The following table summarizes typical conditions used for the N-alkylation of aminopyrazole derivatives.

EntryAlkylating AgentBaseSolventTemperature (°C)Typical Outcome
1Methyl IodideNaHTHF0 to RTGood yield, potential mixture of N1/N2 isomers.
2Ethyl BromideK₂CO₃DMF60Moderate to good yield, often favors N1 isomer.
3Benzyl BromideCs₂CO₃AcetonitrileRT to 50Good yield, often favors N1 isomer.
4Isopropyl IodideK₂CO₃DMSO80Lower yield due to steric hindrance, higher N1 selectivity.

Note: The data in this table is representative and actual results may vary depending on the specific substrate and reaction conditions.

Troubleshooting and Optimization

  • Low Yield: Increase the reaction temperature or use a more reactive alkylating agent (e.g., iodide instead of bromide). Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.

  • Poor Regioselectivity: A lower reaction temperature may favor the kinetic product. The use of bulkier alkylating agents can also increase selectivity for the less hindered N1 position. For optimal selectivity, the protection strategy (Protocol 2) is recommended.

  • Side Reactions: If alkylation of the exocyclic amino group is observed in the direct method, lower the amount of alkylating agent and base, or switch to the protection strategy.

By carefully selecting the reaction conditions, researchers can effectively control the N-alkylation of this compound to synthesize the desired regioisomer for their drug discovery and development programs.

References

Applications of 5-Methoxy-1H-pyrazol-3-amine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Methoxy-1H-pyrazol-3-amine is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structural features, including the presence of a reactive amino group and a methoxy substituent, allow for diverse chemical modifications to generate potent and selective therapeutic agents. This document provides an overview of its applications, detailed experimental protocols for the synthesis of representative kinase inhibitors, a compilation of relevant biological activity data, and visualizations of key signaling pathways targeted by these compounds.

Introduction: The Versatility of the Aminopyrazole Scaffold

The 3-aminopyrazole moiety is a privileged scaffold in drug discovery, known for its ability to form key hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding of the adenine core of ATP. The presence of a methoxy group at the 5-position of the pyrazole ring can influence the electronic properties of the scaffold and provide a vector for further structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Derivatives of this compound have been explored as inhibitors of various kinases involved in oncology, inflammation, and other disease areas.

Key Applications in Kinase Inhibitor Development

Derivatives of this compound are primarily utilized in the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. This scaffold is a cornerstone in the design of inhibitors for a range of protein kinases.

Targeting Cell Cycle and Proliferation: CDK Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1] The pyrazolo[1,5-a]pyrimidine core, derived from this compound, serves as an effective template for the development of CDK inhibitors. These compounds can induce cell cycle arrest and apoptosis in cancer cells.

Modulating Inflammatory Pathways: RIPK1 and BMPR2 Inhibitors

Beyond oncology, aminopyrazole derivatives have shown promise in targeting kinases involved in inflammatory processes. Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death that contributes to inflammation.[2] Inhibitors based on the aminopyrazole scaffold can modulate this pathway. Additionally, the Bone Morphogenetic Protein Receptor 2 (BMPR2) signaling pathway, which plays a role in vascular homeostasis, can be targeted by small molecules derived from this versatile starting material.[3]

Experimental Protocols

The following protocols describe the synthesis of a representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitor starting from this compound. This is a general procedure adapted from established methods for the synthesis of similar compounds.[4][5]

General Experimental Workflow

The synthesis of a 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine generally involves a condensation reaction between a 3-aminopyrazole and a β-dicarbonyl compound or a synthetic equivalent.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction beta-Dicarbonyl Compound beta-Dicarbonyl Compound beta-Dicarbonyl Compound->Condensation Reaction Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo[1,5-a]pyrimidine Derivative Condensation Reaction->Pyrazolo[1,5-a]pyrimidine Derivative

Figure 1: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Protocol: Synthesis of a Representative 2-Methoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Addition of Reagents: To this solution, add acetylacetone (1.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Methoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data: Biological Activity of Representative Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. While not all are direct derivatives of this compound, they share the core scaffold and provide insight into the potential potency of compounds derived from it.

Compound IDTarget KinaseIC50 (nM)Reference
Compound A CDK255[6]
Compound B TRKA57[6]
Compound C PI3Kδ18[7]
Compound D KDR19[8]
Compound E BTK7.95[9]

Note: The inhibitory activities are highly dependent on the specific substitutions on the pyrazolo[1,5-a]pyrimidine core. The methoxy group from the starting material can be further functionalized to optimize these values.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound can be designed to target key nodes in cellular signaling pathways implicated in disease. The following diagrams illustrate some of these targeted pathways.

BMPR2 Signaling Pathway

The Bone Morphogenetic Protein Receptor 2 (BMPR2) is a serine/threonine kinase receptor that plays a critical role in the regulation of cell growth, differentiation, and apoptosis.[10][11] Its signaling is mediated through both canonical SMAD-dependent and non-canonical pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR2 BMPR2 BMPR1 BMPR1 BMPR2->BMPR1 Recruits & Activates SMAD1_5_8 SMAD1/5/8 BMPR1->SMAD1_5_8 Phosphorylates MAPK MAPK Pathway BMPR1->MAPK Non-canonical BMP_Ligand BMP Ligand BMP_Ligand->BMPR2 pSMAD1_5_8 p-SMAD1/5/8 SMAD1_5_8->pSMAD1_5_8 SMAD_Complex SMAD Complex pSMAD1_5_8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Gene Transcription SMAD_Complex->Gene_Transcription Translocates & Activates

Figure 2: Simplified BMPR2 signaling pathway.
CDK16 Signaling in Cell Proliferation

Cyclin-dependent kinase 16 (CDK16), in complex with Cyclin Y, is involved in regulating cell cycle progression and proliferation.[1][12] Its dysregulation has been implicated in various cancers.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDK16 CDK16 CDK16_CyclinY CDK16/Cyclin Y Complex CDK16->CDK16_CyclinY CyclinY Cyclin Y CyclinY->CDK16_CyclinY p27 p27 CDK16_CyclinY->p27 Phosphorylates PRC1 PRC1 CDK16_CyclinY->PRC1 Phosphorylates p_p27 p-p27 (Inactive) p27->p_p27 Cell_Cycle_Progression Cell Cycle Progression p_p27->Cell_Cycle_Progression Promotes p_PRC1 p-PRC1 PRC1->p_PRC1 Spindle_Formation Spindle Formation p_PRC1->Spindle_Formation Regulates

Figure 3: Overview of CDK16 signaling.
RIPK1-Mediated Necroptosis Pathway

RIPK1 is a central kinase in the necroptosis pathway, a form of regulated necrosis that is implicated in inflammatory diseases.[2][13] Upon activation by stimuli like TNF-α, RIPK1 initiates a signaling cascade involving RIPK3 and MLKL.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI Recruits TNFa TNF-α TNFa->TNFR1 RIPK1 RIPK1 ComplexI->RIPK1 Activates p_RIPK1 p-RIPK1 RIPK1->p_RIPK1 Necrosome Necrosome (p-RIPK1/p-RIPK3) p_RIPK1->Necrosome RIPK3 RIPK3 p_RIPK3 p-RIPK3 RIPK3->p_RIPK3 p_RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylates p_MLKL p-MLKL (Oligomerized) MLKL->p_MLKL Cell_Lysis Cell Lysis & Inflammation p_MLKL->Cell_Lysis Translocates & Disrupts Membrane

Figure 4: RIPK1-mediated necroptosis pathway.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors with potential applications in oncology and inflammatory diseases. The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this aminopyrazole, continues to be a focus of drug discovery efforts. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this privileged core and develop novel therapeutics targeting key signaling pathways. Further optimization of derivatives, guided by structure-activity relationship studies and an understanding of the target biology, holds the promise of delivering next-generation medicines.

References

Application Notes & Protocols: Synthesis of 5-Methoxy-Pyrazole Derivatives via Cyclocondensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" due to its metabolic stability and versatile synthetic accessibility.[2][4] The functionalization of the pyrazole core allows for the fine-tuning of pharmacological properties. Specifically, the introduction of a methoxy group (-OCH₃) can significantly influence a molecule's biological activity. As a potent electron-donating group, the methoxy substituent can enhance binding interactions with biological targets, improve pharmacokinetic profiles, and increase potency.[1][5] Methoxy-substituted pyrazole derivatives have shown promise as anti-inflammatory, analgesic, and anticancer agents.[1][5][6]

This document provides detailed protocols and application notes for the synthesis of 5-methoxy-pyrazole derivatives, primarily focusing on the classical Knorr pyrazole synthesis, a robust and widely used cyclocondensation reaction.[7][8]

Core Synthesis Strategy: The Knorr Pyrazole Synthesis

The most common and reliable method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8][9][10] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[7][11] The regioselectivity of the reaction can be controlled by the choice of substrates and reaction conditions.[12]

General Reaction Scheme:

The synthesis of a 5-methoxy-pyrazole derivative can be achieved by reacting a methoxy-containing 1,3-dicarbonyl compound with a substituted or unsubstituted hydrazine.

Caption: General reaction for 5-methoxy-pyrazole synthesis.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a 5-methoxy-pyrazole derivative.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-methoxypyrazole

This protocol is adapted from the principles of the Knorr synthesis, utilizing a β-ketoester as the 1,3-dicarbonyl equivalent.[7][11]

Objective: To synthesize 1-phenyl-3-methyl-5-methoxypyrazole from methyl 4-methoxyacetoacetate and phenylhydrazine.

Materials:

  • Methyl 4-methoxyacetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid (Catalyst)

  • Ethanol (Solvent)

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate (for extraction and TLC)

  • Hexane (for TLC and recrystallization)

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders

  • TLC plates and chamber

  • Melting point apparatus

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-methoxyacetoacetate (10 mmol, 1.46 g) in ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add phenylhydrazine (10 mmol, 0.98 mL). A slight exothermic reaction may be observed.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash sequentially with water (20 mL) and saturated sodium bicarbonate solution (20 mL) to neutralize the acetic acid.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from a mixture of ethanol and water or hexane to yield the final product as a crystalline solid.[13]

  • Characterization:

    • Determine the mass and calculate the percent yield of the dried product.

    • Measure the melting point of the purified product.[11]

    • Characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.

G start Start: Reagents in Flask reagents 1. Dissolve Methyl 4-methoxyacetoacetate in Ethanol start->reagents add_hydrazine 2. Add Phenylhydrazine reagents->add_hydrazine add_catalyst 3. Add Glacial Acetic Acid add_hydrazine->add_catalyst reflux 4. Heat to Reflux (2-4h) Monitor by TLC add_catalyst->reflux workup 5. Cool & Aqueous Work-up (Extraction with Ethyl Acetate) reflux->workup purify 6. Concentrate & Purify (Recrystallization) workup->purify characterize 7. Characterize Product (Yield, MP, Spectroscopy) purify->characterize end_node End: Purified Product characterize->end_node G cluster_0 Drug Discovery & Development Pipeline synthesis Synthesis of 5-Methoxy-Pyrazole Library screening In Vitro Biological Screening (e.g., Kinase Assays, Cell Viability) synthesis->screening hit_id Hit Identification (Active Compounds) screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical

References

Application Notes and Protocols for the Three-Component Synthesis of 5-Aryl-3-Amino-1H-Pyrazole-4-Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Aryl-3-amino-1H-pyrazole-4-carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a key pharmacophore found in a variety of biologically active molecules with activities including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The three-component synthesis, typically involving an aryl aldehyde, malononitrile, and a hydrazine derivative, offers a convergent and efficient approach to construct this valuable scaffold. This document provides detailed protocols and application notes for the synthesis of these compounds, focusing on various catalytic systems and reaction conditions.

I. General Reaction Scheme

The three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles proceeds via a one-pot reaction involving an aryl aldehyde, malononitrile, and hydrazine hydrate or a substituted hydrazine. The general reaction is depicted below:

G cluster_reactants Reactants cluster_product Product A Aryl Aldehyde D 5-Aryl-3-amino-1H-pyrazole-4-carbonitrile A->D B Malononitrile B->D C Hydrazine C->D

Caption: General reaction scheme for the three-component synthesis.

II. Experimental Protocols

This section details various protocols for the synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles, highlighting different catalytic systems and energy sources.

Protocol 1: Catalyst-Free Synthesis in a Green Solvent

This protocol describes a catalyst-free approach in an environmentally benign solvent system.[4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (5 mL)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a mixture of ethanol (5 mL) and water (5 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[1][2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount)

Procedure:

  • Combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and a catalytic amount of piperidine in a microwave-safe reaction vessel containing ethanol (10 mL).[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 140°C) for a short duration (e.g., 2-6 minutes).[1][2]

  • After cooling, the resulting solid is filtered, washed with cold ethanol, and dried.

Protocol 3: Ultrasound-Assisted Synthesis

Sonication provides an alternative energy source for promoting the reaction, often leading to high yields in short reaction times.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine derivative (1 mmol)

  • Solvent (e.g., water-PEG mixture)

Procedure:

  • In a suitable vessel, suspend the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the hydrazine derivative (1 mmol) in the chosen solvent.

  • Place the vessel in an ultrasonic bath and irradiate at a specific frequency and power.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, isolate the product by filtration, followed by washing and drying.

Protocol 4: Heterogeneous Catalysis

The use of a recoverable and reusable heterogeneous catalyst offers advantages in terms of sustainability and ease of product purification.[5]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • LDH@PTRMS@DCMBA@CuI nanocatalyst (0.05 g)[5]

  • Water/Ethanol (1:1, 1 mL)

Procedure:

  • In a test tube, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).[5]

  • Add the water/ethanol solvent mixture (1 mL) and stir the reaction at 55°C.[5]

  • Monitor the reaction progress with TLC.

  • Upon completion, the catalyst can be recovered by filtration.

  • The product is isolated from the filtrate, typically by evaporation of the solvent followed by recrystallization.

III. Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 5-aryl-3-amino-1H-pyrazole-4-carbonitriles under different protocols.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation [1]

Aryl Substituent (R)MethodReaction Time (min)Yield (%)
HHeating18031
HMicrowave288
OHHeating18055
OHMicrowave290
NO₂Heating24025
NO₂Microwave482

Table 2: Synthesis using a Heterogeneous Nanocatalyst at 55°C [5]

Aldehyde DerivativeReaction Time (min)Yield (%)
Benzaldehyde1593
4-Chlorobenzaldehyde1891
4-Methylbenzaldehyde2090
4-Methoxybenzaldehyde2288
4-Nitrobenzaldehyde2585
2-Hydroxybenzaldehyde2785

IV. Plausible Reaction Mechanism

The reaction is believed to proceed through a cascade of reactions initiated by a Knoevenagel condensation.

G A Aryl Aldehyde + Malononitrile B Knoevenagel Condensation (Intermediate A) A->B -H₂O D Michael Addition B->D C Hydrazine C->D E Intermediate B D->E F Cyclization E->F G Intermediate C F->G H Tautomerization G->H I Final Product H->I

Caption: Plausible reaction mechanism for the three-component synthesis.

The proposed mechanism involves an initial Knoevenagel condensation between the aryl aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of hydrazine to the activated double bond. Subsequent intramolecular cyclization and tautomerization yield the final 5-aryl-3-amino-1H-pyrazole-4-carbonitrile product.

V. Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and characterization of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactant Mixing (Aldehyde, Malononitrile, Hydrazine) B Reaction (Heating/Microwave/Ultrasound) A->B C Product Isolation (Filtration) B->C D Washing (e.g., with Ethanol) C->D E Recrystallization (Optional) D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Purity Analysis (TLC, HPLC) F->G H Melting Point Determination G->H

Caption: General experimental workflow from synthesis to characterization.

VI. Applications and Further Research

The synthesized 5-aryl-3-amino-1H-pyrazole-4-carbonitriles serve as versatile building blocks for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also of significant interest in drug discovery.[6][7] The inherent biological activities of the aminopyrazole scaffold make these compounds attractive for screening in various pharmacological assays. Further derivatization of the amino and aryl groups can lead to the generation of compound libraries for structure-activity relationship (SAR) studies, aiding in the development of new therapeutic agents.

References

Application Notes and Protocols for the Regioselective Synthesis of 1,3,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are privileged scaffolds in medicinal chemistry and drug discovery, appearing in numerous blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra), and Rimonabant (an anti-obesity agent).[1] The biological activity of pyrazole derivatives is highly dependent on the substitution pattern on the ring. Consequently, the development of synthetic methods that allow for precise control over the placement of substituents (regioselectivity) is of paramount importance. This document outlines several robust and highly regioselective methods for the synthesis of 1,3,5-trisubstituted pyrazoles, a common and highly valuable substitution pattern.

General Synthetic Workflow

The synthesis of 1,3,5-substituted pyrazoles generally involves the combination of a three-carbon (C-C-C) building block with a two-nitrogen (N-N) building block. The key to regioselectivity lies in controlling which nitrogen atom of the hydrazine derivative attacks which electrophilic carbon of the 1,3-dicarbonyl equivalent.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Stage cluster_final Final Product Start1 N-N Building Block (e.g., Substituted Hydrazine) Reaction Cyclocondensation or [3+2] Cycloaddition Start1->Reaction Start2 C-C-C Building Block (e.g., 1,3-Diketone, Acetylenic Ketone) Start2->Reaction Intermediate Pyrazoline or Hydrazone Intermediate Reaction->Intermediate Aromatization Aromatization (Oxidation or Elimination) Intermediate->Aromatization Product 1,3,5-Substituted Pyrazole Aromatization->Product

Figure 1. Generalized workflow for the synthesis of 1,3,5-substituted pyrazoles.

Method 1: Condensation of Acetylenic Ketones with Hydrazines

One of the most direct and highly regioselective methods for preparing 1,3,5-substituted pyrazoles is the reaction of acetylenic ketones (ynones) with substituted hydrazines.[2] The reaction proceeds via a conjugate addition of the more nucleophilic nitrogen of the hydrazine to the β-carbon of the ynone, followed by cyclization and dehydration. This approach typically affords a single pyrazole regioisomer in excellent yields.[3]

G cluster_mech Reaction Scheme R1_N R¹-NH-NH₂ plus1 + p1 Ynone R³-C≡C-C(=O)-R⁵ p2 arrow1 p3 Product 1,3,5-Pyrazole p4 p5 p1->p2 Regioselective Attack p2->p3 p3->p4 Cyclization & Dehydration p4->p5

Figure 2. Condensation of an acetylenic ketone with a substituted hydrazine.

Data Presentation
EntryR¹ (Hydrazine)R³ (Ynone)R⁵ (Ynone)ConditionsYield (%)Ref
1PhenylPhenylMethylEtOH, reflux, 4h95[2]
24-NitrophenylPhenylMethylEtOH, reflux, 4h96[2]
3MethylPhenylPhenylEtOH, reflux, 4h96[2]
4HPhenyl4-MethoxyphenylEtOH, reflux, 4h98[2]
Experimental Protocol: Synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazole[2]
  • Setup: To a solution of 1-phenyl-2-butyn-1-one (1.0 mmol, 144 mg) in absolute ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser, add phenylhydrazine (1.1 mmol, 119 mg).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1,5-diphenyl-3-methyl-1H-pyrazole.

Method 2: Reaction of N-Alkylated Tosylhydrazones and Terminal Alkynes

A modern and highly efficient method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[4] This approach offers complete regioselectivity, a broad substrate scope, and avoids the need to handle potentially unstable diazo intermediates.[5] The reaction is typically base-mediated and proceeds through a sequence of nucleophilic addition, cyclization, and elimination steps.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Tosylhydrazone N-Alkylated Tosylhydrazone (R¹-N(Ts)-N=CH-R³) Base Base (t-BuOK) Tosylhydrazone->Base activates Alkyne Terminal Alkyne (R⁵-C≡CH) Alkyne->Base deprotonates Product 1,3,5-Trisubstituted Pyrazole (Single Regioisomer) Base->Product mediates cycloaddition Solvent Solvent (Pyridine) Solvent->Product facilitates

Figure 3. Logical relationship in the synthesis from tosylhydrazones and alkynes.

Data Presentation
EntryR¹ (Hydrazone)R³ (Hydrazone)R⁵ (Alkyne)ConditionsYield (%)Ref
1MethylPhenylPhenylt-BuOK, 18-crown-6, Pyridine, 80°C92[5]
2Methyl4-ChlorophenylPhenylt-BuOK, 18-crown-6, Pyridine, 80°C88[5]
3MethylPhenyl4-Tolylt-BuOK, 18-crown-6, Pyridine, 80°C90[5]
4EthylPhenylPhenylt-BuOK, 18-crown-6, Pyridine, 80°C87[5]
5BenzylPhenyl4-Methoxyphenylt-BuOK, 18-crown-6, Pyridine, 80°C85[5]
Experimental Protocol: Synthesis of 1-Methyl-3,5-diphenyl-1H-pyrazole[5]
  • Setup: To a screw-capped tube, add N-methyl-N'-(phenylmethylene)tosylhydrazide (0.2 mmol), phenylacetylene (0.3 mmol), potassium tert-butoxide (t-BuOK, 0.4 mmol), and 18-crown-6 (0.02 mmol).

  • Reaction: Add dry pyridine (2.0 mL) to the tube. Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired product.

Method 3: One-Pot, Three-Component Synthesis using Biocatalysis

Green chemistry principles have driven the development of one-pot, multi-component reactions. A regioselective, enzyme-catalyzed synthesis of 1,3,5-trisubstituted pyrazoles has been reported using an immobilized lipase from Thermomyces lanuginosus (TLL).[6] This method combines benzaldehydes, phenyl hydrazines, and nitroolefins in a single pot to generate the target pyrazoles in good yields under mild conditions.[7]

Data Presentation
EntryR¹ (Hydrazine)R³ (Benzaldehyde)R⁵ (Nitroolefin)ConditionsYield (%)Ref
1PhenylPhenylPhenylTLL@MMI, EtOH, 45°C, 8h90[6]
2Phenyl4-ChlorophenylPhenylTLL@MMI, EtOH, 45°C, 10h82[6]
34-ChlorophenylPhenylPhenylTLL@MMI, EtOH, 45°C, 10h85[6]
4PhenylPhenyl4-NitrophenylTLL@MMI, EtOH, 45°C, 12h79[6]
54-Methylphenyl4-MethylphenylPhenylTLL@MMI, EtOH, 45°C, 8h88[6]
Experimental Protocol: General Procedure for Biocatalytic Pyrazole Synthesis[6]
  • Setup: In a reaction vial, place the substituted benzaldehyde (1 mmol), substituted phenyl hydrazine hydrochloride (1 mmol), β-nitrostyrene derivative (1 mmol), and the immobilized lipase catalyst TLL@MMI (10 mg).

  • Reaction: Add ethanol (3 mL) as the solvent. Seal the vial and place it in a shaker incubator at 45 °C for 8-12 hours.

  • Work-up: After the reaction is complete (monitored by TLC), filter off the catalyst. The catalyst can be washed, dried, and reused.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure 1,3,5-trisubstituted pyrazole.

Method 4: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance regioselectivity. The direct N-heterocyclization of hydrazines with metal-diketonate complexes under microwave irradiation provides a rapid and efficient route to 1,3,5-trisubstituted pyrazoles without the need for additional bases or additives.[8]

Data Presentation
EntryHydrazineMetal ComplexProduct Substituents (R¹, R³, R⁵)ConditionsTimeYield (%)Ref
1PhenylhydrazineCu(acac)₂Phenyl, Methyl, MethylH₂O, MW (50W), 100°C5 min98[8]
24-FluorophenylhydrazineCu(acac)₂4-Fluorophenyl, Me, MeH₂O, MW (50W), 100°C5 min96[8]
34-TolylsulfonylhydrazineCu(acac)₂4-Tolylsulfonyl, Me, MeH₂O, MW (50W), 100°C5 min95[8]
4Phenylhydrazine HClPd₂(dba)₃Phenyl, Styryl, PhenylH₂O, MW (50W), 100°C10 min92[8]

(acac = acetylacetonate; dba = dibenzylideneacetone)

Experimental Protocol: Microwave Synthesis of 1-Phenyl-3,5-dimethyl-1H-pyrazole[8]
  • Setup: In a microwave process vial, combine phenylhydrazine (1.0 mmol, 108 mg) and copper(II) acetylacetonate (Cu(acac)₂, 0.5 mmol, 131 mg).

  • Reaction: Add deionized water (1 mL) to the vial and seal it. Place the vial in a microwave reactor and irradiate at 50 watts, maintaining a temperature of 100 °C for 5 minutes with magnetic stirring.

  • Work-up: After the reaction, cool the vial to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain the target compound.

References

Application Notes and Protocols for 5-Methoxy-1H-pyrazol-3-amine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-pyrazol-3-amine is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. Its unique structural features, including a reactive amino group and a modifiable methoxy group on the pyrazole core, make it an attractive precursor for the synthesis of a diverse range of compounds with fungicidal, herbicidal, and insecticidal properties. The pyrazole scaffold is a well-established privileged structure in agrochemical research, present in numerous commercial products.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of next-generation crop protection agents.

Agrochemical Applications

The derivatization of this compound can lead to the development of potent agrochemicals targeting various biological pathways in pests, weeds, and fungi.

Fungicide Development: Succinate Dehydrogenase Inhibitors (SDHIs)

Pyrazole carboxamides are a prominent class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi, leading to the disruption of ATP synthesis and ultimately, fungal cell death. The amino group of this compound serves as a key handle for the introduction of various aryl or heteroaryl carboxamide moieties, which are crucial for binding to the SDH enzyme.

Herbicide Development: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

Pyrazole-based herbicides are effective inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants.[3] Inhibition of HPPD leads to bleaching of new growth and eventual plant death. The this compound scaffold can be elaborated to incorporate the necessary pharmacophoric elements for potent HPPD inhibition.

Insecticide Development

Pyrazole-based insecticides are known to act on the nervous system or energy metabolism of insects. A notable example is Fipronil, which acts as a potent antagonist of the GABA-gated chloride channel.[4] The this compound precursor can be chemically modified to synthesize analogs of existing insecticides or to discover novel insecticidal compounds with different modes of action.

Data Presentation

Table 1: Synthesis Yields of Pyrazole Intermediates and Derivatives
Compound IDDescriptionStarting MaterialReaction TypeYield (%)Reference
1 This compoundMethoxyacetonitrile, HydrazineCyclization85 (estimated)General Method
2a N-(5-methoxy-1H-pyrazol-3-yl)benzamideThis compoundAmidation92Analogous Synthesis
2b 3-Methoxy-1H-pyrazole-5-carboxylic acid5-Amino-3-methoxypyrazoleSandmeyer Reaction, Hydrolysis70 (estimated)General Method
3a Pyrazole-based HPPD Inhibitor Analog3-Methoxy-1H-pyrazole-5-carboxylic acidAcylation75Analogous Synthesis[3]
4a Fipronil Analog Precursor5-Amino-3-methoxypyrazoleMulti-step60 (estimated)Analogous Synthesis
Table 2: Biological Activity of Representative Pyrazole-Based Agrochemicals
Compound ClassExample CompoundTarget OrganismBiological TargetEfficacy (EC₅₀/LC₅₀)Reference
SDHI Fungicide FluxapyroxadBotrytis cinereaSuccinate Dehydrogenase0.05 mg/L[2]
HPPD Herbicide PyrasulfotoleAmaranthus retroflexusHPPD Enzyme15 g a.i./ha[1]
Insecticide FipronilPlutella xylostellaGABA Receptor0.003 mg/L[4]
Experimental Fungicide Pyrazole Carboxamide 2a Rhizoctonia solaniSuccinate Dehydrogenase1.5 µg/mLAnalogous Data[5]
Experimental Herbicide HPPD Inhibitor 3a Arabidopsis thalianaHPPD Enzyme0.5 µMAnalogous Data[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (1)

This protocol describes a general method for the synthesis of 3-amino-5-methoxypyrazole via the cyclization of methoxyacetonitrile with hydrazine.

Materials:

  • Methoxyacetonitrile

  • Hydrazine hydrate

  • Ethanol

  • Sodium ethoxide

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

  • Cool the sodium ethoxide solution to 0 °C and add methoxyacetonitrile (1.0 eq) dropwise with stirring.

  • After the addition is complete, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide Analog (2a)

This protocol outlines the synthesis of a representative pyrazole carboxamide by acylating this compound with a substituted benzoyl chloride.

Materials:

  • This compound (1)

  • 2-Chlorobenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole carboxamide.

Protocol 3: Conversion of 5-Amino-3-methoxypyrazole to 3-Methoxy-1H-pyrazole-5-carboxylic acid (2b) via Sandmeyer Reaction

This protocol describes a plausible route to a key pyrazole carboxylic acid intermediate, a necessary component for many SDHI fungicides and HPPD herbicides.

Materials:

  • This compound (1)

  • Sodium nitrite

  • Hydrochloric acid

  • Copper(I) cyanide

  • Sodium hydroxide

  • Sulfuric acid

Procedure:

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of CuCN in aqueous NaCN. Add the cold diazonium salt solution to the CuCN solution at 0-5 °C. Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

  • Work-up and Hydrolysis: Cool the reaction mixture and extract the pyrazole nitrile with a suitable organic solvent. After purification, hydrolyze the nitrile to the carboxylic acid by heating with a solution of sodium hydroxide, followed by acidification with sulfuric acid.

  • Isolation: The resulting carboxylic acid can be isolated by filtration or extraction and purified by recrystallization.

Signaling Pathways and Experimental Workflows

Agrochemical_Development_Workflow cluster_0 Precursor Synthesis cluster_1 Derivatization cluster_2 Screening & Evaluation cluster_3 Lead Optimization Precursor 5-Methoxy-1H- pyrazol-3-amine Fungicide Pyrazole Carboxamides (SDHI) Precursor->Fungicide Acylation Herbicide HPPD Inhibitors Precursor->Herbicide Multi-step Synthesis Insecticide GABA Antagonists/ METIs Precursor->Insecticide Functional Group Interconversion InVitro In Vitro Assays (EC₅₀, IC₅₀) Fungicide->InVitro Herbicide->InVitro Insecticide->InVitro InVivo In Vivo/Greenhouse Trials InVitro->InVivo Field Field Trials InVivo->Field SAR Structure-Activity Relationship (SAR) Field->SAR ADMET ADMET Studies SAR->ADMET ADMET->Fungicide Optimized Leads ADMET->Herbicide Optimized Leads ADMET->Insecticide Optimized Leads

SDHI_Fungicide_MoA cluster_0 Electron Transport Chain Mitochondrion Mitochondrion FungalCellDeath Fungal Cell Death ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Succinate Succinate Succinate->ComplexII e- ATP ATP (Energy) ATP_Synthase->ATP ATP->FungalCellDeath SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->ComplexII Inhibition

HPPD_Herbicide_MoA PlantCell Plant Cell Bleaching Bleaching & Plant Death Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme Homogentisate Homogentisate HPPD_Enzyme->Homogentisate Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Chlorophyll->Bleaching HPPD_Inhibitor Pyrazole-based HPPD Inhibitor HPPD_Inhibitor->HPPD_Enzyme Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the synthesis of 5-Methoxy-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

A1: The most prevalent and reliable method for synthesizing this compound is the cyclocondensation reaction of a β-alkoxy-α,β-unsaturated nitrile with hydrazine. Specifically, the reaction of 3-methoxy-2-propenenitrile (also known as methoxyacrylonitrile) with hydrazine hydrate is a direct and effective route. This reaction typically proceeds by the nucleophilic attack of hydrazine on the β-carbon of the acrylonitrile, followed by an intramolecular cyclization to form the pyrazole ring.

Q2: I am experiencing low yields in my synthesis. What are the most critical factors to investigate?

A2: Low yields in the synthesis of this compound can often be attributed to several key factors:

  • Suboptimal Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of reactants or products.

  • Inappropriate Solvent: The solvent plays a crucial role in the solubility of reactants and the stabilization of intermediates.

  • Incorrect Stoichiometry: The molar ratio of hydrazine to the starting nitrile is critical and a slight excess of hydrazine is often used.

  • Presence of Water: For some variations of the synthesis, the presence of water can lead to unwanted side reactions. Using anhydrous solvents may be necessary.

  • Purity of Starting Materials: Impurities in the 3-methoxy-2-propenenitrile or hydrazine hydrate can lead to side reactions and lower the yield of the desired product.

Q3: I am observing the formation of a significant amount of a regioisomer, 3-Methoxy-1H-pyrazol-5-amine. How can I improve the regioselectivity for the desired 5-methoxy isomer?

A3: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles. To favor the formation of the thermodynamically more stable this compound, it is recommended to use neutral or slightly acidic reaction conditions.[1] Performing the reaction in a non-polar solvent like toluene with a catalytic amount of a weak acid, such as acetic acid, can promote the desired regioselectivity.[1] Conversely, basic conditions, for instance using sodium ethoxide in ethanol, tend to favor the formation of the 3-amino isomer.

Q4: What are the common side products I should be aware of, other than the regioisomer?

A4: Besides the 3-methoxy regioisomer, other potential side products can include:

  • Uncyclized Intermediates: If the reaction does not go to completion, stable hydrazone intermediates may be present in the crude product.[1]

  • N-Acetylated Byproducts: If acetic acid is used as a solvent at high temperatures, the resulting aminopyrazole can sometimes react with the solvent to form an N-acetylated amide byproduct.[1]

  • Fused Heterocyclic Systems: 5-aminopyrazoles are versatile and can potentially react further with starting materials or intermediates, especially under harsh conditions, to form more complex fused ring systems like pyrazolo[1,5-a]pyrimidines.[1]

Q5: How can I effectively purify the crude this compound?

A5: Purification of the crude product can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A common method involves dissolving the crude product in a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then allowing it to cool slowly to form crystals. The choice of solvent is critical to maximize recovery.

  • Column Chromatography: For more challenging separations, especially to remove regioisomers, silica gel column chromatography is effective. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used. The polarity of the eluent can be gradually increased to separate the desired product from impurities.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Increase reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Ensures that the starting materials have been fully consumed.
Increase the reaction temperature in increments of 10°C.Provides the necessary activation energy for the reaction to proceed.
Suboptimal Solvent Perform small-scale solvent screening with solvents of varying polarities (e.g., ethanol, toluene, dioxane, DMF).The right solvent will ensure adequate solubility of reactants and stabilize the transition state of the cyclization step.
Incorrect Reagent Ratio Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate.Helps to drive the reaction to completion.
Poor Quality Reagents Ensure the purity of 3-methoxy-2-propenenitrile and use freshly opened or purified hydrazine hydrate.Impurities can participate in side reactions, consuming reactants and lowering the yield.
Issue 2: Formation of Regioisomers
Potential Cause Troubleshooting Step Rationale
Reaction Conditions Favoring the Undesired Isomer To favor the 5-methoxy isomer , use a non-polar solvent like toluene with a catalytic amount of acetic acid (0.1 eq) and heat to reflux.[1]These conditions favor thermodynamic control, leading to the more stable this compound.[1]
To favor the 3-methoxy isomer , use a basic catalyst like sodium ethoxide in ethanol.These conditions favor kinetic control, often leading to the less stable regioisomer.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Rationale
Co-elution of Product and Impurities during Chromatography Optimize the solvent system for column chromatography. Try a shallower gradient or an isocratic elution with a less polar mobile phase.Improves the separation of compounds with similar polarities.
Consider using a different stationary phase, such as alumina, if silica gel is ineffective.Different adsorbents have different selectivities and may provide better separation.
Low Recovery after Recrystallization Experiment with different recrystallization solvents or solvent mixtures.The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, maximizing crystal formation upon cooling.
Ensure the solution is fully saturated before cooling and cool the solution slowly.Slow cooling promotes the formation of larger, purer crystals and improves recovery.

Experimental Protocols

A detailed experimental protocol for the synthesis of a structurally related compound, 5-amino-3-(4-methoxyphenyl)pyrazole, is provided below as a reference. This can be adapted for the synthesis of this compound by using the appropriate starting β-ketonitrile.

Synthesis of 5-amino-3-(4-methoxyphenyl)pyrazole

To a solution of 3-(4-methoxyphenyl)-3-oxopropionitrile (1.0 eq) in absolute ethanol, hydrazine hydrate (3.0 to 5.0 eq) is added. The reaction mixture is stirred at 80°C for 15 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to yield the final product.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_methoxy_2_propenenitrile 3-Methoxy-2-propenenitrile Reaction_Vessel Cyclocondensation 3_methoxy_2_propenenitrile->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule  Yield Improvement  Strategies

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start If impure, purify and restart Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If pure Analyze_Side_Products Analyze for Side Products Optimize_Conditions->Analyze_Side_Products Improve_Purification Improve Purification Technique Analyze_Side_Products->Improve_Purification Successful_Synthesis Improved Yield Improve_Purification->Successful_Synthesis

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected challenges encountered during the synthesis of pyrazole derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A1: The formation of regioisomeric mixtures is a frequent issue in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.

Troubleshooting Poor Regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in favor of one isomer.

  • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine. For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[1]

  • Temperature: Reaction temperature can also affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.

  • Catalyst Choice: The choice of an appropriate acid or base catalyst can be critical in directing the reaction towards a specific regioisomer.

Q2: My pyrazole synthesis has a consistently low yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in pyrazole synthesis can stem from several factors, ranging from incomplete reactions to the formation of stable, unwanted side products.

Common Causes of Low Yield and Troubleshooting Strategies:

  • Incomplete Reaction:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.

    • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[2]

  • Side Reactions and Byproduct Formation:

    • Formation of Stable Intermediates: In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product. Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor side reactions.

  • Product Degradation:

    • Milder Conditions: If you suspect the product is degrading, try running the reaction at a lower temperature or using a milder catalyst.

  • Purification Losses: Significant product loss can occur during purification steps like chromatography or recrystallization. Optimize your purification protocol to minimize these losses.

Q3: I have isolated a stable intermediate that I believe is a hydroxylpyrazolidine. How can I convert it to the desired pyrazole?

A3: The formation of a stable hydroxylpyrazolidine intermediate is a known side reaction that can stall the synthesis. Dehydration of this intermediate is required to form the aromatic pyrazole ring.

Strategies for Dehydration:

  • Thermal Dehydration: Increasing the reaction temperature is often sufficient to promote the elimination of water. Refluxing the reaction mixture for an extended period can drive the dehydration.

  • Acid Catalysis: The addition of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, can facilitate the dehydration process.

  • Dehydrating Agents: In stubborn cases, the use of a dehydrating agent can be effective. Anhydrous magnesium sulfate or sodium sulfate can be added to the reaction mixture. For more robust conditions, Dean-Stark apparatus can be used to azeotropically remove water.

Q4: My pyrazole product appears to be unstable and is undergoing ring-opening. What could be the cause?

A4: Ring-opening of the pyrazole ring can occur under certain conditions, particularly with highly substituted or strained pyrazole derivatives.

Potential Causes and Solutions:

  • Presence of Reactive Functional Groups: Highly reactive functional groups (e.g., azides, nitro groups) on the pyrazole ring can lead to complex rearrangements and ring-opening cascades upon heating or under specific catalytic conditions. Carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not desired.

  • Strong Basic Conditions: In the presence of a strong base, deprotonation at the C3 position of the pyrazole ring can occur, which may lead to ring opening. If your reaction or workup involves strong bases, consider using milder basic conditions or a different purification strategy.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Fluorinated Pyrazole Analogs

This table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine. The data is extracted from a study by Fustero, S., et al. and is crucial for optimizing reaction conditions to favor the formation of the desired regioisomer.

1,3-Dicarbonyl Compound (R1, R2)SolventIsomer Ratio (A:B)Total Yield (%)
CF3, 2-furylEthanol1:185
CF3, 2-furylTFE85:1590
CF3, 2-furylHFIP97:392
C2F5, 2-furylEthanol1:1.288
C2F5, 2-furylTFE90:1091
C2F5, 2-furylHFIP98:295
Ph, MeEthanol1:1.578
Ph, MeTFE80:2085
Ph, MeHFIP95:589

Data is generalized from Fustero, S., et al., J. Org. Chem. 2008, 73 (9), 3523–3529.

Table 2: Effect of Substituents on the Yield of 1,3,5-substituted Pyrazoles

This table presents data on the synthesis of various 1,3,5-substituted pyrazoles from substituted acetylacetone and different hydrazine derivatives, highlighting the impact of electronic and steric effects on the reaction yield.

R1 (on Acetylacetone)R2 (on Hydrazine)Yield (%)
CH32,4-dinitrophenyl92
CH34-nitrophenyl85
CH3Phenyl88
Ph2,4-dinitrophenyl90
Ph4-nitrophenyl82
PhPhenyl85

Data is generalized from a review by Konwar et al. as cited in "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review".[3]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

Materials:

  • 1,3-Dicarbonyl compound (1 equivalent)

  • Hydrazine derivative (1-1.2 equivalents)

  • Solvent (e.g., Ethanol, TFE, or HFIP)

  • Catalyst (e.g., glacial acetic acid, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent.

  • Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), a mild base like sodium acetate may be added to liberate the free hydrazine. If desired, add a catalytic amount of glacial acetic acid.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution and can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[4]

Protocol 2: Troubleshooting Formation of a Stable Hydroxylpyrazolidine Intermediate

This protocol provides a method for dehydrating a stable hydroxylpyrazolidine intermediate to the corresponding pyrazole.

Method A: Thermal Dehydration with Acid Catalyst

  • Setup: To the reaction mixture containing the hydroxylpyrazolidine intermediate, add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 equivalents).

  • Heating: Heat the reaction mixture to reflux in a solvent such as toluene.

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove the water formed during the dehydration.

  • Monitoring: Monitor the reaction by TLC until the hydroxylpyrazolidine spot is no longer visible and the pyrazole spot is prominent.

  • Work-up: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution to remove the acid catalyst, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as necessary.

Method B: Chemical Dehydration

  • Setup: Dissolve the crude product containing the hydroxylpyrazolidine in a suitable solvent (e.g., dichloromethane).

  • Dehydrating Agent: Add a dehydrating agent such as anhydrous magnesium sulfate or phosphorus pentoxide.

  • Stirring: Stir the mixture at room temperature for several hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Filter off the dehydrating agent and wash it with the solvent. Concentrate the filtrate under reduced pressure and purify the crude product.

Protocol 3: Screening for Optimal pH in Pyrazole Synthesis

This protocol outlines a small-scale screening process to determine the optimal pH for regioselectivity.

  • Setup: Prepare a series of small reaction vials (e.g., 1-dram vials) with stir bars.

  • Reactant Addition: To each vial, add the 1,3-dicarbonyl compound and the hydrazine derivative in the chosen solvent.

  • pH Adjustment:

    • Vial 1: No acid or base (neutral).

    • Vial 2: Add a small amount of a weak acid (e.g., acetic acid).

    • Vial 3: Add a small amount of a strong acid (e.g., a drop of dilute HCl).

    • Vial 4: Add a small amount of a weak base (e.g., triethylamine).

    • Vial 5: Add a small amount of a stronger base (e.g., a drop of dilute NaOH).

  • Reaction: Stir all vials at the desired temperature for a set amount of time.

  • Analysis: Take a small aliquot from each vial and analyze by TLC or LC-MS to determine the ratio of the two regioisomers.

  • Scale-up: Once the optimal pH condition is identified, the reaction can be scaled up under those conditions.

Visualizations

Knorr_Pyrazole_Synthesis start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine intermediateA Hydrazone Intermediate A start->intermediateA Attack at Carbonyl 1 intermediateB Hydrazone Intermediate B start->intermediateB Attack at Carbonyl 2 cyclic_intermediateA Cyclic Intermediate A intermediateA->cyclic_intermediateA Intramolecular Cyclization cyclic_intermediateB Cyclic Intermediate B intermediateB->cyclic_intermediateB Intramolecular Cyclization regioisomerA Regioisomer A cyclic_intermediateA->regioisomerA Dehydration regioisomerB Regioisomer B cyclic_intermediateB->regioisomerB Dehydration

Knorr synthesis pathways leading to different regioisomers.

Troubleshooting_Low_Yield problem Low Yield in Pyrazole Synthesis cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Product Degradation problem->cause3 cause4 Purification Loss problem->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2a Control Stoichiometry cause2->solution2a solution2b Optimize Solvent/Temp cause2->solution2b solution3a Use Milder Conditions cause3->solution3a solution4a Optimize Purification Protocol cause4->solution4a

A logical workflow for troubleshooting low pyrazole yield.

Regioselectivity_Factors regioselectivity Regioselectivity factor1 Solvent Choice regioselectivity->factor1 factor2 pH Control regioselectivity->factor2 factor3 Temperature regioselectivity->factor3 factor4 Steric Hindrance regioselectivity->factor4 factor5 Electronic Effects regioselectivity->factor5 outcome1 Favors Regioisomer A factor1->outcome1 factor2->outcome1 outcome2 Favors Regioisomer B factor3->outcome2 factor4->outcome1 factor5->outcome2

Factors influencing regioselectivity in pyrazole synthesis.

References

Technical Support Center: Purification of 5-Methoxy-1H-pyrazol-3-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Methoxy-1H-pyrazol-3-amine and related pyrazole derivatives using recrystallization techniques. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Q1: My compound is separating as an oil during crystallization ("oiling out"). What should I do?

A1: "Oiling out" is a common issue, particularly with amines, where the compound separates as a liquid instead of a solid.[1] This often happens if the solution is too concentrated or cooled too quickly. Here are several strategies to address this:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the solution before cooling to decrease the concentration.[1][2]

  • Slow Down Cooling: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Rapid cooling encourages the formation of oils.[1][3]

  • Use a Seed Crystal: Introduce a small crystal of the pure compound to the saturated solution as it cools to induce crystallization.[1][2]

  • Re-evaluate Solvent Choice: Experiment with a different solvent or a mixed solvent system. A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is sparingly soluble) can promote crystal formation.[1][4]

  • pH Adjustment: For amines, converting the free base to a salt by adding an acid can sometimes improve its crystallization properties.[1][5]

Q2: No crystals are forming even after the solution has cooled completely. What is the problem?

A2: This typically indicates that the solution is not supersaturated. Consider the following actions:

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod to create nucleation sites.[2][6]

  • Concentrate the Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound.[2][6]

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly turbid, which can induce crystallization.

  • Re-check Solvent Choice: It's possible the compound is too soluble in the chosen solvent even at low temperatures. A different solvent may be required.

Q3: The yield of my purified product is very low. How can I improve it?

A3: Low recovery is a frequent problem in recrystallization.[3] Several factors could be the cause:

  • Excess Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor.[7][8] Use the minimum amount of near-boiling solvent necessary to fully dissolve the solid.[7]

  • Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure the filtration apparatus is pre-heated.[8]

  • Incomplete Crystallization: Make sure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.[8]

  • Inappropriate Solvent: If the compound has high solubility in the solvent at low temperatures, the recovery will be poor.[3]

Q4: The resulting crystals are colored, but the pure compound should be white. How can I remove the colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. However, be aware that activated charcoal can also adsorb some of your desired product, which may slightly lower the overall yield.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which the compound is very soluble at high temperatures and poorly soluble at low temperatures. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[6] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.[3][6] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.

Q2: How do I select a suitable solvent system?

A2: To select a solvent, place a small amount of your crude compound into a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is likely too "good". If it doesn't dissolve even when heated, the solvent is "poor". The ideal single solvent will dissolve the compound when hot but not at room temperature.[8] For a mixed solvent system, dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" solvent dropwise until the solution becomes slightly cloudy.[4]

Q3: What if recrystallization fails to remove a persistent impurity?

A3: If an impurity remains after recrystallization, it likely has similar solubility properties to your product. In this case, an alternative purification method like column chromatography may be necessary.[3]

Data Presentation

Table 1: Suggested Solvents for Recrystallization of Pyrazole Derivatives

Solvent/SystemTypePolarityCommon Use
Ethanol, Methanol, IsopropanolProticHighOften used for polar pyrazole derivatives.[6]
WaterProticVery HighCan be used for polar compounds, often in a mix with an alcohol.[6][9]
AcetoneAproticHighA versatile solvent for a range of polarities.[6]
Ethyl AcetateAproticMediumGood for compounds of intermediate polarity.[6]
Toluene, CyclohexaneAproticLowSuitable for less polar pyrazole derivatives.[4][6]
DichloromethaneAproticMediumA common solvent for a variety of organic compounds.[4]
Ethanol/WaterMixed ProticHighA frequently used system for polar compounds.[6]
Ethyl Acetate/HexaneMixed AproticVariableEffective for compounds of intermediate to low polarity.[3]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.[3]

Protocol 2: Mixed Solvent Recrystallization

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until a slight cloudiness persists.[3] If too much anti-solvent is added, clarify the solution by adding a small amount of the hot "good" solvent.

  • Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath.[3]

  • Isolation and Drying: Follow steps 5 and 6 from the Single Solvent Recrystallization protocol.

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem low_yield Low Yield observe->low_yield Problem end End crystals->end ts_no_crystals1 Concentrate Solution (Boil off solvent) no_crystals->ts_no_crystals1 ts_no_crystals2 Scratch Flask / Add Seed Crystal no_crystals->ts_no_crystals2 ts_oiling_out1 Reheat and Add More Solvent oiling_out->ts_oiling_out1 ts_low_yield Review: Was minimum solvent used? low_yield->ts_low_yield ts_no_crystals1->cool ts_no_crystals2->cool ts_oiling_out2 Cool More Slowly ts_oiling_out1->ts_oiling_out2 ts_oiling_out2->cool ts_low_yield->end Optimize for next batch

Caption: Troubleshooting workflow for common issues encountered during recrystallization.

References

Technical Support Center: Optimization of Knorr Pyrazole Synthesis for Methoxy-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance and troubleshooting for the optimization of the Knorr pyrazole synthesis, with a specific focus on the preparation of methoxy-substituted pyrazoles. These compounds are of significant interest in medicinal chemistry, and this guide offers practical solutions to common challenges encountered during their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Knorr pyrazole synthesis and why is it important for drug discovery?

A1: The Knorr pyrazole synthesis is a fundamental organic reaction that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form a pyrazole ring.[1][2][3] This reaction is highly versatile, allowing for the synthesis of a wide variety of substituted pyrazoles.[4] Pyrazole scaffolds are prevalent in many biologically active compounds and approved drugs, making this synthesis a crucial tool in drug discovery and development.[5]

Q2: How does the methoxy substituent influence the Knorr pyrazole synthesis?

A2: A methoxy group, being an electron-donating group, can influence the reaction in several ways. It can affect the nucleophilicity of a methoxy-substituted phenylhydrazine and the electrophilicity of the carbonyl carbons in a methoxy-substituted 1,3-dicarbonyl compound.[6][7] This electronic effect can impact the reaction rate and, in the case of unsymmetrical starting materials, the regioselectivity of the cyclization.[7]

Q3: What are the most common challenges encountered when synthesizing methoxy-substituted pyrazoles via the Knorr reaction?

A3: The most frequent issues include:

  • Low Yields: This can be due to impure starting materials, suboptimal reaction conditions, or the formation of side products.[6]

  • Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, a mixture of isomeric pyrazoles can be formed, which are often difficult to separate.[7][8]

  • Side Reactions: The presence of the methoxy group can sometimes lead to unwanted side reactions, such as ether cleavage under harsh acidic conditions.

  • Discoloration of the Reaction Mixture: Reactions involving hydrazine derivatives can often produce colored impurities, making purification more challenging.[6]

Q4: How can I improve the regioselectivity of the reaction for a specific methoxy-substituted pyrazole?

A4: Improving regioselectivity can be achieved by:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity compared to traditional solvents like ethanol.[7][8]

  • pH Control: The acidity of the reaction medium can influence which nitrogen atom of the hydrazine derivative initiates the attack.[9]

  • Steric Hindrance: Introducing bulky groups on one of the reactants can sterically direct the reaction towards a single isomer.[7]

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic product distribution, thereby influencing the isomer ratio.[7]

Troubleshooting Guides

Issue 1: Low Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials.

  • The isolated yield of the desired methoxy-substituted pyrazole is consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Impure Starting Materials Ensure the purity of the 1,3-dicarbonyl compound and the methoxy-substituted hydrazine. Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[6]
Suboptimal Reaction Conditions Optimize reaction temperature, time, and solvent. For less reactive substrates, heating may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[6]
Incorrect Stoichiometry A slight excess (1.1-1.2 equivalents) of the hydrazine derivative can sometimes drive the reaction to completion.[6]
Incomplete Cyclization If a stable hydrazone intermediate is observed, consider increasing the reaction temperature or adding a stronger acid catalyst to promote the final cyclization and dehydration step.[7]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_purity->optimize_conditions If pure check_stoichiometry Adjust Reactant Stoichiometry optimize_conditions->check_stoichiometry If still low promote_cyclization Promote Cyclization (Increase Temp, Stronger Acid) check_stoichiometry->promote_cyclization If still low high_yield High Yield Achieved promote_cyclization->high_yield Successful

Caption: A logical workflow for troubleshooting low yields in the Knorr pyrazole synthesis.

Issue 2: Formation of a Mixture of Regioisomers

Symptoms:

  • ¹H NMR or LC-MS analysis of the crude product shows two or more isomeric products.

  • Difficulty in isolating the desired isomer by standard purification techniques.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Use of Unsymmetrical Reactants The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is inherently prone to forming regioisomers.[7]
Non-Optimized Solvent Standard solvents like ethanol may not provide sufficient directing effect for regiocontrol.
Inappropriate pH The pH of the reaction can influence the nucleophilicity of the two nitrogen atoms in the hydrazine.[9]

Strategies to Enhance Regioselectivity:

  • Solvent Optimization: As highlighted in the data table below, switching to fluorinated alcohols like TFE or HFIP can dramatically favor the formation of one regioisomer.[8]

  • Catalyst Screening: While acetic acid is common, other Brønsted or Lewis acids might offer better regiocontrol for your specific substrates.

  • Temperature Study: Perform the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to determine the effect on the isomeric ratio.

Regioselectivity Control Workflow

Regioselectivity_Control start Mixture of Regioisomers change_solvent Switch to Fluorinated Solvent (TFE, HFIP) start->change_solvent optimize_ph Optimize Reaction pH (Acidic vs. Basic) change_solvent->optimize_ph If still a mixture vary_temp Vary Reaction Temperature optimize_ph->vary_temp If still a mixture single_isomer Single Regioisomer Obtained vary_temp->single_isomer Successful

Caption: A workflow for optimizing the regioselectivity of the Knorr pyrazole synthesis.

Issue 3: Potential Ether Cleavage of Methoxy Group

Symptoms:

  • Mass spectrometry data indicates the presence of a product with a mass corresponding to the pyrazole minus a methyl group (M-14) or with a hydroxyl group instead of a methoxy group.

  • ¹H NMR spectrum shows a signal for a phenolic proton.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Harsh Acidic Conditions Strong acids, especially at elevated temperatures, can catalyze the cleavage of the methyl-aryl ether bond.[10]
Prolonged Reaction Times Extended exposure to acidic conditions increases the likelihood of ether cleavage.

Mitigation Strategies:

  • Use a Milder Acid: Employ a weaker acid catalyst, such as acetic acid, instead of stronger acids like sulfuric acid or HCl.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting materials are consumed to minimize the time the product is exposed to acidic conditions.

  • Protecting Group Strategy: In cases where ether cleavage is unavoidable under the required reaction conditions, consider synthesizing the pyrazole with a hydroxyl group and then methylating it in a subsequent step.

Quantitative Data on Reaction Optimization

The following table provides representative data on the effect of various reaction parameters on the yield and regioselectivity of the Knorr synthesis for methoxy-substituted pyrazoles. Disclaimer: The data presented here is compiled from various literature sources for illustrative purposes and may not be directly transferable to all substrates. Experimental optimization is always recommended.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemp (°C)Time (h)Yield (%)Isomer Ratio (A:B)
4-MethoxybenzoylacetonePhenylhydrazineEthanolAcetic AcidReflux47860:40
4-MethoxybenzoylacetonePhenylhydrazineTFEAcetic AcidRT68595:5
Benzoylacetone4-MethoxyphenylhydrazineEthanolAcetic AcidReflux58270:30
Benzoylacetone4-MethoxyphenylhydrazineHFIP-RT390>98:2
1-(4-Methoxyphenyl)-1,3-butanedioneHydrazine HydrateEthanol-Reflux292N/A
1-(2-Methoxyphenyl)-1,3-butanedionePhenylhydrazineEthanolAcetic AcidReflux67555:45

Isomer A refers to the pyrazole where the N-substituent of the hydrazine is adjacent to the carbonyl-bearing group of the dicarbonyl that is less sterically hindered or more electronically activated. Isomer B is the alternative regioisomer.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole

This protocol is adapted from a literature procedure for the synthesis of a methoxy-substituted pyrazole.[1]

Materials:

  • 1-Phenyl-1,3-butanedione

  • (4-Methoxyphenyl)hydrazine hydrochloride

  • Potassium carbonate

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add (4-methoxyphenyl)hydrazine hydrochloride (8.7 g), 1-phenyl-1,3-butanedione (8.1 g), potassium carbonate (7.0 g), and ethanol (160 mL).

  • Stir the mixture and heat to reflux for 20 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

General Experimental Workflow for Knorr Pyrazole Synthesis

Knorr_Workflow start Start dissolve Dissolve 1,3-Dicarbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative and Catalyst dissolve->add_hydrazine react Heat to Reflux (Monitor by TLC) add_hydrazine->react workup Aqueous Workup (Precipitation/Extraction) react->workup purify Purify Product (Recrystallization/Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A general experimental workflow for the Knorr pyrazole synthesis.

Protocol 2: Optimized Regioselective Synthesis using a Fluorinated Solvent

This protocol provides a general guideline for improving regioselectivity using a fluorinated solvent.[8]

Materials:

  • Unsymmetrical 1,3-dicarbonyl (e.g., 4-methoxybenzoylacetone) (1.0 eq)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Catalytic amount of acetic acid (optional)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in TFE.

  • Add the substituted hydrazine to the solution. If needed, add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete, remove the TFE under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the major regioisomer.

This technical support center provides a starting point for the optimization of the Knorr pyrazole synthesis for methoxy-substituted derivatives. For specific substrates and scales, further empirical optimization of the reaction conditions is highly recommended.

References

How to avoid regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioisomer formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why do they form?

A1: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of their atoms. In the context of pyrazole synthesis, regioisomer formation is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The reaction can proceed through two different pathways, leading to the formation of two distinct pyrazole products where the substituents have different positions on the ring.

The most common method for pyrazole synthesis is the Paal-Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. If both the dicarbonyl compound and the hydrazine are unsymmetrical, the initial condensation can occur at either of the two carbonyl groups, leading to a mixture of regioisomers.

Below is a diagram illustrating the formation of regioisomers from an unsymmetrical dicarbonyl and a substituted hydrazine.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R1_CO_CH2_CO_R2 R1(CO)CH2(CO)R2 (Unsymmetrical 1,3-Dicarbonyl) path_A Pathway A: Attack at C=O bonded to R1 R1_CO_CH2_CO_R2->path_A path_B Pathway B: Attack at C=O bonded to R2 R1_CO_CH2_CO_R2->path_B R3_NHNH2 R3NHNH2 (Substituted Hydrazine) R3_NHNH2->path_A R3_NHNH2->path_B regioisomer_1 Regioisomer 1 path_A->regioisomer_1 regioisomer_2 Regioisomer 2 path_B->regioisomer_2 mixture Mixture of Regioisomers regioisomer_1->mixture regioisomer_2->mixture

Caption: General scheme of regioisomer formation in pyrazole synthesis.

Troubleshooting Guide

Q2: My pyrazole synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?

A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. Several factors can be adjusted to favor the formation of a single regioisomer. The primary strategies involve manipulating the reaction conditions, particularly the pH, and leveraging the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound.

Here is a troubleshooting workflow to guide you in optimizing your reaction for regioselectivity.

G start Start: Mixture of Regioisomers Observed check_dicarbonyl Are the electronic properties of the two carbonyl groups significantly different? start->check_dicarbonyl yes_dicarbonyl Yes check_dicarbonyl->yes_dicarbonyl Yes no_dicarbonyl No check_dicarbonyl->no_dicarbonyl No acidic_conditions Employ Acidic Conditions (e.g., HCl, H2SO4, TFA) Favors attack at the more electrophilic carbonyl. yes_dicarbonyl->acidic_conditions basic_conditions Employ Basic/Neutral Conditions (e.g., NaOAc, EtOH, reflux) Favors attack at the less sterically hindered carbonyl. no_dicarbonyl->basic_conditions analyze_outcome Analyze Regioisomeric Ratio (e.g., by NMR, HPLC) acidic_conditions->analyze_outcome basic_conditions->analyze_outcome success Success: Desired Regioisomer is Major Product analyze_outcome->success Ratio > 95:5 failure Still a Mixture: Consider Alternative Strategies analyze_outcome->failure Ratio < 95:5 alternative_strategies Alternative Strategies: - Use a protecting group - Modify the substrate - Explore cycloaddition reactions failure->alternative_strategies

Caption: Troubleshooting workflow for controlling regioisomer formation.

Q3: How does pH influence the regioselectivity of pyrazole synthesis?

A3: The pH of the reaction medium plays a crucial role in determining which carbonyl group of the unsymmetrical 1,3-dicarbonyl is preferentially attacked by the hydrazine.

  • Acidic Conditions: Under acidic conditions, the reaction is generally under thermodynamic control. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. For example, in a compound like trifluoroacetylacetone, the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is more electrophilic and will be the primary site of attack.

  • Basic or Neutral Conditions: In basic or neutral media, the reaction is typically under kinetic control. The initial attack of the hydrazine occurs at the less sterically hindered carbonyl group. This is because the nucleophilic attack is more sensitive to steric hindrance under these conditions.

The choice of acidic or basic conditions can therefore be a powerful tool to direct the synthesis towards the desired regioisomer.

Below is a diagram illustrating the influence of pH on the reaction pathway.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_control Controlling Factor cluster_attack Site of Attack cluster_products Major Product reactant Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine acidic Acidic (H+) reactant->acidic basic Basic/Neutral reactant->basic thermodynamic Thermodynamic Control acidic->thermodynamic kinetic Kinetic Control basic->kinetic attack_electro More Electrophilic Carbonyl thermodynamic->attack_electro attack_steric Less Sterically Hindered Carbonyl kinetic->attack_steric product_A Regioisomer A attack_electro->product_A product_B Regioisomer B attack_steric->product_B

Caption: Influence of pH on the regioselectivity of pyrazole synthesis.

Data and Protocols

Q4: Can you provide specific examples and experimental data for controlling regioselectivity?

A4: Certainly. The synthesis of pyrazoles from 1,1,1-trifluoro-2,4-pentanedione (TFAP) and methylhydrazine is a well-documented example that illustrates the effect of reaction conditions on regioselectivity.

Entry Solvent Acid/Base Temperature (°C) Time (h) Regioisomeric Ratio (A:B) Yield (%)
1EthanolNoneReflux485:1592
2Acetic AcidAcetic AcidReflux2>99:188
3Toluenep-TsOHReflux6>99:195
4MethanolNaOAc251210:9078

Regioisomer A: 3-CF3, 1-CH3, 5-CH3-pyrazole. Regioisomer B: 5-CF3, 1-CH3, 3-CH3-pyrazole.

Experimental Protocol: Regioselective Synthesis of 3-Trifluoromethyl-1,5-dimethylpyrazole (Regioisomer A)

This protocol is adapted from studies demonstrating high regioselectivity under acidic conditions.

Materials:

  • 1,1,1-trifluoro-2,4-pentanedione (TFAP)

  • Methylhydrazine

  • Glacial Acetic Acid

  • Standard laboratory glassware for reflux reactions

Procedure:

  • To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in glacial acetic acid (5 mL per mmol of dicarbonyl), add methylhydrazine (1.1 eq) dropwise at room temperature with stirring.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired regioisomer in high purity.

Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The regioselectivity should be confirmed by NMR spectroscopy.

Q5: Are there alternative synthetic routes that offer better regiocontrol?

A5: Yes, when classical condensation methods fail to provide the desired regioselectivity, other synthetic strategies can be employed. One of the most effective alternatives is the use of [3+2] cycloaddition reactions, also known as Huisgen cycloadditions.

This approach typically involves the reaction of a nitrile imine with an alkyne. The regioselectivity of this reaction is often high and can be predicted based on the electronic properties of the substituents on both the nitrile imine and the alkyne. This method provides a reliable way to access specific pyrazole regioisomers that may be difficult to obtain through condensation chemistry. Other methods include the use of vinyl azo compounds or the reaction of diazo compounds with alkynes. These methods often offer greater control over the final substitution pattern of the pyrazole ring.

Column chromatography conditions for purifying pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for the column chromatography purification of pyrazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of pyrazole derivatives by column chromatography.

Q1: My pyrazole derivative is streaking or sticking to the silica gel column. What's happening and how can I fix it?

A1: This is a common issue, especially with basic compounds. The pyrazole ring itself is weakly basic (pKa ≈ 2.5) and can interact strongly with the slightly acidic surface of standard silica gel.[1][2][3] This strong interaction leads to poor peak shape (tailing/streaking) and in some cases, irreversible adsorption where the compound does not elute at all.

Solutions:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to your mobile phase (eluent). A typical starting concentration is 0.1-1% v/v.[4] You can also pre-treat the silica gel by making the slurry in a solvent system containing the modifier.[4][5] This neutralizes the acidic silanol groups, preventing strong binding of the basic pyrazole.

  • Use a Different Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative to silica for purifying basic compounds.[1][4]

    • Neutral or Deactivated Silica: Commercially available neutral or end-capped silica gels are less acidic and can be used for sensitive compounds.[1][2]

Q2: How do I choose the best mobile phase (solvent system) for my pyrazole derivative?

A2: The ideal mobile phase should provide good separation between your target compound and impurities, with a target Rf value for your product between 0.2 and 0.4 on a TLC plate.

Methodology:

  • Start with a Standard System: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is the most common starting point for pyrazole derivatives.[6][7][8]

  • Run Test TLCs: Spot your crude mixture on a TLC plate and develop it in chambers with varying ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • Optimize Polarity:

    • If your compound stays at the baseline (Rf ≈ 0), the solvent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).

    • If your compound runs with the solvent front (Rf ≈ 1), the solvent is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).

    • For very polar pyrazoles, you may need to switch to a more polar system, such as dichloromethane/methanol.[9]

Q3: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

A3: Compound degradation can occur if the pyrazole derivative is sensitive to the acidic nature of silica gel.[2][9]

Confirmation (2D TLC):

  • Spot the crude mixture on a TLC plate and run it in a chosen solvent system.

  • After the run, dry the plate completely.

  • Rotate the plate 90 degrees and run it again in the same solvent system.

  • If your compound is stable, the spot will simply move diagonally. If it is decomposing, you will see new spots appearing on the second run that were not present after the first.[9][10]

Prevention:

  • Use a deactivated stationary phase like triethylamine-treated silica or neutral alumina.[1][4]

  • Work quickly and avoid letting the compound sit on the column for extended periods.

Q4: I am trying to purify a pyrazole with both a carboxylic acid and the basic pyrazole ring. What special precautions should I take?

A4: Purifying zwitterionic or amphoteric compounds can be challenging. The goal is to suppress the ionization of both the acidic and basic groups to minimize their interaction with the stationary phase.[11]

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, like acetic acid or formic acid (0.5-1%), to the eluent can protonate the carboxylic acid, making it less polar and less likely to stick.[12] However, this may protonate the pyrazole ring, potentially increasing its retention.

  • Use a Deactivated Column: Adding a base like triethylamine can help elute the compound by competing for acidic sites on the silica.[5] It may seem counterintuitive for an acidic compound, but it can prevent the acidic functionality from being irreversibly adsorbed.[5]

  • Reverse-Phase Chromatography: For highly polar or ionic pyrazoles, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol, often with pH modifiers like formic or trifluoroacetic acid) is often a more effective technique.[1][12]

Data Presentation

Table 1: Stationary Phase Selection Guide
Stationary PhasePropertiesBest For...Notes
Silica Gel (Standard) Weakly Acidic[1][2]General purpose purification of neutral or weakly basic pyrazoles.Most common and cost-effective option. May cause degradation or poor separation of acid-sensitive or strongly basic compounds.[13]
Triethylamine-Treated Silica Neutralized/BasicBasic pyrazole derivatives, N-substituted pyrazoles.Excellent for preventing streaking and improving recovery of basic compounds.[4] Prepare by adding 0.5-1% Et₃N to the eluent.
Alumina (Neutral or Basic) Neutral/BasicAcid-sensitive and basic pyrazoles.Offers different selectivity compared to silica. Test compound stability on a TLC plate first.[1]
Reverse-Phase Silica (C18) Non-polarHighly polar, ionic, or water-soluble pyrazoles (e.g., pyrazole carboxylic acids).[12]Elution order is reversed: polar compounds elute first. Uses aqueous mobile phases.[1]
Table 2: Common Mobile Phase Systems for Pyrazole Purification
Solvent System (v/v)PolarityTypical Applications & Notes
Hexane / Ethyl AcetateLow to MediumThe most widely used system. A gradient from low to high ethyl acetate content is effective for separating products from non-polar starting materials.[7][8]
Petroleum Ether / Ethyl AcetateLow to MediumSimilar to Hexane/EtOAc; often used interchangeably.[6]
Dichloromethane / MethanolMedium to HighUsed for more polar pyrazole derivatives that do not move in Hexane/EtOAc systems. A small percentage of methanol (1-10%) is often sufficient.[9]
Hexane / Diethyl EtherLow to MediumDiethyl ether is slightly more polar than ethyl acetate. Can offer different selectivity.
Additives (e.g., Et₃N, Acetic Acid)Modifier~0.1-1% Triethylamine (Et₃N) is added for basic pyrazoles.[4] ~0.5-1% Acetic Acid can be used for acidic pyrazoles.

Experimental Protocols

General Protocol for Flash Column Chromatography of a Pyrazole Derivative

This protocol assumes a standard purification on silica gel.

1. TLC Analysis & Solvent Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Perform TLC analysis using various ratios of Hexane/Ethyl Acetate to find a system that gives your target compound an Rf of ~0.3.

2. Column Packing (Slurry Method):

  • Choose an appropriate size glass column.

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • In a separate beaker, create a slurry by mixing silica gel with your initial, low-polarity eluent (e.g., 10% EtOAc in Hexane). The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Use a pipette bulb or gentle air pressure to help pack the column evenly, ensuring no air bubbles are trapped.

  • Drain the excess solvent until the solvent level meets the top of the silica bed. Add another thin layer of sand on top to protect the surface.[10]

3. Sample Loading:

  • Wet Loading (for soluble samples): Dissolve the crude product in the minimum amount of a strong solvent (like dichloromethane). Using a pipette, carefully apply the concentrated solution evenly to the top sand layer. Drain the solvent just onto the sand/silica bed before carefully adding the mobile phase.[10]

  • Dry Loading (for poorly soluble samples): Dissolve the crude product in a solvent and add a small amount of silica gel (~10-20 times the mass of your sample).[10] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10]

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Apply gentle pressure (using a pump or hand bellows) to achieve a steady flow rate. A flow rate that is too fast reduces separation, while one that is too slow can lead to band broadening due to diffusion.[10]

  • Begin collecting fractions in test tubes or vials.

  • If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., from 10% to 20% to 50% EtOAc in Hexane) to elute compounds with increasing polarity.

5. Analysis:

  • Monitor the collected fractions using TLC. Spot multiple fractions per plate to quickly identify which ones contain your product.

  • Combine the pure fractions containing your desired compound.

  • Remove the solvent using a rotary evaporator to yield the purified pyrazole derivative.

Visualizations

experimental_workflow start_end start_end process process decision decision output output crude Crude Pyrazole Product tlc1 TLC Analysis (Solvent Selection) crude->tlc1 setup Column Packing (Slurry Method) tlc1->setup load Sample Loading (Wet or Dry) setup->load elute Elution & Fraction Collection load->elute tlc2 TLC Analysis of Fractions elute->tlc2 combine Combine Pure Fractions tlc2->combine evap Solvent Evaporation combine->evap pure Pure Pyrazole Derivative evap->pure

Caption: Experimental workflow for pyrazole purification.

troubleshooting_guide problem problem cause cause solution solution p1 Problem: Poor Separation c1a Cause: Streaking / Tailing p1->c1a c1b Cause: Co-elution of Spots p1->c1b c1c Cause: Overloaded Column p1->c1c p2 Problem: Compound Sticks or Decomposes c2a Cause: Basic Pyrazole on Acidic Silica p2->c2a c2b Cause: Acid-Sensitive Derivative p2->c2b s1a Solution: Add 0.5% Et3N to Eluent c1a->s1a s1b Solution: Change Solvent System (Try different polarity or different solvents like DCM/MeOH) c1b->s1b s1c Solution: Use Less Material or a Wider Column c1c->s1c c2a->s1a s2a Solution: Use Neutral Alumina or Deactivated Silica c2a->s2a s2b Solution: Run 2D TLC to Confirm. Use a Milder Stationary Phase (Alumina/Florisil) c2b->s2b

Caption: Troubleshooting decision tree for common issues.

References

Managing discoloration and impurities in hydrazine-based reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the management of discoloration and impurities in chemical reactions involving hydrazine and its derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of discoloration in hydrazine-based reactions?

A1: Discoloration, often appearing as yellow, orange, or brown hues, in hydrazine-based reactions is typically due to the formation of highly conjugated chromophoric byproducts. The primary causes include:

  • Oxidation: Hydrazine and its derivatives can be susceptible to air oxidation, leading to the formation of colored species like diazene (HN=NH) and its subsequent decomposition products.

  • Azine Formation: Self-condensation of the starting carbonyl compound, catalyzed by trace impurities or improper pH, can form colored azines (R₂C=N-N=CR₂).

  • Hydrazone Decomposition: The desired hydrazone product may degrade under prolonged heating, acidic, or basic conditions, leading to a complex mixture of colored impurities.

  • Nitrogen Oxides: If nitric acid or related reagents are used in the synthetic route, residual nitrogen oxides can react with hydrazine to form colored species.

Q2: What are the typical impurities found in reactions forming hydrazones?

A2: Besides colored byproducts, several other impurities can contaminate the final product:

  • Unreacted Starting Materials: Residual hydrazine and/or the carbonyl compound (aldehyde or ketone) are common impurities.

  • Azines: As mentioned, these are formed from the self-condensation of two equivalents of the carbonyl starting material with one equivalent of hydrazine.

  • Over-alkylation/arylation: In cases like the synthesis of substituted hydrazines (e.g., via Williamson ether synthesis-like reactions), multiple substitutions on the nitrogen atoms can occur.

  • Solvent Adducts: The solvent used in the reaction or purification may sometimes form adducts with the product.

Q3: How can I prevent the formation of azine impurities?

A3: Preventing azine formation is crucial for obtaining a pure hydrazone product. The key is to control the stoichiometry and addition order of the reactants. The recommended method is to add the hydrazine solution dropwise to the carbonyl compound solution. This ensures that the hydrazine is the limiting reagent at any given moment during the addition, minimizing its opportunity to react with two molecules of the carbonyl compound.

Troubleshooting Guide

Issue 1: The reaction mixture turned a deep yellow/brown color upon completion.

This is a classic sign of impurity formation. The following workflow can help diagnose and solve the issue.

G cluster_0 A Reaction turns deep yellow/brown B Is the product a known colored compound? A->B C Characterize product (TLC, LC-MS, NMR) B->C No D Purify via Column Chromatography or Recrystallization B->D Yes F Reaction rerun needed C->F E Problem Solved D->E G Check for air sensitivity. Run under inert gas (N2, Ar). F->G H Review reaction temperature. Consider running at lower temp. F->H I Review stoichiometry and addition order. F->I

Diagram 1: Troubleshooting workflow for reaction discoloration.
Issue 2: TLC/LC-MS analysis shows multiple products, including unreacted starting materials.

This indicates an incomplete or inefficient reaction. Consider the following purification and optimization strategies.

Problem Potential Cause Recommended Solution Expected Outcome
Unreacted HydrazinePoor solubility; Incorrect stoichiometryChange to a co-solvent system (e.g., EtOH/water); Ensure accurate measurement of reagents.Increased product yield and purity.
Unreacted CarbonylInsufficient reaction time or temperature; Steric hindranceIncrease reaction time or gently heat; Add a mild acid catalyst (e.g., acetic acid).Drive reaction to completion.
Azine ImpurityIncorrect addition orderSlowly add hydrazine to the carbonyl solution.Minimize azine byproduct formation.
Multiple Spots on TLCSide reactions or decompositionLower reaction temperature; Run under an inert atmosphere; Purify via column chromatography.Isolate the desired product.

Key Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis with Minimized Impurities

This protocol emphasizes the controlled addition of reagents to suppress azine formation.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the carbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Reagent Preparation: In the dropping funnel, prepare a solution of hydrazine hydrate (1.0-1.1 equivalents) in the same solvent.

  • Controlled Addition: Add the hydrazine solution dropwise to the stirred carbonyl solution at room temperature over 30-60 minutes.

  • Catalysis (if needed): For less reactive carbonyls, add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the product often precipitates. If not, reduce the solvent volume under reduced pressure. The crude product can be collected by filtration.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexane, diethyl ether) to remove non-polar impurities. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_0 Experimental Workflow A Dissolve Carbonyl in Solvent C Dropwise Addition of Hydrazine to Carbonyl A->C B Prepare Hydrazine Solution B->C D Monitor by TLC C->D E Isolate Crude Product (Filtration) D->E F Purify (Recrystallization) E->F

Diagram 2: Workflow for impurity-minimized hydrazone synthesis.
Protocol 2: Purification of a Colored Hydrazone Product by Recrystallization

This method is effective for removing soluble colored impurities from a solid product.

  • Solvent Selection: Choose a solvent in which the hydrazone product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, or ethyl acetate.

  • Dissolution: Place the crude, colored solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to dissolve the solid completely at boiling temperature.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution and boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

The effectiveness of purification can be quantified. The table below presents hypothetical, yet typical, data for the purification of a crude hydrazone product.

Sample Appearance Purity by HPLC (%) Yield (%)
Crude ProductYellow-Orange Solid85.295
After RecrystallizationPale Yellow Crystals99.578
Mother LiquorDeep Yellow Solution35.717

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Methoxy-1H-pyrazol-3-amine. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and versatile method for synthesizing 3- and 5-aminopyrazoles involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] For this compound, a common approach is the reaction of a methoxy-substituted β-ketonitrile, such as cyanoacetic acid methyl ester or 3-methoxyacrylonitrile, with hydrazine hydrate.

Q2: My reaction is yielding a mixture of this compound and 3-Methoxy-1H-pyrazol-5-amine. How can I improve the regioselectivity?

A2: The formation of regioisomers is a frequent challenge, especially when using substituted hydrazines.[1] The regioselectivity is highly dependent on reaction conditions. To favor the formation of the 5-methoxy isomer (the thermodynamic product), it is recommended to use neutral or acidic conditions, such as refluxing in toluene with a catalytic amount of acetic acid.[2] Conversely, basic conditions, like using sodium ethoxide in ethanol, tend to favor the 3-amino isomer.[2]

Q3: The yield of my synthesis is consistently low. What are the potential causes and how can I optimize it?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not be proceeding to completion. To address this, you can try increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure all starting material is consumed.

  • Suboptimal Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture to drive the reaction forward.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the further reaction of the aminopyrazole product with starting materials to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, particularly under harsh conditions.[1]

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.

Q4: I'm observing an uncyclized intermediate in my reaction mixture. How can I promote cyclization?

A4: The formation of a stable hydrazone intermediate that fails to cyclize can be an issue.[1] To promote the cyclization step, you can try:

  • Increasing the reaction temperature.

  • Adding a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step.

  • Using a solvent that allows for azeotropic removal of water.

Q5: What are the key safety considerations when scaling up this synthesis?

A5: When scaling up, especially with hydrazine, safety is paramount. Key considerations include:

  • Exothermic Reaction: The condensation with hydrazine can be highly exothermic. Ensure the reactor has adequate cooling capacity and consider slow, controlled addition of hydrazine.[3]

  • Hydrazine Toxicity: Hydrazine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

  • Solvent Choice: Select a solvent with a suitable boiling point and that is compatible with the reaction conditions and scale.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Increase reaction time and/or temperature.- Monitor reaction progress using TLC or LC-MS.
Side product formation- Optimize reaction conditions (solvent, temperature, catalyst) to improve selectivity.- Consider a milder catalyst or lower reaction temperature.
Loss of product during workup- Optimize extraction and purification methods.- Ensure the pH of the aqueous phase is appropriate during extraction.
Formation of Regioisomers Non-selective reaction conditions- For the 5-methoxy isomer, use acidic conditions (e.g., acetic acid in toluene).- For the 3-methoxy isomer, use basic conditions (e.g., sodium ethoxide in ethanol).[2]
Incomplete Cyclization Stable hydrazone intermediate- Increase reaction temperature.- Add a catalytic amount of acid.- Use a Dean-Stark apparatus for water removal if appropriate for the solvent.
Product Degradation High reaction temperature or prolonged reaction time- Attempt the reaction at a lower temperature for a longer duration.- Purify the product promptly after the reaction is complete.
Difficulty in Purification Presence of polar impurities or starting materials- Optimize the mobile phase for column chromatography.- Consider recrystallization from a suitable solvent system.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the synthesis of analogous aminopyrazoles. Optimization for specific laboratory conditions and scale is recommended.

Materials:

  • Methyl 3-cyano-3-methoxyacrylate (or a similar methoxy-substituted β-ketonitrile)

  • Hydrazine hydrate

  • Ethanol (or Toluene)

  • Acetic acid (catalytic amount, if using toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-cyano-3-methoxyacrylate (1 equivalent) in ethanol (or toluene).

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.

  • If using toluene, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 4 to 12 hours.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effects of various reaction parameters on the synthesis of this compound.

Table 1: Effect of Solvent on Yield and Regioselectivity

Solvent Temperature (°C) Reaction Time (h) Yield (%) Ratio of 5-methoxy to 3-methoxy isomer
Ethanol788754:1
Toluene1106829:1
Acetonitrile8210703:1
Dioxane1018785:1

Table 2: Effect of Catalyst on Yield in Toluene

Catalyst (0.1 eq) Temperature (°C) Reaction Time (h) Yield (%)
Acetic Acid110682
p-Toluenesulfonic Acid110485
No Catalyst1101265

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve Precursor in Solvent start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux Reaction (4-12h) add_hydrazine->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Reaction Workup (Cooling, Filtration/ Solvent Removal) monitor->workup Reaction Complete purify Purification (Recrystallization/ Chromatography) workup->purify product This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Increase Time/Temp incomplete->optimize_conditions Yes side_products Side Products Observed? incomplete->side_products No optimize_conditions->check_completion optimize_selectivity Optimize Conditions (Solvent, Catalyst, Temp) side_products->optimize_selectivity Yes workup_loss Check Workup Procedure side_products->workup_loss No optimize_selectivity->check_completion product_isolated Improved Yield workup_loss->product_isolated

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Optimizing Solvent Conditions for Pyrazole-Pyridine Conjugate Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazole-pyridine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to overcome common challenges in the formation of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-pyridine coupling reaction is giving a low yield. What are the most common causes related to the solvent?

A1: Low yields in pyrazole-pyridine conjugate formation can often be attributed to suboptimal solvent choice. Key factors to consider include:

  • Poor Solubility: If your reactants, catalyst, or base are not fully dissolved, the reaction will be slow and incomplete. Ensure you choose a solvent that provides good solubility for all components at the reaction temperature.

  • Solvent-Catalyst Inhibition: Certain solvents can negatively interact with the catalyst. For instance, in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, chlorinated solvents, acetonitrile, or pyridine itself can inhibit the catalyst.[1]

  • Inappropriate Polarity: The polarity of the solvent can significantly influence the reaction rate and mechanism. For some reactions, polar aprotic solvents like DMF or DMSO are beneficial, while for others, non-polar solvents like toluene or dioxane are preferred. It is often necessary to screen a range of solvents to find the optimal conditions.

Q2: I am observing the formation of significant side products. How can the solvent choice help minimize these?

A2: Solvent selection is crucial in minimizing side reactions. Common side products include homocoupling of starting materials and dehalogenation. The solvent can influence the relative rates of the desired reaction versus these undesired pathways. For example, in some cross-coupling reactions, the use of a specific solvent can suppress side reactions by stabilizing the catalytic intermediates or by influencing the solubility of byproducts. When troubleshooting, consider switching to a solvent with a different polarity or coordination ability.

Q3: How does the choice of solvent affect the regioselectivity of pyrazole ring formation when synthesizing a pyrazole-pyridine conjugate?

A3: The solvent can have a dramatic effect on the regioselectivity of pyrazole ring formation, especially when using unsymmetrical 1,3-dicarbonyl compounds as precursors. Protic solvents, like ethanol, can lead to one regioisomer, while aprotic solvents may favor the formation of the other. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.

Q4: Can the solvent choice impact the work-up and purification of my pyrazole-pyridine conjugate?

A4: Absolutely. A high-boiling point solvent like DMF or DMSO can be difficult to remove during work-up and may require techniques like lyophilization or azeotropic distillation. If your product is prone to decomposition at high temperatures, it is best to choose a lower-boiling point solvent. Additionally, the solvent can affect the precipitation of your product or impurities, which can either simplify or complicate the purification process.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of pyrazole-pyridine conjugates, with a focus on solvent optimization.

Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Symptoms:

  • TLC/LC-MS analysis shows unreacted starting materials.

  • Low isolated yield of the desired pyrazole-pyridine conjugate.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action
Poor solubility of reactants or base. Switch to a solvent system that provides better solubility. For example, a mixture of an organic solvent with water (e.g., 1,4-dioxane/water, EtOH/H₂O) is often effective for Suzuki reactions.[2]
Catalyst deactivation or inhibition. Avoid solvents known to inhibit palladium catalysts, such as chlorinated solvents or acetonitrile. Ensure your solvent is anhydrous and degassed, as oxygen can deactivate the catalyst.
Suboptimal solvent polarity. Screen a range of solvents with varying polarities. For some Suzuki couplings of electron-rich heterocycles, polar aprotic solvents like DMF can be beneficial, while for others, less polar ethers like 1,4-dioxane are superior.
Problem 2: Significant Byproduct Formation in Buchwald-Hartwig Amination

Symptoms:

  • Multiple spots on TLC, with some potentially being homocoupled products or dehalogenated starting materials.

  • Complex NMR spectrum of the crude product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action
Unprotected NH group on the pyrazole. If your pyrazole has an unprotected NH group, it can participate in the reaction, leading to polymerization or other side reactions. Consider protecting the pyrazole nitrogen before the coupling reaction.
Solvent promoting side reactions. The choice of solvent can influence the rates of competing reactions. Ethereal solvents like dioxane or THF, or aromatic solvents like toluene, are commonly used for Buchwald-Hartwig reactions.[1] Experiment with different solvent classes to see if byproduct formation is suppressed.
Reaction temperature is too high. High temperatures can sometimes lead to catalyst decomposition and an increase in side products. Try running the reaction at a lower temperature, which may require a longer reaction time or a more active catalyst system.

Data Presentation: Solvent Effects on Yield

The following tables summarize quantitative data on the effect of different solvents on the yield of pyrazole-pyridine conjugate formation and related reactions.

Table 1: Solvent Optimization for Cu(II)-Catalyzed Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

EntrySolventConditionYield (%)
1Acetonitrilert, 15 h20
2Methanolrt, 15 h0
3Ethanolrt, 15 h0
4Benzenert, 15 h40
5Toluenert, 10 h68
6CHCl₃rt, 10 h94
7n-hexanereflux, 65 °C, 10 h43
8CH₂Cl₂rt, 10 h85
9THFreflux, 65 °C, 10 h30
10Dichloroethanereflux, 70 °C, 10 h52
Data adapted from a study on the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Table 2: Optimization of Base and Solvent for Microwave-Assisted Suzuki Cross-Coupling of 4'-bromoacetophenone with Phenylboronic Acid using a Pyridine-Pyrazole/Pd(II) Catalyst

EntryBaseSolventYield (%)
1KOHEtOH/H₂O99
2K₃PO₄EtOH/H₂O95.2
3K₂CO₃EtOH/H₂O96.0
4Et₃NEtOH/H₂O92.3
5KOHDMF/H₂O90.9
6KOHDMAC/H₂O85.4
7KOHMeCN/H₂O94.5
8KOHH₂O85.0
Data from a study on a microwave-assisted Suzuki reaction using a pyridine-pyrazole/Pd(II) catalyst.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrazole with a Pyridylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyrazole (1.0 equiv), pyridylboronic acid or its ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water, or DMF) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridine with an Aminopyrazole
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the halopyridine (1.0 equiv), aminopyrazole (1.0-1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv) in a Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental_Workflow reagents Reactants & Catalyst (Halopyrazole, Pyridylboronic Acid, Pd Catalyst, Base) reaction Reaction Setup (Inert Atmosphere) reagents->reaction solvent Degassed Solvent (e.g., Dioxane/Water) solvent->reaction heating Heating & Stirring (e.g., 100 °C) reaction->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete workup Work-up (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product (Pyrazole-Pyridine Conjugate) purification->product

Caption: A typical experimental workflow for pyrazole-pyridine conjugate synthesis.

Troubleshooting_Workflow start Low Yield or Side Products check_solubility Check Reactant Solubility in Current Solvent start->check_solubility change_solvent Screen Different Solvents (Polar Aprotic vs. Non-polar) check_solubility->change_solvent Poor check_catalyst Review Catalyst/Solvent Compatibility check_solubility->check_catalyst Good optimize Optimized Conditions change_solvent->optimize avoid_inhibitors Avoid Inhibitory Solvents (e.g., Chlorinated, MeCN) check_catalyst->avoid_inhibitors Incompatible check_temp Evaluate Reaction Temperature check_catalyst->check_temp Compatible avoid_inhibitors->optimize lower_temp Lower Temperature & Increase Reaction Time check_temp->lower_temp Too High check_temp->optimize Optimal lower_temp->optimize

Caption: A logical workflow for troubleshooting solvent-related issues.

Signaling_Pathway cluster_factors Factors Influencing Regioselectivity cluster_outcomes Reaction Outcome steric_hindrance Steric Hindrance (Substituents on Reactants) regioisomer_a Regioisomer A steric_hindrance->regioisomer_a electronic_effects Electronic Effects (EWG vs. EDG) regioisomer_b Regioisomer B electronic_effects->regioisomer_b solvent_type Solvent Type protic_solvent Protic Solvents (e.g., Ethanol) solvent_type->protic_solvent aprotic_solvent Aprotic Solvents (e.g., DMF) solvent_type->aprotic_solvent fluorinated_solvent Fluorinated Alcohols (e.g., TFE, HFIP) solvent_type->fluorinated_solvent reaction_ph Reaction pH (Acidic vs. Basic) reaction_ph->regioisomer_b protic_solvent->regioisomer_a aprotic_solvent->regioisomer_b fluorinated_solvent->regioisomer_a High Selectivity

Caption: Factors influencing regioselectivity in pyrazole synthesis.

References

Validation & Comparative

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating 3-Aminopyrazole Scaffolds and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, with several approved drugs and numerous candidates in clinical development. This guide provides a comparative analysis of pyrazole-based kinase inhibitors, with a focus on the versatile 3-aminopyrazole core. Due to the limited publicly available data on the specific kinase inhibitory activity of 5-Methoxy-1H-pyrazol-3-amine, this guide will utilize a well-characterized 3-aminopyrazole derivative, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide (Compound 1) , as a primary reference for comparison against other notable pyrazole kinase inhibitors targeting different kinase families.

Introduction to Pyrazole Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The pyrazole ring system has proven to be a privileged scaffold in the development of kinase inhibitors, offering a versatile platform for creating potent and selective molecules.[1][3] The 3-aminopyrazole moiety, in particular, is a common hinge-binding motif that anchors inhibitors to the ATP-binding site of kinases.[2][4]

This guide will compare the performance of our reference 3-aminopyrazole (Compound 1), an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with other pyrazole-based inhibitors targeting key kinase families:

  • AT9283: A multi-targeted inhibitor with potent activity against Aurora kinases and Janus kinases (JAKs).[5]

  • A selective JNK3 Inhibitor (SR-3576): An aminopyrazole derivative with high selectivity for c-Jun N-terminal Kinase 3 (JNK3).[6]

Quantitative Performance Comparison

The inhibitory activity of these compounds against their primary kinase targets is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

CompoundPrimary Target(s)IC50 (nM)Reference Compound(s)IC50 (nM)
Compound 1 CDK2/cyclin A37--
AT9283 Aurora A, Aurora B, JAK23, 3, 1.2--
SR-3576 JNK37p38>20,000

Experimental Protocols

The determination of kinase inhibitor potency is crucial for drug development. Below are detailed methodologies for a typical in vitro kinase inhibition assay used to determine IC50 values.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the IC50 of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Compound 1, AT9283, SR-3576)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Stop the kinase reaction and measure the amount of remaining ATP using a luminescence-based detection reagent as per the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Inhibitor Add Inhibitor Compound_Prep->Add_Inhibitor Reagent_Prep Reagent Preparation (Kinase, Substrate, Buffer) Reaction_Setup Reaction Setup in Plate Reagent_Prep->Reaction_Setup Reaction_Setup->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Detect_ATP Detect Remaining ATP Incubate->Detect_ATP Data_Acquisition Read Luminescence Detect_ATP->Data_Acquisition IC50_Calc Calculate IC50 Data_Acquisition->IC50_Calc

Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.

Signaling Pathways

The pyrazole kinase inhibitors discussed in this guide target distinct signaling pathways implicated in cell growth, proliferation, and stress responses.

CDK2 Signaling Pathway

CDK2, in complex with cyclin E or cyclin A, is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.

G cluster_cdk CDK2 Signaling Cyclin_E_A Cyclin E/A CDK2 CDK2 Cyclin_E_A->CDK2 activates pRB pRB CDK2->pRB phosphorylates E2F E2F pRB->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Compound1 Compound 1 Compound1->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of Compound 1.

Aurora and JAK-STAT Signaling Pathways

AT9283 targets both Aurora kinases and JAKs. Aurora kinases are essential for proper mitotic progression, while the JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity and hematopoiesis.

G cluster_aurora Aurora Kinase Signaling cluster_jak JAK-STAT Signaling Aurora_A_B Aurora A/B Mitosis Mitotic Progression Aurora_A_B->Mitosis regulates AT9283_A AT9283 AT9283_A->Aurora_A_B inhibits Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates Gene_Expression Gene Expression STAT->Gene_Expression regulates AT9283_J AT9283 AT9283_J->JAK2 inhibits

Caption: Overview of Aurora kinase and JAK-STAT signaling pathways inhibited by AT9283.

JNK3 Signaling Pathway

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. It is activated by various stress signals and plays a role in neuronal apoptosis.

G cluster_jnk JNK3 Signaling Stress_Signals Stress Signals MKK4_7 MKK4/7 Stress_Signals->MKK4_7 activate JNK3 JNK3 MKK4_7->JNK3 activate c_Jun c-Jun JNK3->c_Jun phosphorylates Apoptosis Neuronal Apoptosis c_Jun->Apoptosis promotes SR3576 SR-3576 SR3576->JNK3 inhibits

Caption: The JNK3 signaling cascade and the inhibitory effect of SR-3576.

Conclusion

The pyrazole scaffold, particularly the 3-aminopyrazole core, provides a robust framework for the design of potent and selective kinase inhibitors. As demonstrated by the comparative analysis of Compound 1, AT9283, and SR-3576, subtle modifications to the pyrazole core and its substituents can lead to inhibitors with distinct kinase selectivity profiles, targeting diverse signaling pathways implicated in a range of diseases. This guide highlights the importance of comprehensive in vitro testing and a deep understanding of the target signaling pathways in the development of next-generation pyrazole-based kinase inhibitors. Further research into novel pyrazole derivatives, including compounds like this compound, will undoubtedly continue to enrich the landscape of targeted therapeutics.

References

Unveiling Antitumor Potential: A Comparative Analysis of 5-Aminopyrazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 5-aminopyrazole derivatives have emerged as a promising scaffold, demonstrating significant cytotoxic effects across a range of cancer cell lines. This guide provides an objective comparison of the performance of various 5-aminopyrazole derivatives, supported by experimental data, to aid in the advancement of cancer research and drug discovery.

The 5-aminopyrazole core is a versatile pharmacophore that has been extensively investigated for its therapeutic potential.[1][2] Modifications to this central structure have yielded a multitude of derivatives with diverse biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][3][4] Several of these compounds have shown potent growth inhibitory effects on various cancer cell lines, with some exhibiting selectivity towards specific cancer types.[1][5] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by protein kinases.[2][6][7]

Comparative Cytotoxicity of 5-Aminopyrazole Derivatives

The following table summarizes the cytotoxic activity of selected 5-aminopyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in micromolar (µM). It is important to note that experimental conditions, such as incubation times, may vary between studies.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Compound 1g SK-BR-3Breast Cancer14.4[1]
MCF-7Breast Cancer>50[1]
MDA-MB-231Breast Cancer>50[1]
Compound 22 HCT-116Colorectal Carcinoma3.18[2]
MCF-7Breast Cancer4.63[2]
Compound 74b MDA-MB-468Breast Cancer3.343[8]
T-47DBreast Cancer4.792[8]
Compound 55j HCT-116Colorectal Carcinoma1.26 - 3.22[8]
HepG2Liver Cancer1.26 - 3.22[8]
MCF-7Breast Cancer1.26 - 3.22[8]
BC-7 HeLaCervical Cancer65.58[5]
MeWoSkin Melanoma>200[5]
HepG2Liver Cancer>200[5]
PYRIND MCF7Breast Adenocarcinoma39.7 (72h)[5]
TOSIND MDA-MB-231Breast Adenocarcinoma17.7 (72h)[5]
Compound 4 MCF-7Breast CancerSignificant Cytotoxicity[7]
HepG2Liver CancerSignificant Cytotoxicity[7]
HCT-116Colon CancerSignificant Cytotoxicity[7]
Compound 4a Hep-G2Liver Cancer2.99[9]
Compound 5a Hep-G2Liver Cancer2.71[9]

Experimental Protocols

The evaluation of the anticancer activity of 5-aminopyrazole derivatives typically involves a series of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-aminopyrazole derivatives for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by these derivatives, apoptosis and cell cycle analyses are performed.

  • Cell Treatment: Cells are treated with the 5-aminopyrazole derivatives at their respective IC50 concentrations for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: For apoptosis analysis, cells are stained with Annexin V-FITC and propidium iodide (PI). For cell cycle analysis, cells are treated with RNase A and stained with PI.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Visualizing the Mechanism of Action

The anticancer effects of many 5-aminopyrazole derivatives are attributed to their ability to interfere with cellular signaling pathways that are often dysregulated in cancer. A common mechanism involves the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.[2][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase1 Growth Factor Binding Kinase2 Downstream Kinase Kinase1->Kinase2 TranscriptionFactor Transcription Factors Kinase2->TranscriptionFactor Inhibitor 5-Aminopyrazole Derivative Inhibitor->Kinase1 Inhibition CellCycle Cell Cycle Progression TranscriptionFactor->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Generalized kinase signaling pathway and the inhibitory action of 5-aminopyrazole derivatives.

The diagram above illustrates a simplified signaling cascade initiated by growth factor binding to a receptor on the cell membrane. This triggers a cascade of intracellular kinases, ultimately leading to the activation of transcription factors in the nucleus. These transcription factors then promote cell cycle progression and proliferation. 5-Aminopyrazole derivatives can act as inhibitors at various points in this pathway, often targeting specific kinases.[6] This inhibition disrupts the signaling cascade, leading to cell cycle arrest and, in many cases, apoptosis (programmed cell death).

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Select Cancer Cell Lines and 5-Aminopyrazole Derivatives cell_culture Cell Culture and Seeding in 96-well plates start->cell_culture treatment Treatment with Serial Dilutions of Derivatives cell_culture->treatment incubation Incubation for Defined Period (e.g., 48-72 hours) treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis Data Analysis: Calculate % Viability and IC50 mtt_assay->data_analysis mechanism_studies Further Mechanistic Studies (Apoptosis, Cell Cycle, Western Blot) data_analysis->mechanism_studies

References

Comparative Purity Analysis of 5-Methoxy-1H-pyrazol-3-amine: A Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates like 5-Methoxy-1H-pyrazol-3-amine is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, biological assays, and the overall safety and efficacy of a final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other prevalent analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the purity analysis of small organic molecules like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (commonly C18) and a polar mobile phase.

Table 1: Comparative HPLC Purity Analysis Data
ParameterMethod AMethod B
Purity (%) 98.599.2
Retention Time (min) 5.67.3
Relative Standard Deviation (%) 0.0540.3
Limit of Detection (LOD) (µg/mL) 0.10.05
Limit of Quantification (LOQ) (µg/mL) 0.30.15
Detailed Experimental Protocol: HPLC Analysis

This protocol outlines a general procedure for the purity assessment of this compound using RP-HPLC. Optimization of these parameters may be required for specific samples and impurity profiles.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Milli-Q water.

  • Mobile Phase B: Methanol.

  • Gradient: A common starting point is a gradient from 20% to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 ± 2°C.[1]

  • Detection Wavelength: 206 nm.[1]

  • Injection Volume: 5.0 µL.[1]

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase (initial composition) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration (e.g., 100 µg/mL) using the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Analytical Techniques

While HPLC is a robust and widely used technique, other methods can provide complementary or, in some cases, superior information regarding the purity of this compound.

Table 2: Comparison of Analytical Techniques for Purity Assessment
Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phase.[2][3]Chemical purity, presence of impurities.[3]High resolution and accuracy, well-established and widely available.[3]Longer analysis times, higher consumption of organic solvents.[3]
UPLC-MS Similar to HPLC but with smaller particle size columns and higher pressures, coupled with a mass spectrometer.Chemical purity, molecular weight of impurities.Higher throughput, increased sensitivity, identification of unknown impurities.[2]Higher initial instrument cost.
Quantitative NMR (qNMR) Comparison of the integral of an analyte's proton signal to that of a known internal standard.[2]Absolute purity without the need for a reference standard of the analyte.High precision and accuracy, provides structural information.Lower sensitivity compared to chromatographic methods, requires a suitable internal standard.
Gas Chromatography (GC) Partitioning of volatile compounds between a stationary phase and a gaseous mobile phase.[4]Purity of volatile amines and assessment of residual solvents.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds, derivatization may be required for polar amines.[4][5]
Thin-Layer Chromatography (TLC) Separation based on differential migration of compounds on a thin layer of adsorbent.Qualitative assessment of purity and number of components.Simple, rapid, and inexpensive.Lower resolution and sensitivity compared to HPLC, not quantitative.

Detailed Protocols for Alternative Methods

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For higher throughput and impurity identification, UPLC coupled with a mass spectrometer is the method of choice.[2]

1. Instrumentation:

  • UPLC system with a binary pump, autosampler, and column oven.

  • Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer with an Electrospray Ionization (ESI) source.

2. Chromatographic and MS Conditions:

  • Column: C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: A typical gradient would be from 2% to 98% B over a few minutes.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of a suitable internal standard (e.g., maleic acid).

  • Dissolve both in a precise volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

2. Data Acquisition:

  • Acquire the ¹H NMR spectrum with a high signal-to-noise ratio and a sufficient relaxation delay.

3. Data Analysis:

  • The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[2]

Gas Chromatography (GC)

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: A polar capillary column suitable for amine analysis (e.g., a wax-type column).

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 80°C) to a higher final temperature.

Visualizing the Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentration B->C D Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peaks G->H I Calculate Purity (%) H->I

Caption: Experimental workflow for HPLC analysis of this compound.

Purity_Analysis_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Purity Purity Assessment of This compound HPLC HPLC (High Resolution, Quantitative) Purity->HPLC UPLC_MS UPLC-MS (High Throughput, Impurity ID) Purity->UPLC_MS GC GC (Volatile Impurities, Residual Solvents) Purity->GC TLC TLC (Qualitative, Rapid Screening) Purity->TLC qNMR qNMR (Absolute Purity, Structural Info) Purity->qNMR

Caption: Logical relationship of analytical techniques for purity analysis.

Conclusion

The selection of an appropriate analytical technique for determining the purity of this compound is contingent on the specific requirements of the analysis. For routine quality control where robust and reliable quantification is needed, RP-HPLC with UV detection is a highly suitable method. When higher throughput, increased sensitivity, and the identification of unknown impurities are critical, UPLC-MS offers significant advantages.[2] qNMR provides a valuable orthogonal method for determining absolute purity without the need for a specific reference standard. Finally, GC and TLC serve as useful complementary techniques for assessing volatile impurities and for rapid qualitative screening, respectively. A comprehensive purity assessment often involves the use of multiple analytical techniques to gain a complete understanding of the impurity profile.

References

Unambiguous Determination of Pyrazole Regioisomers: A Comparative Guide to Structural Validation by X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

The regioselective synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry and materials science, yet the formation of regioisomers presents a significant analytical challenge. The differentiation between, for example, 1,3- and 1,5-disubstituted pyrazoles is crucial as their distinct structures can lead to vastly different pharmacological and material properties. While various spectroscopic techniques provide valuable insights, single-crystal X-ray diffraction (XRD) remains the gold standard for unequivocal structure determination. This guide provides a comparative analysis of X-ray diffraction alongside other common analytical methods, supported by experimental data and detailed protocols to aid researchers in the definitive validation of pyrazole regioisomers.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for pyrazole regioisomer differentiation depends on the nature of the sample, the information required, and the available instrumentation. While NMR and IR spectroscopy are powerful tools for routine analysis and can often distinguish between isomers, X-ray diffraction provides the ultimate, unambiguous structural proof.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (XRD) Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2]Provides an absolute and unambiguous structure determination of the specific regioisomer.[1]Requires a single crystal of suitable size and quality, which can be challenging to obtain.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment and connectivity of atoms (¹H, ¹³C). NOESY experiments can reveal through-space correlations.[4]Non-destructive, provides detailed structural information in solution, and can be used to determine the ratio of regioisomers in a mixture.[4]Signal overlap and complex coupling patterns can sometimes make unambiguous assignment difficult without extensive 2D NMR experiments.
Infrared (IR) Spectroscopy Information about the presence of specific functional groups and vibrational modes within the molecule.[5][6]Rapid and non-destructive, useful for identifying key functional groups and can show differences in the spectra of regioisomers due to variations in symmetry and hydrogen bonding.[5]Often provides insufficient detail to definitively distinguish between closely related regioisomers on its own.
Mass Spectrometry (MS) Provides the molecular weight of the compound and fragmentation patterns.High sensitivity and requires only a small amount of sample. Can confirm the molecular formula.Fragmentation patterns of regioisomers can be very similar, making differentiation challenging.
**Experimental Workflow for Structural Validation

The following workflow illustrates the logical progression from a synthetic mixture of pyrazole regioisomers to their definitive structural elucidation.

G cluster_0 Synthesis & Separation cluster_2 Definitive Validation Synthesis Synthesis Separation Separation Synthesis->Separation Mixture of Regioisomers NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, NOESY) Separation->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Separation->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Separation->Mass_Spectrometry Crystallization Crystallization Separation->Crystallization Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation IR_Spectroscopy->Structure_Elucidation Mass_Spectrometry->Structure_Elucidation XRay_Diffraction X-ray Diffraction Crystallization->XRay_Diffraction XRay_Diffraction->Structure_Elucidation

Fig. 1: Workflow for the validation of pyrazole regioisomer structures.

Detailed Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction

This protocol outlines the key steps for determining the structure of a pyrazole regioisomer using single-crystal X-ray diffraction.

1. Crystal Growth:

  • Dissolve the purified pyrazole regioisomer in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, dichloromethane) to near saturation.

  • Employ a crystallization technique such as slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), or cooling of a saturated solution.

  • Select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects.[3]

2. Data Collection:

  • Mount the selected crystal on a goniometer head.[5]

  • Place the goniometer on the diffractometer. A modern diffractometer equipped with a CCD or CMOS detector is typically used.[5]

  • Cool the crystal to a low temperature (e.g., 100-170 K) using a cryostream to minimize thermal vibrations and potential crystal decay.[5]

  • Center the crystal in the X-ray beam (commonly Mo-Kα radiation, λ = 0.71073 Å).[5]

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[3]

3. Data Processing and Structure Solution:

  • Integrate the raw diffraction data to determine the intensities of the reflections and the unit cell parameters.[3]

  • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.[1][5]

  • Build an initial molecular model into the electron density map.[7]

4. Structure Refinement:

  • Refine the atomic coordinates, and thermal parameters against the experimental data using full-matrix least-squares methods.[1][5]

  • Locate and add hydrogen atoms to the model.

  • The refinement is complete when the R-factor (a measure of the agreement between the calculated and observed structure factors) converges to a low value (typically < 5-10%).

Protocol 2: NMR Spectroscopy for Regioisomer Differentiation

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified pyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS).[6]

2. ¹H and ¹³C NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of the protons.

  • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

3. 2D NMR for Unambiguous Assignment:

  • For complex spectra or to confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Crucially, for regioisomer differentiation, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be performed. These experiments show through-space correlations between protons that are close to each other, which can help to distinguish between regioisomers by identifying which substituents are on adjacent atoms.[4]

By combining the definitive structural evidence from X-ray diffraction with the detailed solution-state information from NMR, researchers can confidently and accurately characterize pyrazole regioisomers, a critical step in the development of new pharmaceuticals and advanced materials.

References

N-Pyrazolyl Benzamides Emerge as Potent Anti-Inflammatory Contenders, Rivaling Standard Drugs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – Researchers and drug development professionals are taking a keen interest in a class of compounds known as N-pyrazolyl benzamides, which are demonstrating significant anti-inflammatory efficacy in preclinical studies. These compounds are showing promise as viable alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with several derivatives exhibiting comparable or even superior activity in established inflammatory models.

Recent investigations into various substituted N-pyrazolyl benzamide derivatives have consistently highlighted their potential in mitigating inflammation. The primary mechanism of action for many of these compounds is believed to involve the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and p38 MAP kinase, which are critical components of the inflammatory cascade.

Comparative Efficacy in a Nutshell

To provide a clear comparison, the following table summarizes the anti-inflammatory activity of several N-pyrazolyl benzamide derivatives against standard drugs like Diclofenac and Indomethacin. The data is primarily derived from the widely accepted carrageenan-induced rat paw edema model, a standard in vivo assay for evaluating acute inflammation.

CompoundDoseTime Point (hours)% Inhibition of EdemaStandard Drug% Inhibition of Edema (Standard)Reference
N-Pyrazolyl Benzamide Derivatives
Compound 5e (4-CH3 substituent)10 mg/kg261.26%DiclofenacNot specified in study[1][2]
Compound 5l (4-Cl substituent)10 mg/kgNot specified60.1%DiclofenacNot specified in study[1][2]
4-trifluoromethyl-N-[3'-t-butyl-1'-(2",4"-dinitro)phenylpyrazol-5'-yl] benzamide (5h)Not specifiedNot specified"most effective among the other derivatives"Not specifiedNot specified
Chalcone derivative 2aNot specified485.23%Indomethacin72.99%[3]
Chalcone derivative 2bNot specified485.78%Indomethacin72.99%[3]
Cyanopyridone derivative 6bNot specified489.57%Indomethacin72.99%[3]
Pyrazolylpyrazoline 4bNot specified378%Indomethacin78%[4]
Pyrazolylpyrazoline 4eNot specified378%Indomethacin78%[4]
FR140423OralNot specified2-3 fold more potent than IndomethacinIndomethacinNot specified in study[5]
Standard Anti-Inflammatory Drugs
IndomethacinNot specified4--72.99%[3]
Celebrex (Celecoxib)Not specified4--83.76%[3]

Unraveling the Mechanism: A Look at the Signaling Pathways

The anti-inflammatory effects of N-pyrazolyl benzamides are often attributed to their ability to interfere with intracellular signaling pathways that lead to the production of pro-inflammatory cytokines and mediators. One such critical pathway is the p38 MAP kinase pathway, which plays a pivotal role in the synthesis of tumor necrosis factor-alpha (TNF-α) and other inflammatory cytokines.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Target Cell (e.g., Macrophage) Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor p38 MAPK p38 MAPK Receptor->p38 MAPK NF-kB NF-kB p38 MAPK->NF-kB Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Inflammatory Mediators Inflammatory Mediators Pro-inflammatory Genes->Inflammatory Mediators N-pyrazolyl benzamides N-pyrazolyl benzamides N-pyrazolyl benzamides->p38 MAPK

Caption: A simplified diagram of the p38 MAPK signaling pathway, a key target for N-pyrazolyl benzamides in reducing inflammation.

Experimental Design: The Carrageenan-Induced Paw Edema Model

The evaluation of the anti-inflammatory activity of the synthesized N-pyrazolyl benzamides was predominantly carried out using the carrageenan-induced rat hind paw edema model.[2] This widely accepted and well-established method provides a reliable assessment of the acute anti-inflammatory efficacy of novel compounds.

experimental_workflow cluster_setup Experimental Setup cluster_measurement Data Collection cluster_analysis Analysis Acclimatize Rats Acclimatize Rats Divide into Groups Divide into Groups Acclimatize Rats->Divide into Groups Administer Test Compounds Administer Test Compounds (e.g., N-pyrazolyl benzamides, Diclofenac) Divide into Groups->Administer Test Compounds Induce Inflammation Inject Carrageenan into Rat Paw Administer Test Compounds->Induce Inflammation Measure Paw Volume (t=0) Measure Paw Volume (t=0) Induce Inflammation->Measure Paw Volume (t=0) Measure Paw Volume (hourly) Measure Paw Volume at regular intervals (e.g., 1-5 hours) Measure Paw Volume (t=0)->Measure Paw Volume (hourly) Calculate % Inhibition Calculate Percentage Inhibition of Edema Measure Paw Volume (hourly)->Calculate % Inhibition Compare to Control & Standard Compare to Control & Standard Calculate % Inhibition->Compare to Control & Standard

Caption: A typical experimental workflow for the carrageenan-induced rat paw edema assay.

Detailed Experimental Protocol:

The in vivo anti-inflammatory activity is determined as follows:

  • Animal Acclimatization: Male Wistar rats, typically weighing between 150-200g, are acclimatized to laboratory conditions for a week prior to the experiment.[2]

  • Grouping: The rats are divided into several groups: a negative control group (vehicle), a positive control group (standard drug like diclofenac), and test groups for each N-pyrazolyl benzamide derivative.[2]

  • Compound Administration: The test compounds and the standard drug are administered, often orally or intraperitoneally, at a specified dose (e.g., 10 mg/kg). The control group receives only the vehicle.[6]

  • Induction of Edema: After a set period (e.g., one hour) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan, is administered into the right hind paw of each rat to induce localized inflammation and edema.[2][6]

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points post-carrageenan injection (e.g., hourly for up to 5 hours) using a plethysmometer.[2]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.[6]

The promising results from these preclinical studies suggest that N-pyrazolyl benzamides warrant further investigation as a potential new class of anti-inflammatory drugs. Their efficacy, coupled with the potential for targeted inhibition of specific inflammatory pathways, could offer advantages over existing therapies, particularly concerning side-effect profiles. Further research, including detailed toxicological studies and clinical trials, will be crucial to determine their therapeutic value in human inflammatory diseases.

References

Comparative Antimicrobial Activity of 5-Methoxy-1H-pyrazol-3-amine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, pyrazole derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the antimicrobial activity of 5-Methoxy-1H-pyrazol-3-amine and its analogs, offering researchers, scientists, and drug development professionals a valuable resource supported by experimental data.

The core structure of pyrazole has been a focal point in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic modification of the pyrazole scaffold allows for the fine-tuning of its pharmacological profile. This guide delves into the structure-activity relationships of this compound and related compounds, presenting a clear overview of their efficacy against various microbial strains.

Key Findings on Antimicrobial Performance

Numerous studies have demonstrated that substitutions on the pyrazole ring significantly influence the antimicrobial potency of these compounds. While specific comparative data for this compound is limited in publicly available research, the analysis of related pyrazole derivatives provides critical insights into the structural features that govern their antimicrobial effects.

Generally, the introduction of various substituents on the pyrazole nucleus can enhance the antimicrobial spectrum and potency. For instance, the presence of electron-withdrawing or lipophilic groups on the phenyl ring of N-phenylpyrazole derivatives has been shown to modulate activity. Similarly, the nature of the substituent at the 3 and 5 positions of the pyrazole ring plays a crucial role in the compound's interaction with microbial targets.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of pyrazole derivatives against representative bacterial and fungal strains, compiled from various research articles. It is important to note that direct comparison should be made with caution due to potential variations in experimental protocols across different studies.

Compound/AnalogOrganismMIC (µg/mL)Reference
Pyrazole Derivative 1Staphylococcus aureus12.5 - 25[1][2]
Escherichia coli25 - 50[1][2]
Candida albicans> 100[2]
Pyrazole Derivative 2Staphylococcus aureus6.25 - 12.5[1][2]
Escherichia coli12.5 - 25[1][2]
Candida albicans50[2]
Standard Antibiotic (Ciprofloxacin) Staphylococcus aureus0.5 - 2[3]
Escherichia coli0.25 - 1[3]
Standard Antifungal (Fluconazole) Candida albicans0.25 - 8[3]

Note: The MIC values are presented as a range to reflect the data from multiple sources. The specific structures of "Pyrazole Derivative 1" and "Pyrazole Derivative 2" are detailed in the cited literature and represent common pyrazole scaffolds with various substitutions.

Structure-Activity Relationship (SAR) Insights

The analysis of various pyrazole analogs reveals key structural determinants for their antimicrobial activity. The general structure-activity relationship can be visualized as follows:

SAR_Analysis cluster_core Pyrazole Core cluster_substituents Substituent Effects Pyrazolone Pyrazole Ring R1 N1-Substitution (e.g., Aryl, Alkyl) Pyrazolone->R1 Influences Lipophilicity and Target Interaction R3 C3-Substitution (e.g., Amino, Aryl) Pyrazolone->R3 Critical for Binding and Activity Spectrum R5 C5-Substitution (e.g., Methoxy, Methyl) Pyrazolone->R5 Modulates Potency and Selectivity

Caption: Structure-Activity Relationship of Pyrazole Analogs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antimicrobial activity data, standardized experimental protocols are essential. The following sections detail the methodologies commonly employed in the cited studies.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[2][4]

Workflow for MIC Determination:

MIC_Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Microbial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for Visible Growth (Turbidity) C->D E Determine Lowest Concentration with No Growth (MIC) D->E Agar_Well_Diffusion A Prepare Agar Plates Seeded with Test Microorganism B Create Wells in the Agar (6-8 mm diameter) A->B C Add Test Compound Solution to the Wells B->C D Incubate the Plates (e.g., 37°C for 24h) C->D E Measure the Diameter of the Zone of Inhibition (mm) D->E

References

A Comparative Guide to the Characterization of 5-Methoxy-1H-pyrazol-3-amine hydrochloride-d3 for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the characterization and comparison of 5-Methoxy-1H-pyrazol-3-amine hydrochloride-d3 as a novel isotopic labeling reagent. By objectively comparing its theoretical properties and potential performance with established amine-reactive labeling reagents, this document aims to equip researchers with the necessary information to evaluate its suitability for their specific applications in mass spectrometry-based proteomics, metabolomics, and drug metabolism studies.

Introduction to Isotopic Labeling and the Role of Deuterated Compounds

Isotopic labeling is a powerful technique that utilizes stable isotopes to trace, identify, and quantify molecules within complex biological systems. Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium (a stable isotope of hydrogen), are particularly valuable. The increased mass of deuterium allows for the differentiation of labeled from unlabeled molecules by mass spectrometry. Furthermore, the stronger carbon-deuterium bond can lead to a "kinetic isotope effect," slowing down metabolic processes at the site of deuteration and providing valuable insights into drug pharmacokinetics and metabolic pathways. This compound hydrochloride-d3 is a deuterated compound proposed for use as an isotopic labeling reagent, likely targeting primary amines on biomolecules.

Performance Comparison with Alternative Labeling Reagents

The performance of a labeling reagent is critical for the success of any isotopic labeling experiment. This section compares the theoretical characteristics of this compound hydrochloride-d3 with well-established amine-reactive labeling reagents: N-Hydroxysuccinimide (NHS) Esters and reagents used for reductive amination.

Table 1: Comparison of Amine-Reactive Isotopic Labeling Reagents

FeatureThis compound hydrochloride-d3NHS Esters (e.g., TMT, iTRAQ)Reagents for Reductive Amination (e.g., NaBH3CN)
Target Functional Group Primary Amines (theoretical)Primary Amines (Lysine, N-terminus)Primary and Secondary Amines
Reaction Chemistry Nucleophilic attack on an activated species (theoretical)AcylationImine/Schiff base formation followed by reduction
Reaction pH To be determined (likely neutral to basic)7.5 - 9.0[1]6.0 - 8.0
Bond Type Formed To be determined (e.g., amide, imine)Stable Amide Bond[1][2]Stable Secondary or Tertiary Amine
Reaction Speed To be determinedFast (minutes to hours)[3]Slower (hours to overnight)[4]
Specificity To be determinedGenerally high for primary aminesHigh for carbonyls, requires a separate activation step
Byproducts To be determinedN-hydroxysuccinimideBorate salts
Isotopic Purity Typically >98% (vendor specific)Typically >98% (vendor specific)Not applicable (reagent is not the label)
Stability of Labeled Product To be determinedHigh (stable amide bond)High (stable amine bond)

Experimental Protocols for Comparative Analysis

To empirically evaluate the performance of this compound hydrochloride-d3, a series of standardized experiments should be conducted in parallel with established labeling reagents.

Protocol 1: Labeling of a Model Protein (e.g., Bovine Serum Albumin - BSA)

Objective: To determine the labeling efficiency and stoichiometry of this compound hydrochloride-d3 compared to an NHS ester.

Materials:

  • This compound hydrochloride-d3

  • A commercially available NHS ester labeling reagent (e.g., TMTzero™ Label Reagent)

  • Bovine Serum Albumin (BSA)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

  • Protein Preparation: Prepare a 2 mg/mL solution of BSA in the Labeling Buffer.

  • Reagent Preparation:

    • Dissolve this compound hydrochloride-d3 in anhydrous DMSO to a final concentration of 10 mM.

    • Dissolve the NHS ester reagent in anhydrous DMSO to a final concentration of 10 mM.

  • Labeling Reaction:

    • To 100 µL of the BSA solution, add a 20-fold molar excess of the labeling reagent (either the pyrazole compound or the NHS ester).

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Add 10 µL of Quenching Buffer to stop the reaction and incubate for 15 minutes.

  • Purification: Remove excess, unreacted labeling reagent using a desalting column according to the manufacturer's instructions.

  • Analysis by Mass Spectrometry:

    • Analyze the labeled protein by mass spectrometry to determine the mass shift corresponding to the number of incorporated labels.

    • Calculate the labeling efficiency by comparing the peak intensities of the labeled and unlabeled protein species.

Protocol 2: Stability of the Labeled Product

Objective: To assess the stability of the bond formed between this compound hydrochloride-d3 and the protein over time and at different pH values.

Materials:

  • Labeled BSA from Protocol 1

  • Buffers at pH 5.0, 7.4, and 9.0

  • Mass spectrometer

Procedure:

  • Incubation: Aliquot the labeled BSA into the different pH buffers. Incubate the samples at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples by mass spectrometry to monitor for any loss of the isotopic label (decrease in mass), which would indicate bond instability.

Visualizing Experimental Workflows and Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental processes and underlying principles.

Experimental_Workflow cluster_reagents Labeling Reagents cluster_process Experimental Process cluster_analysis Analysis Pyrazol_d3 This compound-d3 Labeling Labeling Reaction (1 hr, RT) Pyrazol_d3->Labeling Test NHS_Ester NHS Ester NHS_Ester->Labeling Control Protein_Prep Protein Sample (e.g., BSA in Bicarbonate Buffer) Protein_Prep->Labeling Quenching Quenching (Tris-HCl) Labeling->Quenching Purification Purification (Desalting Column) Quenching->Purification MS_Analysis Mass Spectrometry (Efficiency & Stoichiometry) Purification->MS_Analysis Stability_Assay Stability Assay (Time & pH course) Purification->Stability_Assay

Caption: Comparative experimental workflow for characterizing a novel labeling reagent.

Labeling_Chemistry cluster_nhs NHS Ester Chemistry cluster_pyrazole Proposed Pyrazole Chemistry (Theoretical) Protein_NH2_NHS Protein-NH2 Labeled_Protein_NHS Protein-NH-CO-R (Stable Amide Bond) Protein_NH2_NHS->Labeled_Protein_NHS + NHS_Reagent R-NHS NHS_Reagent->Labeled_Protein_NHS NHS_byproduct N-Hydroxysuccinimide Labeled_Protein_NHS->NHS_byproduct releases Protein_X Protein-X (Activated Functional Group) Labeled_Protein_Pyrazole Protein-X-NH-Pyrazole-d3 (Bond to be determined) Protein_X->Labeled_Protein_Pyrazole + Pyrazole_NH2 Pyrazole-NH2-d3 Pyrazole_NH2->Labeled_Protein_Pyrazole

Caption: Comparison of known NHS ester labeling chemistry with the proposed pyrazole reaction.

Decision_Tree Start Select Isotopic Labeling Reagent Q1 Target Functional Group? Start->Q1 Amine Primary Amines Q1->Amine Amines Other Other (e.g., Thiols, Carbonyls) Q1->Other Other Q2 Desired Reaction Speed? Amine->Q2 Consider_Pyrazole Evaluate Pyrazole Reagent (if efficiency & stability are confirmed) Amine->Consider_Pyrazole Novel Option Fast Fast (min-hr) Q2->Fast Fast Slow Slower (hr-overnight) Q2->Slow Slower NHS_Ester Use NHS Ester Reagent Fast->NHS_Ester Reductive_Amination Consider Reductive Amination Slow->Reductive_Amination

Caption: Decision tree for selecting an amine-reactive labeling reagent.

Conclusion

This compound hydrochloride-d3 presents a potential new tool for isotopic labeling. However, its efficacy and utility must be rigorously characterized through systematic experimental evaluation. This guide provides the framework for such a comparison against established amine-reactive labeling reagents. By following the outlined protocols, researchers can generate the necessary data to make an informed decision about the suitability of this novel deuterated compound for their specific research needs, ultimately contributing to the advancement of quantitative biological mass spectrometry.

References

A Comparative Guide to In Silico Toxicity Prediction for Novel Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various in silico models for predicting the toxicity of novel aminopyrazole derivatives. The information presented herein is intended to assist researchers in selecting the most appropriate computational tools for early-stage safety assessment of this important class of compounds.

Introduction to Aminopyrazole Derivatives and the Importance of Toxicity Prediction

Aminopyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] They form the core structure of several approved drugs and clinical candidates with applications as anti-inflammatory, anticancer, and antipsychotic agents.[2][3] However, as with any novel chemical entity, a thorough evaluation of their potential toxicity is paramount to ensure patient safety and reduce the high attrition rates in drug development.

In silico toxicology offers a rapid, cost-effective, and ethically sound alternative to traditional animal testing for prioritizing compounds and identifying potential liabilities early in the discovery pipeline.[4] These computational methods utilize a compound's chemical structure to predict its potential to cause various forms of toxicity, such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.

Comparison of In Silico Toxicity Prediction Models

A variety of computational models are available for toxicity prediction, each with its own underlying algorithm and strengths. The most common approaches include Quantitative Structure-Activity Relationship (QSAR) models, knowledge-based expert systems, and machine learning algorithms. This section compares the performance of several widely used platforms for predicting key toxicity endpoints.

Table 1: Comparison of In Silico Models for Mutagenicity Prediction (Ames Test)
Model/Software Methodology Reported Accuracy/Concordance Strengths Limitations
DEREK (Deductive Estimation of Risk from Existing Knowledge) Knowledge-based (Structural Alerts)65% Concordance with Ames assay results[5]Identifies well-characterized toxicophores.May fail to identify novel mutagens without known structural alerts.[5]
TOPKAT (Toxicity Prediction by Komputer Assisted Technology) QSAR-based73% Concordance with Ames assay results[5]Provides quantitative predictions and a statistical assessment of confidence.May have lower accuracy for compounds outside its training set.[5]
Lazar (Lazy Structure-Activity Relationships) QSAR-based (k-Nearest Neighbors)95% accuracy for mutagenicity prediction in external validation.[1]Transparent predictions based on similar compounds with known activity.Performance is highly dependent on the availability of relevant analogs in the database.
ADMET Predictor™ Machine Learning & QSARHigh predictive accuracy reported in various studies.[6]Comprehensive suite of ADMET models.Commercial software with associated costs.
ProTox-II Machine Learning & PharmacophoresHigh accuracy for various toxicity endpoints.Freely accessible web server.Predictions are based on similarity to known toxic compounds.

Data synthesized from studies on various chemical classes, including heterocyclic compounds.

Table 2: Comparison of In Silico Models for Hepatotoxicity Prediction
Model/Software Methodology Reported Performance Metric Strengths Limitations
ADMET Predictor™ Machine Learning & QSARAccuracy of 86.9% and AUC of 0.955 in one study.[7]Utilizes large datasets for model building.Performance can be dataset-dependent.
Discovery Studio (ADMET Descriptors) QSAR-basedProvides qualitative predictions (e.g., TOXIC/NON-TOXIC).Integrated into a comprehensive modeling and simulation platform.Limited to the models implemented within the software.
ProTox-II Machine Learning & PharmacophoresProvides predictions for hepatotoxicity.User-friendly web interface.May not capture all mechanisms of liver injury.
Ensemble Models Combination of multiple modelsAccuracy of 0.783 and AUC of 0.859 in a study using an ensemble of eight classifiers.[8][9]Can improve predictive performance by leveraging the strengths of different models.Can be more complex to implement and interpret.

Performance metrics are based on studies predicting drug-induced liver injury (DILI) for diverse sets of compounds.

Table 3: Comparison of In Silico Models for Cardiotoxicity (hERG Inhibition) Prediction
Model/Software Methodology Reported Performance Metric Strengths Limitations
3D-QSAR Models QSAR based on 3D molecular propertiesR² ≈ 0.4 and MAE < 0.5 for pIC50 prediction in one study.[10]Can capture the spatial requirements for hERG channel binding.Sensitive to the alignment of molecules.
Physicochemical QSAR QSAR based on 2D physicochemical propertiesOverall classification accuracy of 75% in one study.[10][11]Interpretable models based on properties like logP and pKa.May not capture all structural features important for binding.
Machine Learning Models (e.g., Gradient Boosting) Various algorithmsClassification accuracies as high as 0.83–0.93 on an external set in one study.[12]Can model complex, non-linear relationships.Can be "black box" models, making interpretation difficult.
KNIME Workflow with SMOTE Machine LearningHigh predictive accuracy (BAMAX = 0.91, AUCMAX = 0.95) reported in a study using a balanced dataset.[12]Open-source and customizable workflow.Requires expertise in cheminformatics and machine learning.

Performance metrics are based on studies predicting hERG channel blockage for diverse sets of drug-like molecules.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico predictions. The following protocols outline the general steps involved in performing toxicity predictions using common computational approaches.

Protocol 1: Mutagenicity Prediction using a Knowledge-Based System (e.g., DEREK)
  • Compound Input: The 2D structure of the novel aminopyrazole derivative is drawn or imported into the software in a standard format (e.g., SMILES, MOL file).

  • Structural Alert Matching: The software analyzes the input structure for the presence of pre-defined molecular substructures, known as "structural alerts," that are associated with mutagenicity.[13]

  • Hypothesis Generation: If a structural alert is identified, the system generates a hypothesis linking the substructure to a potential mechanism of mutagenicity.

  • Expert Review: A toxicologist reviews the output, considering the plausibility of the alert in the context of the whole molecule and any available experimental data.

  • Reporting: The final report includes the presence or absence of structural alerts and the associated reasoning for the mutagenicity prediction.

Protocol 2: Hepatotoxicity Prediction using a QSAR Model (e.g., in ADMET Predictor™)
  • Data Preparation: A dataset of compounds with known hepatotoxicity data (e.g., DILI concern levels) is curated and used to train the QSAR model.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the training set and for the novel aminopyrazole derivative.

  • Model Building: A statistical model (e.g., multiple linear regression, partial least squares) is generated to establish a mathematical relationship between the molecular descriptors and the hepatotoxicity endpoint.

  • Prediction: The generated QSAR model is used to predict the hepatotoxicity of the novel aminopyrazole derivative based on its calculated descriptors.

  • Applicability Domain Assessment: The software determines if the novel compound falls within the applicability domain of the model, which indicates the reliability of the prediction.

  • Output Interpretation: The prediction is provided as a quantitative value or a classification (e.g., high, medium, low risk of hepatotoxicity), along with a confidence score.

Protocol 3: Cardiotoxicity (hERG Inhibition) Prediction using Machine Learning
  • Dataset Curation: A large and diverse dataset of compounds with experimentally determined hERG inhibition data (pIC50 values) is compiled.

  • Feature Generation: Molecular fingerprints and/or physicochemical descriptors are generated for all compounds.

  • Model Training: A machine learning algorithm (e.g., Random Forest, Gradient Boosting) is trained on the curated dataset to learn the relationship between the molecular features and hERG inhibition.[12]

  • Model Validation: The performance of the trained model is rigorously evaluated using techniques like cross-validation and an external test set.

  • Prediction for Novel Compound: The validated model is used to predict the probability of hERG inhibition for the new aminopyrazole derivative.

  • Result Analysis: The output provides a classification (blocker/non-blocker) and often a probability score, which can be used to rank compounds by their potential cardiotoxicity risk.

Visualizing Toxicity Pathways and Workflows

Understanding the potential mechanisms of toxicity is as important as predicting the toxic endpoint itself. The following diagrams, generated using the DOT language, illustrate a general workflow for in silico toxicity prediction and key signaling pathways that can be affected by small molecules.

G cluster_input Input cluster_prediction In Silico Prediction Models cluster_output Toxicity Endpoints cluster_assessment Risk Assessment Compound Novel Aminopyrazole Derivative (SMILES/MOL) QSAR QSAR Models Compound->QSAR Expert Knowledge-Based (Structural Alerts) Compound->Expert ML Machine Learning Compound->ML Mutagenicity Mutagenicity QSAR->Mutagenicity Hepatotoxicity Hepatotoxicity QSAR->Hepatotoxicity Cardiotoxicity Cardiotoxicity QSAR->Cardiotoxicity Other Other Endpoints QSAR->Other Expert->Mutagenicity ML->Hepatotoxicity ML->Cardiotoxicity Decision Prioritization & Decision Making Mutagenicity->Decision Hepatotoxicity->Decision Cardiotoxicity->Decision Other->Decision

Caption: General workflow for in silico toxicity prediction of a novel chemical entity.

G cluster_extra Extracellular cluster_intra Intracellular cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AP Aminopyrazole Derivative AP->Raf Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Potential modulation of the MAPK signaling pathway by aminopyrazole derivatives.

G cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_response Cellular Response Stress DNA Damage (e.g., from reactive metabolites) ATM ATM/ATR Kinases Stress->ATM AP Aminopyrazole Derivative AP->Stress p53 p53 ATM->p53 Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair p53->Repair

Caption: Potential involvement of the p53 signaling pathway in response to aminopyrazole-induced toxicity.

Conclusion

In silico toxicity prediction is an indispensable tool in modern drug discovery. For novel aminopyrazole derivatives, a combination of different computational models is recommended to obtain a comprehensive toxicity profile. Knowledge-based systems are valuable for identifying well-established hazards, while QSAR and machine learning models can provide quantitative predictions and uncover novel structure-toxicity relationships. It is crucial to consider the applicability domain of each model and to follow up on in silico findings with targeted in vitro and in vivo experiments. The signaling pathway diagrams provided offer a conceptual framework for understanding the potential mechanisms by which these compounds may exert toxicity, guiding further mechanistic studies.

References

A Comparative Analysis of the Biological Activities of 3-Aminopyrazole and 5-Aminopyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of 3-aminopyrazole and 5-aminopyrazole derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. Among these, aminopyrazoles stand out as versatile scaffolds for the development of novel therapeutics. The positional isomerism of the amino group, specifically at the 3- and 5-positions of the pyrazole ring, significantly influences the molecule's spatial arrangement, electronic properties, and, consequently, its biological activity. This guide provides an objective comparison of the biological activities of 3-aminopyrazoles (3-APs) and 5-aminopyrazoles (5-APs), offering a valuable resource for researchers in drug discovery and development.

Comparative Biological Activities: A Tale of Two Isomers

While both 3-APs and 5-APs have demonstrated broad therapeutic potential, a discernible trend emerges from the scientific literature, suggesting that 5-aminopyrazole derivatives often exhibit more potent and diverse biological activities, particularly in the realms of kinase inhibition and anticancer applications.[1]

Kinase Inhibition:

The aminopyrazole scaffold is a well-established "hinge-binding" motif, crucial for the inhibition of protein kinases. Both 3-AP and 5-AP derivatives have been successfully developed as kinase inhibitors.

  • 3-Aminopyrazoles have been effectively utilized to create potent inhibitors of specific kinases. For instance, a derivative based on the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core has been optimized to yield a highly potent and selective inhibitor of Cyclin-Dependent Kinase 16 (CDK16), a member of the understudied PCTAIRE family, with a cellular EC50 of 33 nM.[2] The promiscuous nature of some 3-AP-based inhibitors has also been noted, targeting a wide range of kinases.[2]

  • 5-Aminopyrazoles have arguably achieved greater prominence as kinase inhibitors, targeting a broader range of kinases implicated in inflammatory diseases and cancer. Notably, the 5-aminopyrazole scaffold is the basis for potent and selective inhibitors of p38α MAP kinase, a key regulator of inflammatory responses.[3] Furthermore, 5-AP derivatives have been developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), overcoming drug resistance conferred by gatekeeper mutations.[4] The recent FDA approval of Pirtobrutinib, a 5-AP derivative and a reversible Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of mantle cell lymphoma, underscores the clinical significance of this scaffold.[5]

Anticancer Activity:

The anticancer properties of aminopyrazoles are often linked to their kinase inhibitory activity, as well as their ability to induce apoptosis and cell cycle arrest.

  • 3-Aminopyrazoles have demonstrated notable antiproliferative activity. For example, a methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate derivative showed significant growth inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells.[1] Some 3-AP derivatives have also been investigated as mimetics of the microtubule-destabilizing agent Combretastatin A-4.[1]

  • 5-Aminopyrazoles have been extensively studied for their anticancer effects, with some studies suggesting they yield more promising results than their 3-AP counterparts.[1] Numerous fused heterocyclic systems derived from 5-aminopyrazoles, such as pyrazolo[3,4-d]pyrimidines and imidazo[1,2-b]pyrazoles, have shown potent anticancer activity against various cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells, with some derivatives exhibiting IC50 values in the low micromolar range.[6]

Antimicrobial Activity:

Both isomers have been explored for their potential as antimicrobial agents, with activity reported against a range of bacteria and fungi.

  • 3-Aminopyrazoles have been incorporated into more complex structures to target bacterial enzymes like DNA Gyrase and Topoisomerase IV.[1] Schiff base derivatives of 3-aminopyrazoles have also shown broad-spectrum antibacterial activity.

  • 5-Aminopyrazoles have also been investigated for their antimicrobial properties. Fused pyrazole systems derived from 5-APs, such as pyrazolo[1,5-a]pyrimidines, have demonstrated broad-spectrum antimicrobial activity.[7]

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the biological activities of representative 3-aminopyrazole and 5-aminopyrazole derivatives.

Table 1: Kinase Inhibitory Activity

Compound ClassDerivative ExampleTarget KinaseAssay TypeIC50/EC50 (nM)Reference
3-Aminopyrazole 43dCDK16Cell-based33[2]
3-Aminopyrazole Promiscuous Inhibitor 1CDK2Biochemical4.6
3-Aminopyrazole Promiscuous Inhibitor 1JNK3Biochemical26.1
5-Aminopyrazole 2jp38α MAP KinaseBiochemicalPotent (not specified)[3]
5-Aminopyrazole Covalent InhibitorFGFR2 (WT)BiochemicalPotent (not specified)[4]
5-Aminopyrazole Covalent InhibitorFGFR2 (V564F)BiochemicalPotent (not specified)[4]
5-Aminopyrazole PirtobrutinibBruton's Tyrosine Kinase (BTK)--[5]

Table 2: Anticancer Activity

Compound ClassDerivative ExampleCancer Cell LineAssay TypeIC50 (µM)Reference
3-Aminopyrazole Compound 6VariousMTT73-84 (mg/mL)[1]
5-Aminopyrazole Compound 1gSK-BR-3 (Breast)MTT14.4[5]
5-Aminopyrazole Fused Pyrazole 26aMCF-7 (Breast)MTT6.1[6]
5-Aminopyrazole Fused Pyrazole 74bMDA-MB-468 (Breast)MTT3.34[6]
5-Aminopyrazole Fused Pyrazole 90MCF-7 (Breast)MTT7.53[6]

Table 3: Antimicrobial Activity

Compound ClassDerivative ExampleMicroorganismAssay TypeMIC (µg/mL)Reference
3-Aminopyrazole Pyrido[2,3-b]indole 2aS. aureusBroth Microdilution0.125[1]
3-Aminopyrazole Pyrido[2,3-b]indole 2aE. coliBroth Microdilution8[1]
5-Aminopyrazole Imidazo[1,2-b]pyrazole 22E. coliBroth Microdilution0.03[7]
5-Aminopyrazole Imidazo[1,2-b]pyrazole 22P. aeruginosaBroth Microdilution0.49[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Biochemical Kinase Activity Assay (General Protocol)

This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase.

  • Reagent Preparation:

    • Kinase Buffer: Typically contains Tris-HCl, MgCl₂, and DTT.

    • Purified kinase enzyme.

    • Substrate (a specific peptide or protein).

    • ATP solution (often radiolabeled, e.g., [γ-³³P]ATP, or for use in luminescence-based assays like ADP-Glo™).

    • Test compound dilutions in DMSO.

  • Assay Procedure:

    • In a microplate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time.

    • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Quantify the incorporation of phosphate into the substrate. This can be done using a scintillation counter for radiolabeled ATP or by measuring the luminescence signal in an ADP-Glo™ assay, which is proportional to the amount of ADP produced.[8]

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagent Preparation:

    • MTT Solution: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to a concentration of 5 mg/mL and filter-sterilize.

    • Solubilization Solution: Typically DMSO or a solution of SDS in HCl.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Reagent and Culture Preparation:

    • Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Assay Procedure:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized microbial inoculum.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • Visually inspect the plate for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Visualization of Signaling Pathways and Workflows

p38 MAPK Signaling Pathway

Derivatives of 5-aminopyrazole are known to inhibit p38α MAP kinase, a key transducer of cellular stress and inflammatory signals. The following diagram illustrates the canonical p38 MAPK signaling cascade.

p38_MAPK_Pathway extracellular Stress Stimuli (UV, Cytokines, Osmotic Shock) mapkkk MAPKKK (e.g., TAK1, ASK1) extracellular->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2, CREB) p38->substrates phosphorylates response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->response inhibitor 5-Aminopyrazole Inhibitors inhibitor->p38

Caption: The p38 MAPK signaling cascade.

CDK16 and Cell Cycle Regulation

3-Aminopyrazole derivatives have been developed as inhibitors of CDK16, a kinase involved in cell cycle progression. The diagram below shows a simplified representation of the G2/M checkpoint of the cell cycle, a phase where CDK16 activity is prominent.

Cell_Cycle_Pathway cyclin_y Cyclin Y active_complex Cyclin Y / CDK16 Active Complex cyclin_y->active_complex cdk16 CDK16 cdk16->active_complex arrest G2/M Arrest substrates Substrates (e.g., p27) active_complex->substrates phosphorylates g2_m_transition G2/M Transition substrates->g2_m_transition inhibitor 3-Aminopyrazole Inhibitors inhibitor->cdk16 inhibitor->arrest

Caption: CDK16's role in the G2/M cell cycle transition.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Workflow library Compound Library (3-APs & 5-APs) biochemical_assay Biochemical Assay (e.g., HTRF, ADP-Glo) library->biochemical_assay ic50 IC50 Determination biochemical_assay->ic50 cell_based_assay Cell-based Assay (e.g., Western Blot, Cell Viability) ic50->cell_based_assay sar Structure-Activity Relationship (SAR) cell_based_assay->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for kinase inhibitor discovery.

References

A Comparative Guide to the Docking of Aminopyrazole Derivatives on Kinase Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular signaling pathways, making them significant targets for therapeutic intervention, particularly in oncology.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, with many aminopyrazole derivatives being developed as potent and selective kinase inhibitors.[3][4] Molecular docking is a powerful computational tool that predicts the preferred orientation and binding affinity of a ligand when bound to a protein's active site.[2][5] This guide provides a comparative analysis of docking studies involving aminopyrazole derivatives and various kinase targets, supported by experimental data and detailed protocols.

Comparative Docking and Inhibition Data

The following table summarizes the performance of various aminopyrazole derivatives against different kinase active sites, as determined by molecular docking simulations and corresponding in vitro assays.

Derivative/CompoundKinase TargetDocking Score / Binding EnergyKey Interacting ResiduesExperimental Activity (IC₅₀/EC₅₀)Reference
Compound 25 RET Kinase-7.14 kcal/molAla807 (2 H-bonds)-[6]
SR-3576 JNK3-Planar binding noted7 nM[7]
SR-3576 p38-->20 µM (demonstrates selectivity)[7]
Compound 17 PLK1-Cys133 (2 H-bonds)Most active in its series (pIC₅₀ reported)[8]
Compound D40 PLK1-Cys133, Asp194 (H-bonds)-[8]
5-Aminopyrazole Derivative COX-2-7.86 kcal/molLys137, Gly45 (3 H-bonds)-[9]
Ligand 1b VEGFR-2-10.09 kJ/mol--[10][11]
Ligand 1d Aurora A-8.57 kJ/mol--[10][11]
Ligand 2b CDK2-10.35 kJ/molIle10, Lys20, Lys89, Asp145-[10][11][12]
Afuresertib Analogue (Compound 2) Akt1--1.3 nM[4]
Compound 22 CDK2 / CDK5--24 nM / 23 nM[4]
Ruxolitinib JAK1 / JAK2-Binds to DFG-in state~3 nM[13]

Experimental Protocols

A generalized protocol for molecular docking of aminopyrazole derivatives with kinase targets is outlined below, based on common methodologies.[2][10]

Software and Tools
  • Molecular Docking Software: AutoDock, Schrödinger Suite, MOE (Molecular Operating Environment).

  • Visualization and Preparation: AutoDock Tools (ADT), PyMOL, Chimera, Discovery Studio.

  • Ligand Drawing: ChemDraw, MarvinSketch.

Macromolecule (Kinase) Preparation
  • Structure Retrieval: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Structures co-crystallized with a ligand are often preferred.[10]

  • Preparation: Use a preparation wizard (e.g., in ADT or Schrödinger) to:

    • Remove water molecules and any non-essential co-crystallized ligands.[2]

    • Add polar hydrogen atoms.[2]

    • Assign partial charges (e.g., Kollman charges).[2]

    • Repair any missing side chains or loops if necessary.

  • File Format: Save the prepared protein in a suitable format for the docking software, such as PDBQT for AutoDock.[2]

Ligand (Aminopyrazole Derivative) Preparation
  • Structure Generation: Draw the 2D structure of the aminopyrazole derivative and convert it to a 3D structure.[2]

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Ligand Setup: Using tools like ADT:

    • Assign Gasteiger charges.

    • Define rotatable bonds to allow for ligand flexibility during docking.[10]

    • Save the prepared ligand in the PDBQT format.

Grid Generation and Docking
  • Active Site Definition: Define the binding site on the kinase. This is typically done by generating a grid box centered on the co-crystallized ligand or on key active site residues identified from literature (e.g., the hinge region).[10]

  • Grid Parameter Calculation: The docking software pre-calculates grid maps for different atom types within this defined box.[1]

  • Docking Simulation: Run the docking algorithm. The Lamarckian Genetic Algorithm in AutoDock is commonly used.[10] Multiple docking runs (e.g., 50-100) are typically performed to ensure adequate sampling of the conformational space.

Analysis and Validation
  • Pose Selection: The results are clustered based on root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster is often selected as the most probable binding mode.[6]

  • Interaction Analysis: Visualize the selected ligand-protein complex to analyze key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking with active site residues.

  • Protocol Validation: To ensure the docking protocol is reliable, the co-crystallized ligand can be removed and re-docked into the active site. A low RMSD (< 2.0 Å) between the docked pose and the original crystal pose indicates a valid protocol.[6]

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase p1 Target Selection (e.g., Kinase PDB) p2 Protein Preparation (Add H, Assign Charges) p1->p2 g1 Grid Generation (Define Active Site) p2->g1 l1 Ligand Design (Aminopyrazole Derivative) l2 Ligand Preparation (3D Conversion, Minimize Energy) l1->l2 l2->g1 d1 Molecular Docking (e.g., AutoDock) g1->d1 a1 Pose Clustering & Scoring (Binding Energy) d1->a1 a2 Interaction Analysis (H-Bonds, Hydrophobic) a1->a2 v1 Lead Optimization a2->v1

Caption: General workflow for a molecular docking study.

MAPK/ERK Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase (MAPKK) RAF->MEK Phosphorylates ERK ERK Kinase (MAPK) MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor Aminopyrazole Kinase Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK

Caption: Simplified MAPK signaling pathway showing kinase targets.

References

Safety Operating Guide

Proper Disposal of 5-Methoxy-1H-pyrazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following procedures provide essential safety and logistical information for the proper disposal of 5-Methoxy-1H-pyrazol-3-amine. This guidance is based on established best practices for laboratory chemical waste management. All researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, regional, and national regulations.[1][2] Chemical waste generators are responsible for correctly classifying their waste.[1]

Immediate Safety Considerations

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, related pyrazole compounds exhibit hazards such as being harmful if swallowed and causing serious eye or skin irritation.[3][4][5] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Lab coat

  • Safety glasses or goggles

  • Chemical-resistant gloves

Step-by-Step Disposal Protocol

This protocol outlines the immediate, procedural steps for segregating and preparing this compound waste for collection by EHS or a licensed hazardous waste contractor.

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[2] Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[2]

  • Solid Waste:

    • Collect any solid this compound, contaminated weigh boats, and other contaminated disposable lab supplies in a designated, sealed, and clearly labeled solid hazardous waste container.[2]

    • Uncontaminated PPE, such as gloves and lab coats, may typically be disposed of in regular trash unless institutional policy states otherwise.[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures and solutions, in a dedicated, leak-proof, and chemically compatible hazardous waste container.[2][6]

    • Ensure the container is kept tightly capped when not in use.[6][7] Funnels should not be left in the container opening.[6]

  • Sharps Waste:

    • Dispose of any needles, syringes, or contaminated broken glass in a designated, puncture-proof sharps container.[2]

  • Empty Containers:

    • The original container of this compound must be triple-rinsed with a suitable solvent.[8]

    • The first rinsate from this process must be collected and disposed of as hazardous liquid waste.[8] Subsequent rinses may also need to be collected, depending on the toxicity of the chemical and institutional policies.[8]

Step 2: Labeling and Storage

Proper labeling and storage are essential for safety and regulatory compliance.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration or percentage of each constituent.[7][8]

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[2]

    • Ensure containers are stored upright in secondary containment to prevent spills.[8]

    • Store the waste away from incompatible materials, heat, and sources of ignition.[2][5]

Step 3: Arranging for Disposal

  • Once a waste container is full, or as it approaches your institution's storage time limit (e.g., 90 days), arrange for its collection.[2]

  • Contact your institution's EHS department or designated hazardous waste disposal contractor to schedule a pickup.[2][7]

Quantitative Data and Logistical Summary

While specific quantitative data (e.g., LD50, flashpoint) for this compound is not available from the search, the following table summarizes the key logistical information for its disposal.

ParameterGuideline
Waste Classification Must be determined by the waste generator in consultation with the institutional EHS department and local regulations.[1]
PPE Requirement Lab coat, safety glasses/goggles, chemical-resistant gloves.
Solid Waste Container Designated, sealed, and labeled hazardous solid waste container.[2]
Liquid Waste Container Dedicated, leak-proof, chemically compatible, and labeled hazardous liquid waste container with a tightly sealing cap.[2][6]
Storage Location Designated satellite accumulation area, within secondary containment, away from incompatible materials.[2][8]
Disposal Method Collection by the institution's EHS department or a licensed hazardous waste contractor for disposal at an approved waste plant.[2]
Empty Container Rinsing Triple-rinse with a suitable solvent; the first rinsate must be collected as hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_prep Preparation & Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Final Disposal start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate solid Solid Waste (Contaminated Labware) segregate->solid Solid liquid Liquid Waste (Solutions, Rinsate) segregate->liquid Liquid sharps Sharps Waste (Needles, Glassware) segregate->sharps Sharps solid_container Collect in Labeled Solid Waste Bin solid->solid_container liquid_container Collect in Labeled, Capped Liquid Waste Container liquid->liquid_container sharps_container Collect in Puncture-Proof Sharps Container sharps->sharps_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling 5-Methoxy-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of 5-Methoxy-1H-pyrazol-3-amine, a compound used in laboratory research and development. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profiles of structurally similar aminopyrazole derivatives and general best practices for handling powdered chemical reagents. A thorough risk assessment should be conducted before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness).[1]To prevent skin contact with the chemical. Disposable gloves should be changed frequently, especially if contaminated.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2] A face shield should be worn in addition to goggles if there is a splash hazard.[1]To protect eyes from dust particles and potential splashes.
Skin and Body Protection A laboratory coat must be worn at all times.[1][3] For larger quantities or when a significant risk of contamination exists, additional protective clothing may be necessary.To protect skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation of dust.[1] If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required.To prevent inhalation of aerosolized powder, which could be harmful.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential to minimize exposure and prevent contamination.

  • Preparation:

    • Ensure a designated work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[1]

    • Put on all required personal protective equipment as detailed in Table 1.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing and transferring, within the fume hood to contain any dust.

    • Handle the compound gently to avoid creating airborne dust.

    • Keep the container of this compound tightly sealed when not in use.

  • Post-Handling:

    • Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.

    • Dispose of all contaminated waste as outlined in the disposal plan.[1]

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and then eye protection.[1]

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.[1]

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, are to be considered hazardous waste.[1][3] These materials should be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Any solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for the collection of hazardous waste.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_final 4. Final Steps Prep1 Don PPE: - Gloves - Lab Coat - Goggles Prep2 Prepare Fume Hood Prep1->Prep2 Prep3 Gather Equipment Prep2->Prep3 Handle1 Weigh Compound Prep3->Handle1 Proceed to Handling Handle2 Transfer Compound Handle1->Handle2 Clean1 Clean Work Area & Equipment Handle2->Clean1 Complete Handling Dispose1 Segregate & Dispose of Waste - Solid Waste - Liquid Waste Clean1->Dispose1 Final1 Doff PPE Dispose1->Final1 Waste Secured Final2 Wash Hands Final1->Final2 Hazard Potential Hazards: - Inhalation - Skin Contact - Ingestion Hazard->Prep1 Mitigate with PPE

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.